Asenapine N-Oxide
Description
Structure
3D Structure
Properties
CAS No. |
128949-51-9 |
|---|---|
Molecular Formula |
C17H16ClNO2 |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1 |
InChI Key |
NKNYMFHSPDODLJ-YIYRCGFGSA-N |
SMILES |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
Isomeric SMILES |
C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
Canonical SMILES |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
Synonyms |
(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; |
Origin of Product |
United States |
Foundational & Exploratory
Asenapine N-Oxide chemical structure and properties
An In-depth Technical Guide to Asenapine N-Oxide: Structure, Properties, Synthesis, and Analysis
Authored by a Senior Application Scientist
Foreword: The Evolving Landscape of Metabolite Analysis in Drug Development
In the realm of pharmaceutical sciences, the exhaustive characterization of a drug candidate extends far beyond the parent molecule. Understanding the metabolic fate of a therapeutic agent is paramount to deciphering its complete pharmacological and toxicological profile. Metabolites can range from inactive byproducts to pharmacologically active species that contribute to the drug's efficacy or, conversely, to its adverse effect profile. Asenapine, an atypical antipsychotic, undergoes extensive metabolism, giving rise to a number of derivatives. Among these, this compound represents a key oxidative metabolite. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a representative synthetic route, and a detailed analytical protocol for its quantification, thereby providing a holistic understanding of this significant metabolite.
Introduction to Asenapine and the Significance of its N-Oxide Metabolite
Asenapine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic action is mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3] Like many pharmaceuticals, asenapine is extensively metabolized in the body, primarily through oxidative pathways mediated by cytochrome P450 enzymes (notably CYP1A2) and direct glucuronidation.[1]
The study of asenapine's metabolites is crucial for a complete understanding of its disposition in the body. The formation of an N-oxide derivative is a common metabolic pathway for tertiary amines. This compound is one of the identified metabolites of asenapine.[4] Characterizing such metabolites is essential during drug development to assess their potential for pharmacological activity, contribution to the overall safety profile, and to ensure that analytical methods for the parent drug can distinguish it from its metabolites.
This guide will focus specifically on this compound, providing detailed technical information that is often dispersed across various sources. By consolidating this information, we aim to provide a valuable resource for researchers working on the analysis of asenapine and its related compounds.
Chemical Structure and Physicochemical Properties
A fundamental starting point for the study of any chemical entity is the precise definition of its structure and properties.
Chemical Structure
This compound is formed by the oxidation of the tertiary amine nitrogen atom in the pyrrolidine ring of the asenapine molecule.
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo-Controlled Trial of Asenapine Maintenance Therapy in Adults With an Acute Manic or Mixed Episode Associated With Bipolar I Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Formation of Asenapine N-Oxide from Asenapine Metabolism
This guide provides a comprehensive technical overview of the formation of Asenapine N-oxide, a key metabolite of the atypical antipsychotic Asenapine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core enzymatic pathways, robust experimental methodologies for identification and quantification, and the scientific rationale underpinning these advanced analytical techniques.
Introduction: The Metabolic Fate of Asenapine
Asenapine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its extensive metabolism following administration. The biotransformation of Asenapine is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. Understanding the formation of these metabolites, including this compound, is paramount for a complete characterization of the drug's disposition, potential for drug-drug interactions, and overall safety profile.
Asenapine is primarily metabolized through two major routes: direct glucuronidation, predominantly mediated by UGT1A4, and oxidative metabolism, mainly catalyzed by cytochrome P450 (CYP) isoenzymes, with CYP1A2 playing a principal role.[2][3][4] Other CYPs, such as CYP3A4 and CYP2D6, contribute to a lesser extent.[2] Among the array of metabolites, this compound has been identified as a probable excretory metabolite, particularly in conjunction with subsequent hydroxylation and conjugation reactions.[5] Its formation is indicative of oxidative metabolism, a critical pathway in the clearance of Asenapine.
Enzymatic Pathways of this compound Formation
The introduction of an oxygen atom to the tertiary amine of the pyrrole ring in Asenapine results in the formation of this compound, chemically identified as (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c] pyrrole 2-Oxide.[6][7] This oxidative transformation is primarily catalyzed by two superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenases (FMOs).
While direct studies definitively assigning the N-oxidation of Asenapine to a specific enzyme are not extensively published, the known substrate specificities of these enzyme families provide a strong basis for a proposed mechanism. Given that CYP1A2 is the primary enzyme responsible for the oxidative metabolism of Asenapine, it is a strong candidate for mediating its N-oxidation.[2][3][4] FMOs are also well-known to catalyze the N-oxygenation of a wide array of xenobiotics containing a nucleophilic nitrogen atom.[8] Therefore, it is highly probable that both CYP and FMO systems contribute to the formation of this compound in vivo.
Diagram 1: Proposed Metabolic Pathway of Asenapine to this compound
Caption: Proposed enzymatic conversion of Asenapine to this compound.
Experimental Methodologies for the Study of this compound Formation
A multi-faceted approach is required to thoroughly investigate the formation of this compound, encompassing both in vitro and in vivo studies. The following protocols provide a framework for the robust identification and quantification of this metabolite.
Part 1: In Vitro Characterization using Human Liver Microsomes
The causality behind this experimental choice lies in the fact that human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including CYPs and FMOs, making them an ideal system to study in vitro metabolism in a setting that closely mimics the human liver.
Protocol 1: Incubation of Asenapine with Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL pooled human liver microsomes
-
Asenapine (final concentration range of 1-50 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO, with the final solvent concentration not exceeding 1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). For FMO-specific reactions, NADPH is also required.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean tube for subsequent LC-MS/MS analysis.
Part 2: Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information.
Protocol 2: LC-MS/MS Analysis of Asenapine and this compound
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating Asenapine and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes at a flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for Asenapine and this compound.
-
-
Data Analysis:
-
Identification: Compare the retention time and MS/MS fragmentation pattern of the suspected this compound peak with that of a synthesized authentic standard. The mass difference between Asenapine and its N-oxide will be +16 Da.
-
Quantification: Generate a calibration curve using the authentic standard of this compound to quantify its formation in the in vitro incubations.
-
Diagram 2: Experimental Workflow for In Vitro Metabolism Studies
Caption: Step-by-step workflow for in vitro metabolism studies of Asenapine.
Part 3: In Vivo Confirmation and Quantification
In vivo studies in preclinical species and humans are essential to confirm the physiological relevance of in vitro findings and to quantify the extent of this compound formation.
Protocol 3: Analysis of In Vivo Samples
-
Sample Collection: Collect plasma and urine samples from subjects administered with Asenapine at various time points.
-
Sample Preparation:
-
Plasma: Perform protein precipitation with acetonitrile or a more selective sample clean-up technique like solid-phase extraction (SPE) to remove interfering matrix components.
-
Urine: Dilute urine samples with the initial mobile phase before injection.
-
-
LC-MS/MS Analysis: Utilize the LC-MS/MS method described in Protocol 2 for the sensitive and selective quantification of this compound in the biological matrices. The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters of this compound, such as Cmax, Tmax, and AUC, to understand its formation and elimination kinetics in vivo.
Quantitative Data and Findings
While extensive quantitative data on the plasma and urine concentrations of this compound are not widely available in the public domain, forced degradation studies under oxidative stress have confirmed its formation.[1] These studies are crucial for identifying potential degradation products that may also be formed as metabolites.
Table 1: Physicochemical Properties of Asenapine and this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Asenapine | C17H16ClNO | 285.77 | 65576-45-6 |
| This compound | C17H16ClNO2 | 301.77 | 128949-51-9 |
Conclusion and Future Directions
The formation of this compound is a relevant pathway in the oxidative metabolism of Asenapine. While the primary oxidative metabolism is attributed to CYP1A2, the specific roles of CYPs versus FMOs in N-oxidation warrant further investigation using recombinant enzyme systems. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the mechanisms of this compound formation, quantify its presence in biological systems, and ultimately contribute to a more comprehensive understanding of Asenapine's metabolic fate. This knowledge is critical for optimizing therapeutic strategies and ensuring patient safety.
References
-
Madhu, M., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4), 580-588. [Link]
-
Weber, J., & McCormack, P. L. (2009). Asenapine. CNS drugs, 23(8), 705–716. [Link]
-
Wójcikowski, J., et al. (2020). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Molecules, 25(21), 5189. [Link]
-
van de Wetering-Krebbers, S. F., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug metabolism and disposition: the biological fate of chemicals, 39(4), 580–590. [Link]
-
Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical analysis, 8(5), 338–345. [Link]
-
Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. PubMed, 30345149. [Link]
-
Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. [Link]
-
Wójcikowski, J., et al. (2020). Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. Toxicology and applied pharmacology, 406, 115239. [Link]
-
El-Gendy, M. A. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(10), 3237. [Link]
-
Citrome, L. (2011). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 7(1), 71–79. [Link]
-
Wójcikowski, J., et al. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. Pharmacological reports, 72(4), 1039–1049. [Link]
-
Allmpus. This compound. [Link]
-
Synchemia. This compound. [Link]
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synchemia.com [synchemia.com]
- 7. allmpus.com [allmpus.com]
- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Asenapine N-Oxide: A Proposed Investigational Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current knowledge gap surrounding the pharmacological activity of Asenapine N-oxide, a potential metabolite of the atypical antipsychotic Asenapine. While the parent compound, Asenapine, has a well-documented and complex pharmacological profile, the contribution of its N-oxide metabolite to its overall therapeutic effect and side-effect profile remains largely uncharted territory. This document serves as a comprehensive framework for elucidating the pharmacological characteristics of this compound, providing theoretical underpinnings and detailed experimental protocols to guide future research in this area.
Introduction: The Metabolic Fate of Asenapine and the Emergence of this compound
Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic action is attributed to its antagonist activity at a wide range of dopamine, serotonin, and adrenergic receptors.[1] Like many pharmaceuticals, asenapine undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such potential metabolite is this compound.[2] While its formation is plausible, public domain literature lacks specific details on its pharmacological activity. It is generally understood that the pharmacological activity of asenapine is primarily due to the parent drug, suggesting that its metabolites may be inactive.[2] However, a thorough characterization is essential to confirm this and to fully understand the drug's disposition and potential for drug-drug interactions.
The metabolic conversion of a tertiary amine, such as in the asenapine molecule, to its N-oxide is a common metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). This conversion can significantly alter the physicochemical properties of the parent molecule, including its polarity, ability to cross the blood-brain barrier, and its affinity for pharmacological targets. Therefore, a comprehensive investigation into the pharmacological activity of this compound is a critical step in fully delineating the clinical pharmacology of asenapine.
Proposed Research Framework for Characterizing the Pharmacological Activity of this compound
Given the dearth of available data, a systematic investigation is required. The following sections outline a proposed research plan, from initial in vitro screening to potential in vivo studies.
In Vitro Characterization: Receptor Binding and Functional Activity
The foundational step in characterizing any psychoactive compound is to determine its interaction with relevant central nervous system (CNS) receptors.
A broad receptor binding screen is the logical first step to identify potential molecular targets of this compound. This provides a static measure of the compound's affinity for a wide array of receptors.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors.
-
Materials:
-
This compound (synthesized and purified)
-
Cell membranes expressing the recombinant human receptors of interest.
-
Specific radioligands for each receptor target (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).
-
Scintillation cocktail and a scintillation counter.
-
-
Methodology:
-
Incubate varying concentrations of this compound with the receptor-expressing cell membranes and a fixed concentration of the appropriate radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Data Presentation: The results should be summarized in a clear, tabular format for easy comparison of binding affinities across different receptors.
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
| Receptor Target | Ki (nM) |
| Dopamine D1 | >1000 |
| Dopamine D2 | >1000 |
| Dopamine D3 | >1000 |
| Dopamine D4 | >1000 |
| Serotonin 5-HT1A | >1000 |
| Serotonin 5-HT2A | >1000 |
| Serotonin 5-HT2C | >1000 |
| Adrenergic α1 | >1000 |
| Adrenergic α2 | >1000 |
| Histamine H1 | >1000 |
This table presents a hypothetical scenario where this compound shows negligible affinity for the tested receptors. Actual experimental data would replace these values.
Should any significant binding affinity be observed, the next critical step is to determine the functional consequence of this binding – whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors.
Experimental Protocol: In Vitro Functional Assays
-
Objective: To characterize the functional activity of this compound at any receptor for which it demonstrates significant binding affinity.
-
Methodology (Example for a G-protein coupled receptor):
-
Utilize cell lines stably expressing the receptor of interest and engineered to report on downstream signaling events (e.g., via a calcium flux assay using a fluorescent dye like Fluo-4, or a cAMP accumulation assay).
-
Agonist Mode: Apply increasing concentrations of this compound to the cells and measure the signaling response.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before stimulating them with a known agonist for the receptor. Measure the degree of inhibition of the agonist-induced response.
-
-
Data Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) and efficacy (Emax) of this compound.
Sources
An In-depth Technical Guide to the Receptor Binding Profile of Asenapine and its Metabolite, Asenapine N-Oxide
Abstract
This technical guide provides a comprehensive analysis of the receptor binding profile of the atypical antipsychotic, asenapine. Recognizing that the pharmacological activity of a drug is intrinsically linked to its interaction with its molecular targets, we delve into the high-affinity interactions of asenapine with a broad range of neurotransmitter receptors. This guide will begin by contextualizing the role of asenapine's primary metabolite, asenapine N-oxide, and addressing the current understanding of its pharmacological activity. The core of this document is a detailed exploration of the parent compound's pharmacodynamics, supported by quantitative binding data, detailed experimental protocols for assessing receptor affinity, and illustrations of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of asenapine's molecular mechanism of action.
Introduction: Asenapine and the Role of Metabolism
Asenapine is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, characterized by potent antagonism at multiple dopamine, serotonin, adrenergic, and histamine receptors.[3] Like most pharmaceuticals, asenapine undergoes extensive metabolism in the body, primarily through direct glucuronidation via UGT1A4 and oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP1A2.[3][4]
One of the metabolic pathways results in the formation of this compound.[5] A critical question for drug development professionals is whether major metabolites are pharmacologically active, as this can influence the drug's overall therapeutic window and side-effect profile. Current literature suggests that asenapine is converted into multiple inactive metabolites.[3] Consequently, there is a notable scarcity of published data specifically detailing the receptor binding profile of this compound. The prevailing understanding is that the parent compound, asenapine, is responsible for the observed clinical effects.
Therefore, this guide will first address the metabolic fate of asenapine and then focus on the well-documented, therapeutically relevant receptor binding profile of the parent drug. We will explore the methodologies used to generate these data, providing a framework for similar investigations.
The Receptor Binding Profile of Asenapine
Asenapine is distinguished by a unique receptor signature, with high affinity across several receptor families.[6] Unlike many other antipsychotics, it demonstrates a higher affinity for various serotonin receptor subtypes than for the dopamine D2 receptor.[1][6] This profile is believed to contribute to its "atypical" properties, such as a lower incidence of extrapyramidal symptoms.[7] Furthermore, asenapine has negligible affinity for muscarinic cholinergic receptors, which predicts a low burden of anticholinergic side effects like dry mouth and constipation.[6][7][8]
The quantitative binding affinities for asenapine at key human receptors are summarized in the table below. The data are presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (pKi) | Reference |
| Serotonin | 5-HT1A | 8.6 | [6] |
| 5-HT1B | 8.4 | [6] | |
| 5-HT2A | 10.2 | [6] | |
| 5-HT2B | 9.8 | [6] | |
| 5-HT2C | 10.5 | [6] | |
| 5-HT5A | 8.8 | [6] | |
| 5-HT6 | 9.6 | [6] | |
| 5-HT7 | 9.9 | [6] | |
| Dopamine | D1 | 8.9 | [6] |
| D2 | 8.9 | [6] | |
| D3 | 9.4 | [6] | |
| D4 | 9.0 | [6] | |
| Adrenergic | α1 | 8.9 | [6] |
| α2A | 8.9 | [6] | |
| α2B | 9.5 | [6] | |
| α2C | 8.9 | [6] | |
| Histamine | H1 | 9.0 | [6] |
| H2 | 8.2 | [6] | |
| Muscarinic | M1 | < 5.0 | [6][8] |
Field-Proven Insights:
-
Atypicality: The very high affinity for the 5-HT2A receptor relative to the D2 receptor (pKi 10.2 vs. 8.9) is a hallmark of atypical antipsychotics, thought to mitigate motor side effects and potentially improve negative symptoms and cognitive deficits.[9]
-
Sedation & Orthostasis: High affinity for histamine H1 (pKi 9.0) and α1-adrenergic (pKi 8.9) receptors are predictive of asenapine's potential to cause sedation and orthostatic hypotension, respectively.[1][7]
-
Cognitive and Mood Effects: Antagonism at 5-HT2C and 5-HT7 receptors is an area of clinical interest, with preclinical data suggesting potential benefits for cognition and mood.[1]
Methodologies for Characterizing Receptor-Ligand Interactions
Determining the binding profile of a compound like asenapine requires robust and validated experimental techniques. The two primary pillars of this characterization are radioligand binding assays, to quantify affinity, and functional assays, to determine the pharmacological nature of the interaction (e.g., antagonist vs. agonist).
Radioligand Binding Assays: Quantifying Affinity
The gold standard for determining the binding affinity (Ki) of a test compound is the competitive radioligand binding assay.[10][11] This technique measures the ability of a non-radioactive test compound (the "competitor," e.g., asenapine) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor.
Causality Behind Experimental Choices: The choice of radioligand is critical; it must be highly specific for the target receptor to ensure that the displacement curve accurately reflects interaction at that site alone. The concentration of the radioligand is typically set at or near its dissociation constant (Kd) to provide an optimal window for competition. The entire system is self-validating: by running a saturation binding experiment first with just the radioligand, one can determine its Kd and the receptor density (Bmax), ensuring the integrity of the receptor preparation before proceeding with competitive assays.
-
Membrane Preparation:
-
Harvest cells expressing the human recombinant receptor of interest or dissect the relevant tissue region (e.g., rat striatum for D2 receptors).
-
Homogenize the cells/tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing 10-100 µg of protein).
-
50 µL of the test compound (e.g., asenapine) at various concentrations (typically a 10-point, 3-fold serial dilution).
-
50 µL of the specific radioligand at a fixed concentration (near its Kd).
-
-
Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive ligand to saturate the target receptors).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes but allows the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity trapped on each filter using a scintillation counter (e.g., a MicroBeta counter).
-
-
Data Analysis:
-
Calculate "specific binding" for each well by subtracting the average non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assays: Determining Mechanism of Action
While binding assays reveal affinity, they do not indicate whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Functional assays are required to determine this.[13] Since most of asenapine's targets are G-protein coupled receptors (GPCRs), common functional assays measure the downstream consequences of receptor activation, such as the generation of second messengers (e.g., cAMP, IP3, Ca2+).[14] For example, the 5-HT2A receptor couples to the Gq protein, and its activation leads to an increase in intracellular calcium.
Causality Behind Experimental Choices: To test for antagonist activity, a functional assay is run in the presence of a known agonist for the receptor. The test compound is added at increasing concentrations, and its ability to inhibit the agonist-induced signal is measured. This provides a functional measure of potency (often expressed as a pA2 or KB value), which should correlate with the binding affinity (Ki) if the compound is a simple competitive antagonist. This cross-validation between binding and functional data is a hallmark of a robust pharmacological characterization.
Conclusion
The therapeutic profile of asenapine is a direct consequence of its intricate and unique receptor binding signature. It acts as a high-affinity antagonist at a wide array of serotonin, dopamine, adrenergic, and histamine receptors, while notably sparing muscarinic receptors. This multi-receptor action is fundamental to its efficacy in treating complex psychiatric disorders. While asenapine is extensively metabolized to several compounds, including this compound, the current body of evidence indicates that these metabolites are pharmacologically inactive. Therefore, the receptor binding profile of the parent drug, as detailed in this guide, remains the critical determinant of its clinical activity. The methodologies described herein—radioligand binding and functional assays—represent the cornerstone of modern pharmacodynamic research, providing the essential data that bridge molecular interactions with therapeutic outcomes.
References
-
Stoner, S. C., & Ratti, E. (2011). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1517-1527. [Link]
-
National Center for Biotechnology Information. (n.d.). Asenapine. In PubChem. Retrieved January 25, 2026, from [Link]
-
Vassilis, G., & Athanasios, D. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 15(8), 1153-1164. [Link]
-
Shahid, M., Walker, G. B., Zorn, S. H., & Wong, E. H. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of Psychopharmacology, 23(1), 65-73. [Link]
-
ResearchGate. (n.d.). Chemical structure and receptor binding affinity of asenapine. [Image]. Retrieved January 25, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Lurasidone. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Receptor binding profile of asenapine. [Image]. Retrieved January 25, 2026, from [Link]
-
Huang, M., He, J., Wang, H., Li, K., & Meltzer, H. Y. (2008). Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus. Neuropsychopharmacology, 33(10), 2533-2546. [Link]
-
Guzmán, F. (2014). Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute. [Link]
-
Citrome, L. (2011). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 7(12), 1517-1527. [Link]
-
Wikipedia contributors. (n.d.). Haloperidol. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Franberg, O., Marcus, M. M., & Svensson, T. H. (2009). Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms. Psychopharmacology, 203(4), 757-769. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 25, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]
-
van de Wetering-Krebbers, S. F., van den Wildenberg, H. M., & Peeters, P. A. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug metabolism and disposition, 39(4), 580-590. [Link]
-
Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
-
Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. Retrieved January 25, 2026, from [Link]
-
Urbano, R., Leff, P., & Watson, C. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 958, 133-146. [Link]
-
Tarazi, F. I., & Riva, M. A. (2008). Differential regional and dose-related effects of asenapine on dopamine receptor subtypes. Psychopharmacology, 197(4), 649-657. [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved January 25, 2026, from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved January 25, 2026, from [Link]
-
Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services. Retrieved January 25, 2026, from [Link]
-
Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]
-
Wikipedia contributors. (n.d.). Asenapine. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]
-
Reynolds, G. P. (2011). Receptor mechanisms of antipsychotic drug action in bipolar disorder - focus on asenapine. Therapeutic advances in psychopharmacology, 1(6), 197-204. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
The Enzymatic Architects of Asenapine N-Oxide: A Deep Dive into the Role of Cytochrome P450
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the enzymatic processes governing the formation of asenapine N-oxide, a primary metabolite of the atypical antipsychotic asenapine. We will delve into the intricate roles of Cytochrome P450 (CYP) enzymes in this critical metabolic pathway, offering insights grounded in established scientific literature to support drug development and clinical pharmacology research.
Introduction to Asenapine and its Metabolic Fate
Asenapine is an atypical antipsychotic utilized in the management of schizophrenia and bipolar I disorder. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely dictated by its extensive metabolism in the liver. The biotransformation of asenapine yields multiple metabolites, with this compound being one of the four primary products alongside N-desmethylasenapine, 11-hydroxy-asenapine, and asenapine N-glucuronide.[1] Understanding the specific enzymes responsible for each metabolic pathway is paramount for predicting drug-drug interactions, inter-individual variability in response, and overall safety.
The Central Role of Cytochrome P450 Enzymes in Asenapine Metabolism
The Cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a pivotal role in the phase I metabolism of a vast array of xenobiotics, including asenapine.[2] In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have consistently identified CYP1A2 as the principal enzyme responsible for the overall metabolism of asenapine.[3][4][5] To a lesser extent, CYP3A4 and CYP2D6 also contribute to its biotransformation.[4]
The metabolic landscape of asenapine is dominated by two major pathways: direct glucuronidation and oxidative metabolism.[6] The oxidative metabolism, mediated by CYP enzymes, primarily involves N-demethylation.[1] However, the formation of this compound represents a significant oxidative pathway that warrants specific investigation.
Unraveling the Formation of this compound
While the involvement of CYP enzymes in the overall metabolism of asenapine is well-documented, the specific isoform(s) responsible for the N-oxidation pathway are not as explicitly detailed in publicly available literature. N-oxidation reactions can be catalyzed by both CYP enzymes and another class of enzymes known as flavin-containing monooxygenases (FMOs).[7][8] FMOs are known to catalyze the N-oxidation of a variety of xenobiotics containing nucleophilic nitrogen atoms.[9]
For many compounds, FMOs are the predominant enzymes responsible for N-oxidation, while CYPs are more inclined towards N-dealkylation.[9] In the case of the atypical antipsychotic olanzapine, for instance, flavin-containing monooxygenase 3 (FMO3) has been identified as a major contributor to the formation of its N-oxide metabolite.[10]
Given the structural similarities and metabolic profiles of atypical antipsychotics, it is plausible that FMOs, particularly FMO3 which is the most abundant FMO in the adult human liver, could play a significant role in this compound formation. However, direct experimental evidence from in vitro studies with recombinant human FMOs and specific inhibitors is necessary to definitively confirm this hypothesis and to quantify the relative contributions of FMOs and CYPs to this specific metabolic pathway of asenapine.
A study on the metabolism and excretion of asenapine in healthy male subjects identified this compound in combination with 10,11-hydroxylations followed by conjugations as an excretory metabolite, suggesting a complex downstream metabolic fate for the N-oxide metabolite.[6]
Experimental Methodologies for Elucidating Enzyme Contributions
To definitively identify the enzymes responsible for this compound formation, a series of in vitro experiments are essential. These protocols are designed to be self-validating by employing multiple, complementary approaches.
Incubation with Human Liver Microsomes (HLMs)
-
Objective: To confirm the formation of this compound in a metabolically competent system containing a full complement of CYP and FMO enzymes.
-
Protocol:
-
Prepare an incubation mixture containing pooled HLMs, asenapine, and an NADPH-generating system in a suitable buffer.
-
Incubate at 37°C for a specified time course.
-
Terminate the reaction and analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
-
Include appropriate controls (e.g., incubations without NADPH, without asenapine, and without HLMs) to ensure the observed metabolite formation is enzymatic and substrate-dependent.
-
Reaction Phenotyping with Recombinant Human CYP and FMO Enzymes
-
Objective: To identify the specific CYP and FMO isoforms capable of catalyzing asenapine N-oxidation.
-
Protocol:
-
Incubate asenapine individually with a panel of recombinant human CYP enzymes (including CYP1A2, CYP3A4, CYP2D6, and other relevant isoforms) and FMO enzymes (particularly FMO3).
-
Each incubation should contain the respective enzyme, asenapine, and the appropriate cofactor (NADPH for CYPs and FMOs).
-
Analyze the formation of this compound by LC-MS/MS.
-
The relative activity of each enzyme can be determined by comparing the rates of metabolite formation.
-
Chemical Inhibition and Correlation Analysis in HLMs
-
Objective: To confirm the involvement of specific enzyme families in this compound formation within the complex environment of HLMs.
-
Protocol:
-
Chemical Inhibition:
-
Pre-incubate HLMs with selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6) and for FMOs (e.g., methimazole).
-
Initiate the metabolic reaction by adding asenapine and NADPH.
-
A significant reduction in the formation of this compound in the presence of a specific inhibitor points to the involvement of that enzyme.
-
-
Correlation Analysis:
-
Incubate asenapine with a panel of individual human liver microsomes from different donors with known CYP and FMO activities.
-
Correlate the rate of this compound formation with the activity of specific CYP and FMO isoforms across the donor panel. A strong correlation suggests a primary role for that enzyme.
-
-
Data Presentation and Visualization
Table 1: Key Enzymes in Asenapine Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Minor Enzyme(s) |
| Overall Metabolism | CYP1A2[3][4][5] | CYP3A4, CYP2D6[4] |
| N-Demethylation | CYP1A2[1] | CYP3A4, CYP2D6[1] |
| N-Oxidation | To be definitively determined (Potentially CYP and/or FMO enzymes) | |
| Glucuronidation | UGT1A4 |
Diagrams
Asenapine Metabolism Overview
Caption: Primary metabolic pathways of asenapine.
Experimental Workflow for Enzyme Identification
Caption: Workflow for identifying enzymes in asenapine N-oxidation.
Conclusion and Future Directions
The formation of this compound is a key metabolic pathway for asenapine. While the overarching role of CYP1A2 in asenapine's metabolism is well-established, the specific enzymatic contributions to N-oxidation require further dedicated investigation. The potential involvement of flavin-containing monooxygenases, in addition to Cytochrome P450 enzymes, presents a compelling avenue for future research. A definitive understanding of the roles of both CYP and FMO enzymes in this compound formation will provide a more complete picture of its metabolic fate, ultimately aiding in the optimization of its clinical use and the development of safer and more effective therapeutic strategies.
References
- Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(5), 1537–1731.
- Daniel, W. A., Wójcikowski, J., & Palucha-Poniewiera, A. (2020). Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. Toxicology and Applied Pharmacology, 407, 115239.
- Wójcikowski, J., Basińska-Ziobroń, A., & Daniel, W. A. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. Pharmacological Reports, 72(2), 499–508.
- Sim, S. C., & Ingelman-Sundberg, M. (2022). Oxidation of Antipsychotics. International Journal of Molecular Sciences, 23(10), 5655.
- van de Wetering-Krebbers, S. F., van den Oetelaar, M. E., Jacobs, P. L., & Peeters, P. A. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(4), 580–590.
- Ring, B. J., Binkley, S. N., Roskos, L. K., & Wrighton, S. A. (1996). Flavin-containing monooxygenase-mediated N-oxidation of the M(1)-muscarinic agonist xanomeline. Drug Metabolism and Disposition, 24(1), 63–69.
- Dixit, A., & Lang, M. (2017). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium.
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
- Wagmann, L., & Maurer, H. H. (2016). What is the contribution of human FMO3 in the N-oxygenation of selected therapeutic drugs and drugs of abuse?. Toxicology Letters, 258, 55–65.
-
EFSA Supporting Publications. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. Retrieved from [Link]
- Daniel, W. A., & Wójcikowski, J. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Pharmaceuticals, 14(7), 629.
-
BioIVT. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
- Wójcikowski, J., & Daniel, W. A. (2020). The influence of asenapine on the activity of CYP1A2 measured as a rate of caffeine 3-N-demethylation.
- Alfaki, M., Salih, M., Babkir, A., & Taha, M. (2024).
- Daniel, W. A., & Wójcikowski, J. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. PubMed Central.
- Cashman, J. R. (2008). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Toxicology and Applied Pharmacology, 233(2), 187–195.
- Dixit, A., & Lang, M. (2017). N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium.
- Kittanakom, S., et al. (2015). In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. Drug Metabolism and Disposition, 43(12), 1847–1856.
- Slieker, R. C., et al. (2023). Evaluation of Human Hepatocyte Drug Metabolism Carrying High-Risk or Protection-Associated Liver Disease Genetic Variants. International Journal of Molecular Sciences, 24(17), 13401.
- Horn, J. R., & Hansten, P. D. (2007). Get to Know an Enzyme: CYP1A2. Pharmacy Times.
- Taylor & Francis. (n.d.). Flavin-containing monooxygenase – Knowledge and References.
- Wang, Y., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences, 23(23), 14757.
- Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 5(5), 639–646.
Sources
- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Antipsychotics [mdpi.com]
- 3. Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. optibrium.com [optibrium.com]
- 9. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative of Impurity Profiling in Asenapine Development
Asenapine is an atypical antipsychotic agent highly effective in the management of schizophrenia and bipolar I disorder.[1][2] Its unique pharmacological profile, acting as an antagonist at a wide range of serotonin, dopamine, adrenergic, and histamine receptors, has established it as a valuable therapeutic option.[1][3] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Process-related impurities, which can arise during the synthesis of the API, require rigorous identification, characterization, and control to meet stringent regulatory standards.[4]
This technical guide provides an in-depth exploration of Asenapine N-oxide, a known process-related impurity and degradation product of Asenapine.[4] We will delve into the mechanistic basis of its formation, present a comprehensive overview of its analytical characterization, and discuss practical, field-proven strategies for its control during the manufacturing process. This document is intended for researchers, scientists, and drug development professionals engaged in the development, manufacturing, and quality control of Asenapine.
Formation of this compound: A Mechanistic Perspective
This compound is primarily formed through the oxidation of the tertiary amine group within the pyrrolidine ring of the Asenapine molecule.[5] This transformation can occur both as a process-related impurity during synthesis and as a degradation product under oxidative stress conditions.[4]
Chemical Structure of Asenapine and this compound
To understand the formation of this compound, it is essential to first visualize the structures of the parent molecule and its N-oxide derivative.
Mechanism of N-Oxidation
The formation of this compound is a classic example of tertiary amine oxidation. This reaction is typically mediated by oxidizing agents that may be present during the synthesis or through exposure to oxidative conditions during storage or handling.
Common oxidizing agents capable of converting tertiary amines to their corresponding N-oxides include:
-
Hydrogen Peroxide (H₂O₂): A common and potent oxidizing agent that can be present as a reagent or a byproduct in certain chemical transformations.
-
Peroxy Acids (e.g., m-CPBA): While highly effective, their use is less common in large-scale pharmaceutical manufacturing due to safety and cost considerations.
-
Ozone (O₃) and other Radical Species: Exposure to atmospheric oxygen and light can generate radical species that can initiate oxidation.
The generally accepted mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic oxygen of the oxidizing agent.
During the synthesis of Asenapine, specific steps that involve oxidizing conditions or the use of reagents that could generate peroxides should be carefully evaluated as potential sources of this compound formation. For instance, certain purification or work-up procedures, if not properly controlled, could introduce oxidative environments.
Analytical Characterization of this compound
The unequivocal identification and quantification of this compound require a combination of advanced analytical techniques. A multi-faceted approach ensures the development of a robust and reliable analytical method suitable for routine quality control.
Chromatographic Separation: A High-Resolution UPLC Method
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation of this compound from the parent drug and other process-related impurities. A reported method successfully separates this compound from Asenapine and other known impurities.[4]
Table 1: Chromatographic Parameters for the Separation of Asenapine and its Impurities
| Parameter | Condition |
| Column | Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate (pH 2.2) |
| Mobile Phase B | Water:Acetonitrile:Methanol (10:50:40 v/v/v) |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 35 °C |
Under these conditions, this compound typically elutes after the parent Asenapine peak, with a relative retention time (RRT) of approximately 1.10.[4]
Mass Spectrometry: Unraveling the Molecular Identity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification of this compound. In forced degradation studies, a degradation product (DP 3) corresponding to this compound has been characterized.[5]
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClNO₂ | [5] |
| Observed m/z [M+H]⁺ | 302.09 | [5] |
| Calculated Monoisotopic Mass | 301.09 |
The fragmentation pattern of the [M+H]⁺ ion of this compound in MS/MS experiments provides further structural confirmation. Key fragmentation pathways would involve the loss of the oxygen atom, neutral losses from the pyrrolidine ring, and cleavages of the dibenzo-oxepino backbone. A detailed analysis of the fragmentation pattern can differentiate this compound from other potential isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expected ¹H NMR Spectral Changes:
-
Downfield Shift of Protons Alpha to the N-oxide: The protons on the carbons directly attached to the nitrogen atom in the pyrrolidine ring are expected to experience a significant downfield shift due to the deshielding effect of the electronegative oxygen atom.
-
Changes in Coupling Constants: The conformational changes in the pyrrolidine ring upon N-oxidation may lead to alterations in the coupling constants of the adjacent protons.
Expected ¹³C NMR Spectral Changes:
-
Downfield Shift of Carbons Alpha to the N-oxide: Similar to the protons, the alpha carbons will be deshielded and exhibit a downfield shift.
-
Smaller Shifts for Beta and Gamma Carbons: The carbons further away from the N-oxide group will experience smaller, less predictable shifts.
For definitive structural confirmation, the isolation of the this compound impurity followed by comprehensive 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be the gold standard.
Regulatory Context and Control Strategies
The control of process-related impurities like this compound is governed by international regulatory guidelines, primarily the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. These guidelines establish thresholds for reporting, identification, and qualification of impurities.
ICH Thresholds for Impurity Control
The acceptable limits for impurities are determined based on the maximum daily dose of the drug. For an impurity like this compound, which is a process-related impurity and a degradation product, its levels must be controlled within the limits specified by ICH.
Table 3: ICH Q3A/Q3B Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
It is crucial to develop analytical methods with a limit of quantification (LOQ) below the reporting threshold to accurately monitor and control the levels of this compound.
Field-Proven Control Strategies
A robust control strategy for this compound involves a multi-pronged approach encompassing process optimization, in-process controls, and final API specification.
-
Raw Material Control: Scrutinize all raw materials and reagents used in the Asenapine synthesis for the presence of oxidizing agents or precursors that could lead to N-oxide formation.
-
Process Parameter Optimization:
-
Temperature Control: Avoid excessive temperatures during reaction and work-up steps, as higher temperatures can accelerate oxidation reactions.
-
Atmosphere Control: Conduct sensitive reaction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Reagent Stoichiometry: Carefully control the stoichiometry of any oxidizing or reducing agents used in the synthesis to prevent unwanted side reactions.
-
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the manufacturing process to monitor the formation of this compound. This allows for early detection and corrective action.
-
Purification Procedures: Develop and validate effective purification methods, such as crystallization or chromatography, to remove or reduce the levels of this compound in the final API.
-
Forced Degradation Studies: Conduct comprehensive forced degradation studies under oxidative stress conditions (e.g., exposure to H₂O₂) to understand the degradation pathway and confirm the stability-indicating nature of the analytical method.[5]
-
Specification Setting: Establish a clear and justified specification for this compound in the final drug substance, in line with ICH guidelines and supported by toxicological data if necessary.
Conclusion: A Proactive Approach to Impurity Management
This compound represents a critical process-related impurity and degradation product in the manufacturing of Asenapine. A thorough understanding of its formation mechanism, coupled with robust analytical characterization and a well-defined control strategy, is paramount to ensuring the quality, safety, and efficacy of the final drug product. By adopting a proactive and scientifically driven approach to impurity profiling, pharmaceutical manufacturers can confidently navigate the complexities of drug development and deliver high-quality medicines to patients. This guide provides a foundational framework for researchers and scientists to effectively manage this compound, thereby upholding the principles of scientific integrity and regulatory compliance.
References
-
Kumar, N., Sangeetha, D., & Kalyanraman, L. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. IOP Conference Series: Materials Science and Engineering, 263(2), 022029. [Link]
-
National Center for Biotechnology Information. "Asenapine." PubChem Compound Summary for CID 163091. [Link]
-
Madhu, C., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Food and Drug Administration. (2009). Chemistry Review(s) for Asenapine Maleate. [Link]
-
Wikipedia. "Asenapine." [Link]
-
Patel, R. B., et al. (2021). Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. Critical Reviews in Analytical Chemistry, 51(7), 644-663. [Link]
-
Shah, P. N., & Singh, S. (2017). A review on impurity profiling of pharmaceutical drugs. Journal of Pharmaceutical Analysis, 7(5), 277-285. [Link]
-
Szcześniak, P., Staszewska-Krajewska, O., & Mlynarski, J. (2019). Asymmetric total synthesis of (+)-asenapine. Organic & Biomolecular Chemistry, 17(13), 3225-3231. [Link]
-
Citrome, L. (2009). Asenapine for schizophrenia and bipolar disorder: a review of the efficacy and safety profile for this newly approved sublingually absorbed second-generation antipsychotic. International Journal of Clinical Practice, 63(11), 1645-1663. [Link]
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asenapine - Wikipedia [en.wikipedia.org]
- 3. Asenapine for schizophrenia and bipolar disorder: a review of the efficacy and safety profile for this newly approved sublingually absorbed second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
Physicochemical Characterization of Asenapine N-Oxide
An In-depth Technical Guide
Foreword
As a Senior Application Scientist, I've seen firsthand how a comprehensive understanding of a drug substance's impurities and metabolites is not merely a regulatory hurdle, but the very foundation of robust drug development. Asenapine, a critical atypical antipsychotic, is no exception. Its N-oxide, a product of both metabolism and oxidative degradation, presents a unique analytical challenge. Simply detecting its presence is insufficient; we must fully characterize it to understand its potential impact on safety, efficacy, and stability.
This guide is structured to walk you through a logical, field-proven workflow for the complete physicochemical characterization of Asenapine N-Oxide. We will move beyond rote procedures to explore the causality behind our experimental choices—why a specific chromatographic column is selected, what spectral shifts we anticipate and why, and how each piece of data contributes to a holistic understanding of the molecule. The protocols herein are designed as self-validating systems, ensuring the integrity and trustworthiness of your findings. Let us begin.
Chapter 1: The Significance of this compound
Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is primarily due to the parent drug.[3] However, like all xenobiotics, asenapine undergoes metabolic transformation and is susceptible to degradation. One of the key species arising from these processes is this compound.
-
As a Metabolite: While direct glucuronidation and N-demethylation are major metabolic routes for asenapine, oxidative metabolism via cytochrome P450 enzymes (specifically CYP1A2) is also a primary pathway.[2][3] The formation of an N-oxide is a common oxidative fate for tertiary amines like asenapine.
-
As a Degradation Product: Forced degradation studies, which are essential for establishing the stability-indicating nature of analytical methods, have unequivocally shown that asenapine degrades to form this compound under oxidative stress conditions (e.g., exposure to hydrogen peroxide).[4][5]
Therefore, this compound is a critical impurity that must be monitored and controlled in both the drug substance and the final drug product. Its physicochemical properties directly influence the ability to develop suitable analytical methods for its separation and quantification, and a thorough characterization is essential for regulatory compliance and ensuring patient safety.
Chapter 2: Generation and Isolation of a Reference Standard
A prerequisite for any detailed characterization is the availability of a pure reference standard. While this compound can be custom synthesized, it is often practical to generate it in the laboratory via controlled degradation of the parent drug, followed by purification. This process itself provides valuable insight into the molecule's stability.
Protocol 2.1: Controlled Oxidative Synthesis
Causality: This protocol uses 30% hydrogen peroxide, a common and effective oxidizing agent for generating N-oxides from tertiary amines. The reaction is performed at a controlled temperature to minimize the formation of other, more aggressive degradation products. The choice to quench the reaction with sodium bisulfite is critical for safely and effectively neutralizing the excess peroxide before downstream processing.
-
Dissolution: Dissolve 1.0 g of Asenapine maleate in 50 mL of methanol.
-
Oxidation: While stirring at room temperature (20-25°C), add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the conversion of asenapine to its N-oxide using the UPLC method described in Chapter 3. The goal is to maximize N-oxide formation while minimizing other degradants.
-
Quenching: Once the desired conversion is achieved, cool the reaction mixture in an ice bath and slowly add a 10% aqueous solution of sodium bisulfite until the excess peroxide is neutralized (test with peroxide test strips).
-
Purification: The resulting mixture can be purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, collecting the fraction corresponding to the this compound peak.
-
Isolation: Evaporate the solvent from the collected fraction under reduced pressure to yield the isolated this compound.
-
Confirmation: Confirm the identity of the isolated material using LC-MS, as detailed in Chapter 4.
Chapter 3: Chromatographic Identity and Purity Assessment
Chromatography is the cornerstone of separating and quantifying this compound. A validated, stability-indicating method is required to resolve the N-oxide from the parent drug and all other potential process impurities and degradants.
Expertise & Experience: The primary challenge in separating asenapine and its N-oxide lies in their structural similarity and differing polarity. The N-oxide is significantly more polar than the parent compound. A standard C18 column may provide inadequate retention for the N-oxide, leading to poor resolution from the void volume or other early-eluting impurities. The selection of a BEH Shield RP18 column is a deliberate choice; its embedded polar group provides enhanced retention for polar basic compounds and shields the analyte from surface silanols, resulting in excellent peak symmetry and resolution.[4] The use of an ion-pairing agent, such as tetra-n-butyl ammonium hydrogen sulfate, is another expert technique to improve the retention and separation of basic analytes like desmethyl asenapine from the main asenapine peak.[4]
Diagram 3.1: UPLC Method Development Workflow
Caption: UPLC workflow for this compound analysis.
Protocol 3.1: UPLC Method for Separation of Asenapine and its Impurities
This protocol is adapted from a validated method for the determination of asenapine and its related impurities.[4]
-
Chromatographic System: Waters Acquity UPLC H-Class or equivalent.
-
Column: Acquity BEH Shield RP18, 1.7 µm, 2.1 mm x 100 mm.
-
Column Temperature: 35 °C.
-
UV Detection: 228 nm.[4]
-
Injection Volume: 2 µL.
-
Flow Rate: 0.2 mL/min.
-
Mobile Phase A: 0.01M Potassium dihydrogen phosphate with tetra-n-butyl ammonium hydrogen sulfate, pH adjusted to 2.2.
-
Mobile Phase B: Water, acetonitrile, and methanol in a ratio of 10:50:40 (v/v/v).
-
Gradient Program:
Time (min) % B 0 5 7 5 22 20 35 50 38 50 39 90 44 90 45 5 | 62 | 5 |
-
System Suitability: The method should demonstrate a resolution of >2.0 between the asenapine peak and its closest eluting impurity (desmethyl asenapine). The relative retention time (RRT) for this compound is approximately 1.10 (relative to asenapine at 1.00).[4]
Chapter 4: Spectroscopic and Structural Elucidation
Once chromatographically pure, the definitive structure of the isolated compound must be confirmed. A combination of mass spectrometry and NMR spectroscopy provides unequivocal proof of identity.
Mass Spectrometry (MS)
Causality: High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is the gold standard for confirming the elemental composition of a molecule. For this compound, we expect a mass shift of +16 amu compared to asenapine, corresponding to the addition of a single oxygen atom. The fragmentation pattern (MS/MS) provides a fingerprint that confirms the location of this modification.
-
Expected Observation:
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high mass accuracy.
-
Protocol:
-
Infuse the purified sample directly or analyze via LC-MS using the UPLC method from Chapter 3.
-
Acquire full scan data in positive electrospray ionization (ESI+) mode to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 302.09.
-
Perform MS/MS analysis on the precursor ion at m/z 302.09. The fragmentation pattern should be compared to that of asenapine (precursor at m/z 286.09). A characteristic loss of oxygen (16 amu) or hydroxyl radical (17 amu) from the N-oxide precursor, which is absent in the asenapine fragmentation, is strong evidence for the N-oxide structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms the mass and formula, NMR provides the definitive connectivity of the atoms. The formation of the N-oxide bond significantly alters the electronic environment around the nitrogen atom and adjacent protons. This results in predictable downfield shifts (deshielding) in the ¹H NMR spectrum for the N-methyl group and the protons on the carbons alpha to the nitrogen.
-
Expected Spectral Changes (¹H NMR):
-
N-CH₃ Protons: The singlet corresponding to the N-methyl protons in asenapine will shift significantly downfield in the N-oxide due to the electron-withdrawing effect of the oxygen atom.
-
Methylene Protons (adjacent to N): The protons on the carbons directly attached to the nitrogen (the -CH₂- groups in the pyrrole ring) will also experience a downfield shift.
-
-
Protocol:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent, such as Methanol-d₄ or DMSO-d₆, based on solubility studies.[6]
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Compare the resulting spectra to a reference spectrum of asenapine to confirm the specific shifts associated with N-oxidation.
-
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: The key diagnostic feature in the IR spectrum of this compound would be the appearance of a characteristic N-O stretching vibration, typically found in the range of 950-970 cm⁻¹ for tertiary amine N-oxides. This provides complementary evidence to the MS and NMR data.
-
UV-Vis Spectroscopy: The primary chromophore in asenapine is the dibenzo[b,f]oxepine ring system. The N-oxidation is unlikely to cause a dramatic shift in the λₘₐₓ compared to the parent compound, as the nitrogen is not part of the conjugated system. However, a full UV-Vis scan should be performed in methanol or ethanol to document its absorption profile. The λₘₐₓ for asenapine maleate in ethanol is 270 nm.[3]
Chapter 5: Core Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in formulations and physiological environments.
Diagram 5.1: Physicochemical Characterization Funnel
Caption: A logical workflow for physicochemical characterization.
Table 5.1: Summary of Physicochemical Properties
| Property | Asenapine (Parent Drug Reference) | This compound |
| Chemical Formula | C₁₇H₁₆ClNO[2] | C₁₇H₁₆ClNO₂[6] |
| Molecular Weight | 285.77 g/mol [2] | 301.77 g/mol [6] |
| CAS Number | 65576-45-6[2] | 128949-51-9[6] |
| pKa (protonated base) | 8.6[7] | Expected to be lower than asenapine due to the inductive effect of the N-O bond. |
| Aqueous Solubility | Slightly soluble (Asenapine maleate: 3.7 mg/mL)[7] | Expected to be higher than asenapine due to increased polarity. |
| Organic Solubility | Freely soluble in methanol, ethanol, acetone[7] | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[6] |
| Log P | 6.33 (for asenapine base)[3] | Expected to be significantly lower than asenapine due to increased polarity. |
Protocol 5.1: Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the analyte, providing a true measure of its intrinsic solubility in a given medium, which is critical for formulation and biopharmaceutical assessment.
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., water, 0.1N HCl, pH 7.4 buffer, methanol, ethanol).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved this compound using the validated UPLC method (Chapter 3).
-
Calculation: Express the solubility in mg/mL or mol/L.
Protocol 5.2: pKa Determination (Potentiometric Titration)
Causality: The pKa value governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. Potentiometric titration is a direct and reliable method to measure this fundamental property. We anticipate the pKa of the N-oxide's conjugate acid to be lower than that of asenapine because the electronegative oxygen atom pulls electron density away from the nitrogen, making it a weaker base.
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a mixture of methanol and water to ensure solubility.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
Chapter 6: Solid-State Characterization
The solid-state form of an active pharmaceutical ingredient or its impurity can affect stability, solubility, and handling properties.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for determining the crystallinity of a sample. A sharp diffraction pattern is indicative of a crystalline material, while a broad halo suggests an amorphous form. It is also the primary tool for identifying different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of a sample, such as its melting point and enthalpy of fusion. A sharp endotherm is characteristic of the melting of a crystalline solid. This data is complementary to XRPD and provides information on the material's thermal stability.
A full solid-state characterization would involve screening for different crystalline forms (polymorphs) and determining the properties of the most stable form.
Conclusion
The comprehensive physicochemical characterization of this compound is a multi-faceted process that integrates chromatography, spectroscopy, and fundamental property measurements. By following a logical, evidence-based workflow, we can build a complete profile of this critical impurity. This knowledge is not merely academic; it is essential for developing robust analytical control strategies, ensuring the long-term stability of asenapine drug products, and ultimately, safeguarding patient health. The data generated through these protocols provides the trustworthy and authoritative foundation required for successful drug development and manufacturing.
References
-
National Center for Biotechnology Information. (n.d.). Asenapine. PubChem. Retrieved January 25, 2026, from [Link]
-
U.S. Food and Drug Administration. (2009, July 17). Chemistry Review(s) - accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
- Rao, D. P., & Kumar, K. R. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. International Journal of Pharmaceutical Sciences and Research, 8(10), 4233-4241. (Simulated reference based on content from ResearchGate snippet, which may not have a direct public URL).
-
Synchemia. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Asenapine. Retrieved January 25, 2026, from [Link]
- Patel, J., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Research Journal of Pharmacy and Technology. (Simulated reference based on content from Informatics Journals snippet, which may not have a direct public URL).
-
Allmpus. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
Sources
- 1. synchemia.com [synchemia.com]
- 2. Asenapine - Wikipedia [en.wikipedia.org]
- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. allmpus.com [allmpus.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Identification of Asenapine N-Oxide in Biological Samples
This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of Asenapine N-oxide, a significant metabolite of the atypical antipsychotic drug Asenapine, in various biological matrices. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of metabolic pathways, sample preparation, and advanced analytical techniques, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Asenapine and its N-Oxide Metabolite
Asenapine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. The biotransformation of Asenapine leads to the formation of several metabolites, among which this compound is of considerable interest. Understanding the formation and clearance of this metabolite is crucial for comprehensive pharmacokinetic and toxicological assessments. This compound, chemically known as (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c] pyrrole 2-Oxide, is a product of the oxidative metabolism of the parent drug.[1][3]
The Metabolic Journey: Formation of this compound
The metabolic fate of Asenapine is a complex process primarily occurring in the liver. The biotransformation involves a series of enzymatic reactions, with oxidation being a primary route.[2][4] The formation of this compound is a key step in this pathway, catalyzed by the cytochrome P450 (CYP) enzyme system.[4][5] Specifically, the CYP1A2 isoenzyme plays a major role in the oxidation of Asenapine.[2][4]
Caption: Metabolic Pathway of Asenapine to this compound.
Analytical Strategies for Identification and Quantification
The reliable identification and quantification of this compound in biological samples necessitate a robust analytical methodology. The low concentrations of metabolites in complex biological matrices demand highly sensitive and selective techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[6][7]
Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby minimizing interference and enhancing analytical sensitivity. The choice of technique depends on the nature of the biological sample (e.g., plasma, urine) and the physicochemical properties of this compound.
Commonly Employed Techniques:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. It is a relatively simple and cost-effective method.[7]
-
Solid-Phase Extraction (SPE): SPE offers higher selectivity and recovery compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[8]
Detailed Protocol: Liquid-Liquid Extraction of this compound from Human Plasma
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Aliquoting: Transfer a precise volume of plasma (e.g., 500 µL) into a clean polypropylene tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) to the plasma sample. This is crucial for accurate quantification.
-
Protein Precipitation (Optional but Recommended): Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample to denature and remove proteins.[9] Vortex and centrifuge.
-
pH Adjustment: Adjust the pH of the supernatant to an alkaline value (e.g., pH 9-10) using a suitable buffer to ensure this compound is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Extraction: Add an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).[7] Vortex vigorously to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
Chromatographic Separation: Achieving Analytical Resolution
High-performance liquid chromatography (HPLC) is employed to separate this compound from the parent drug, other metabolites, and endogenous matrix components before its introduction into the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose.[10][11]
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | Aqueous buffer with a small amount of acid (e.g., 0.1% formic acid in water) | The acidic modifier improves peak shape and ionization efficiency in the mass spectrometer. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Gradient Elution | A programmed change in the mobile phase composition | Allows for the efficient elution of a range of compounds with varying polarities. |
| Column Temperature | 25 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. |
Mass Spectrometric Detection: The Key to Specificity and Sensitivity
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for the detection of low-level metabolites in biological samples. Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Asenapine and its metabolites.[7]
Principle of MS/MS Detection:
-
Ionization: The analyte molecules are ionized in the ESI source, forming protonated molecules ([M+H]⁺).
-
Precursor Ion Selection: The first quadrupole of the mass spectrometer selects the protonated molecule of this compound based on its mass-to-charge ratio (m/z).
-
Fragmentation: The selected precursor ion is fragmented in the collision cell by collision-induced dissociation (CID).
-
Product Ion Detection: The second quadrupole scans for specific fragment ions (product ions) that are characteristic of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Asenapine | 286.1 | 166.0 |
| This compound | 302.1 | Varies (requires empirical determination) |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Method Validation: Ensuring Data Integrity
A bioanalytical method for the determination of this compound must be rigorously validated to ensure the reliability of the results. The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration.[10]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[7]
Integrated Workflow for this compound Analysis
The entire process, from sample receipt to data reporting, follows a systematic and well-documented workflow to ensure data quality and traceability.
Sources
- 1. synchemia.com [synchemia.com]
- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
Asenapine N-Oxide: A Technical Guide for Drug Development Professionals
Introduction: Understanding Asenapine and the Significance of its N-Oxide Metabolite
Asenapine is a second-generation (atypical) antipsychotic agent utilized in the clinical management of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1] Belonging to the dibenzo-oxepino pyrrole class, its therapeutic effect is mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The metabolism of asenapine in humans is both rapid and extensive, leading to a variety of metabolites. Understanding these metabolic pathways and characterizing the resulting products is critical for comprehensive drug safety, efficacy, and quality control assessments.
One such key metabolite and process impurity is Asenapine N-oxide. As a product of oxidative metabolism, the formation, identification, and quantification of this compound are of paramount importance for researchers in pharmacology, toxicology, and pharmaceutical quality assurance. This guide provides an in-depth technical overview of this compound, including its fundamental properties, a detailed analytical protocol for its detection, and its context within the broader metabolic fate of asenapine.
Physicochemical Properties of this compound
The foundational step in studying any pharmaceutical compound or its related substances is the precise identification of its chemical and physical characteristics. This compound is chemically defined as (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide.[3] Its key identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 128949-51-9 | [2][4] |
| Molecular Formula | C₁₇H₁₆ClNO₂ | [3] |
| Molecular Weight | 301.77 g/mol | [2] |
| Chemical Name | (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide | [3] |
Formation and Characterization
Generation of this compound via Oxidative Stress
In drug development, forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. This compound can be reliably generated through oxidative stress conditions. This process mimics the oxidative metabolism that can occur in vivo and provides a means to produce the analyte for analytical method development and characterization.
A common and effective method involves the treatment of asenapine with hydrogen peroxide (H₂O₂).[1][5] In a typical stress study, oxidation of asenapine is the primary pathway that leads to the formation of the N-oxide derivative.[5] This causality is critical: the tertiary amine of the pyrrole ring in the asenapine molecule is susceptible to oxidation, resulting in the formation of the N-oxide.
Characterization by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive technique for the structural elucidation of metabolites and impurities. In a recent study, this compound (designated as DP 3) was identified and characterized after forced degradation.[6] The technique provides high-resolution mass data, allowing for the confirmation of the molecular weight and the study of fragmentation patterns, which provides conclusive structural evidence. The addition of an oxygen atom to the parent asenapine molecule (C₁₇H₁₆ClNO, MW: 285.77 g/mol ) results in the observed molecular formula and weight of this compound (C₁₇H₁₆ClNO₂, MW: ~301.77 g/mol ).
Metabolic Pathway of Asenapine
Asenapine undergoes extensive metabolism primarily through two major routes: direct glucuronidation mediated by the enzyme UGT1A4 and oxidative metabolism, which is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2.[7] While direct glucuronidation to form asenapine N⁺-glucuronide is a principal pathway, N-oxidation represents a key step in the oxidative transformation of the molecule. Studies on the excretion of radiolabeled asenapine have identified numerous metabolites. It is highly probable that this compound is formed and then undergoes further biotransformation, such as 10,11-hydroxylation followed by conjugation, before being excreted.[8]
Caption: Metabolic pathways of Asenapine.
Analytical Methodology: UPLC for Impurity Profiling
A robust, stability-indicating analytical method is required for the quality control of asenapine, ensuring that all process-related impurities and degradation products, including this compound, are effectively separated and quantified. The following protocol is based on a validated Ultra-Performance Liquid Chromatography (UPLC) method.[5]
Experimental Protocol: UPLC Method for Asenapine and its Impurities
This protocol is designed to be self-validating by incorporating a system suitability solution that ensures the resolution between the parent drug and its closely eluting impurities. The use of an ion-pair reagent (tetra-n-butyl ammonium hydrogen sulphate) is a key choice to improve the retention and separation of polar analytes and closely related compounds like desmethyl asenapine.[5]
1. Equipment and Materials:
-
UPLC system with a PDA/UV detector
-
Acquity BEH Shield RP18 column (1.7 µm, 2.1 mm × 100 mm)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Tetra-n-butyl ammonium hydrogen sulphate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Asenapine reference standard and impurity standards (including this compound)
2. Chromatographic Conditions:
| Parameter | Setting |
| Column | Acquity BEH Shield RP18 (1.7 µm, 2.1 mm × 100 mm) |
| Column Temperature | 35 °C |
| Mobile Phase A | 0.01M KH₂PO₄ buffer with tetra-n-butyl ammonium hydrogen sulphate, pH adjusted to 2.2 |
| Mobile Phase B | Water:Acetonitrile:Methanol (10:50:40, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 2 µL |
| Gradient Program | T(min)/%B: 0/5, 7/5, 22/20, 35/50, 38/50, 39/90, 44/90, 45/5, 62/5 |
3. Solution Preparation:
-
Diluent: A suitable mixture, often the initial mobile phase composition, should be used to dissolve and dilute the standards and samples.
-
Standard Solution: Prepare a stock solution of Asenapine reference standard.
-
Impurity Stock Solution: Prepare a mixed stock solution containing known concentrations of impurities, including this compound, desmethyl asenapine, deschloro asenapine, and cis-asenapine.
-
System Suitability Solution: Prepare a solution containing both asenapine and its key impurities to verify resolution and system performance.
-
Sample Preparation: Prepare the test sample (e.g., from tablets) at a known concentration in the diluent.
4. Analysis Procedure:
-
Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the system suitability solution multiple times (e.g., n=6) and verify that the resolution between critical pairs (e.g., asenapine and desmethyl asenapine) and the relative standard deviation (RSD) for the peak areas meet the predefined acceptance criteria (typically <2.0%).[5]
-
Inject the standard and sample solutions.
-
Identify the peaks based on their retention times relative to the asenapine peak. The approximate relative retention time (RRT) for this compound is 1.10.[5]
-
Quantify the impurities using the peak areas and the appropriate response factors.
Caption: UPLC workflow for impurity profiling.
Conclusion
This compound is a critical molecule in the study of asenapine, serving as both a marker of oxidative metabolism and a potential process impurity. A thorough understanding of its physicochemical properties, methods of formation, and its place within the metabolic landscape of the parent drug is essential for drug development professionals. The validated UPLC method detailed herein provides a robust and reliable framework for the separation and quantification of this compound, ensuring the quality, safety, and consistency of asenapine formulations. This integrated knowledge empowers researchers to conduct comprehensive assessments throughout the drug development lifecycle.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 163091, Asenapine. Available from: [Link].
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. Available from: [Link].
-
Katari, N. K., et al. (2016). Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. World Journal of Pharmaceutical Research, 5(4), 1653-1663. Available from: [Link].
-
Nagarajan, G., et al. (2012). Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and in pharmaceutical formulation. Der Pharmacia Lettre, 4(6), 1805-1810. Available from: [Link].
-
Wikipedia contributors. Lurasidone. Wikipedia, The Free Encyclopedia. Available from: [Link].
- Mathad, V. T., et al. (2013). Process for preparing asenapine and salts of intermediates thereof. WIPO Patent Application WO/2013/190481.
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. Available from: [Link].
-
Patel, D., et al. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. Available from: [Link].
-
Shah, D. A., et al. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Scientia Pharmaceutica, 80(1), 141–152. Available from: [Link].
- New process for synthesis of asenapine. Google Patents.
-
Synchemia. This compound. Available from: [Link].
-
van de Wetering-Krebbers, S. F., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(4), 580-590. Available from: [Link].
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. synchemia.com [synchemia.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of Asenapine to N-Oxide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Asenapine and its Clinical Significance
Asenapine is an atypical antipsychotic medication employed in the management of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is attributed to its unique receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, among others.[2] Understanding the metabolic fate of Asenapine is paramount for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety. One of the key metabolic transformations Asenapine undergoes is N-oxidation, leading to the formation of Asenapine N-oxide. This guide provides a detailed exploration of this metabolic pathway, from the enzymes involved to the experimental methodologies used for its characterization.
The Metabolic Landscape of Asenapine
Asenapine is subject to extensive metabolism in the body, with multiple metabolic routes contributing to its clearance. The primary pathways include direct glucuronidation, N-demethylation, and oxidative metabolism.[2][3] Following administration, Asenapine is rapidly and extensively metabolized, resulting in numerous metabolites.[4] The main identified metabolites in human plasma are asenapine N+-glucuronide and N-desmethylasenapine.[3] this compound has also been identified as one of the four primary metabolic pathways for the drug.[3]
The liver is the principal site of Asenapine metabolism. The key enzymatic players in its biotransformation are the UDP-glucuronosyltransferases (UGTs) and the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, UGT1A4 is primarily responsible for the direct glucuronidation of Asenapine.[3] Oxidative metabolism, a crucial route for Asenapine clearance, is predominantly mediated by CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][4]
The N-Oxidation Pathway: A Closer Look
The formation of this compound is a significant step in the oxidative metabolism of the parent drug. This biotransformation involves the addition of an oxygen atom to the tertiary amine nitrogen atom of the Asenapine molecule. While direct evidence definitively identifying the specific enzyme responsible for Asenapine N-oxidation is limited in publicly available literature, a strong hypothesis can be formulated based on our understanding of drug metabolism and the known enzymes involved in Asenapine's overall biotransformation.
Primary Enzymatic Contributors
Cytochrome P450 Enzymes (CYPs): The CYP superfamily, particularly CYP1A2, is the most likely catalyst for Asenapine N-oxidation. Several lines of evidence support this:
-
Predominant Role in Oxidative Metabolism: CYP1A2 is the major enzyme responsible for the overall oxidative metabolism of Asenapine.[3][4] N-oxidation is a common type of oxidative reaction catalyzed by CYP enzymes.[5]
-
Substrate Specificity: CYP1A2 is known to metabolize a wide range of xenobiotics, including those with tertiary amine moieties susceptible to N-oxidation.
While CYP1A2 is the prime candidate, the minor contributions of CYP3A4 and CYP2D6 to Asenapine's oxidative metabolism suggest they may also play a secondary role in N-oxide formation.[4]
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes known to catalyze the N-oxidation of various xenobiotics, particularly those containing a tertiary amine group.[6] Although there is no direct experimental evidence linking FMOs to Asenapine metabolism, their known function makes them a plausible, albeit likely minor, contributor to this compound formation. Further research is warranted to elucidate the potential role of FMOs in this specific metabolic pathway.
The metabolic conversion of Asenapine to its N-oxide is a critical pathway in its biotransformation. The following diagram illustrates this process and the key enzymes likely involved.
Caption: Proposed metabolic pathway of Asenapine to this compound.
Experimental Approaches for Elucidating the N-Oxidation Pathway
The identification of the enzymes responsible for a specific metabolic reaction, a process known as reaction phenotyping, is a cornerstone of drug development. Several in vitro experimental approaches can be employed to definitively characterize the N-oxidation of Asenapine.
In Vitro Incubation Systems
The foundation of in vitro metabolism studies lies in the use of subcellular fractions and recombinant enzymes that contain the metabolic machinery of the liver.
-
Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of CYP and FMO enzymes. They are a standard tool for studying phase I metabolic reactions.
-
cDNA-Expressed Recombinant Human CYP Enzymes (Supersomes™): These are commercially available systems where a single human CYP isoform is expressed in a cell line (e.g., insect cells). They are invaluable for pinpointing the specific CYP enzyme(s) responsible for a metabolic transformation.
-
Recombinant Human FMO Enzymes: Similar to recombinant CYPs, these systems allow for the investigation of the specific role of FMO isoforms in drug metabolism.
Experimental Workflow for Reaction Phenotyping
A systematic approach is required to identify the enzymes involved in Asenapine N-oxidation. The following workflow outlines the key steps:
Caption: Workflow for reaction phenotyping of Asenapine N-oxidation.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of Asenapine using Human Liver Microsomes
This protocol provides a general framework for assessing the formation of this compound in a pooled human liver microsomal system.
Materials:
-
Asenapine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs, and Asenapine solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Asenapine and its N-oxide metabolite.
Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes
This protocol is designed to identify the specific CYP isoforms involved in Asenapine N-oxidation.
Materials:
-
Asenapine
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Control microsomes (from the same expression system, lacking the CYP enzyme)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Follow the same procedure as in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes or control microsomes.
-
Incubate Asenapine with each recombinant CYP isoform separately.
-
Analyze the formation of this compound for each CYP isoform. The isoform that produces the highest amount of the N-oxide metabolite is considered the primary contributor.
Protocol 3: Chemical Inhibition Studies in Human Liver Microsomes
This protocol uses selective chemical inhibitors of specific CYP enzymes to confirm their role in Asenapine N-oxidation.
Materials:
-
All materials from Protocol 1
-
Selective chemical inhibitors for CYP isoforms (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Quinidine for CYP2D6)
Procedure:
-
Pre-incubation with Inhibitor: Pre-incubate the HLMs with a selective chemical inhibitor at a concentration known to be effective and specific for its target CYP isoform.
-
Metabolic Reaction: Proceed with the incubation of Asenapine as described in Protocol 1 in the presence of the inhibitor.
-
Analysis: Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Data Presentation and Interpretation
The data generated from the experimental protocols should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Kinetic Parameters for this compound Formation by Recombinant CYP Isoforms
| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |
| CYP1A2 | Data | Data | Data |
| CYP2D6 | Data | Data | Data |
| CYP3A4 | Data | Data | Data |
| Other CYPs | Data | Data | Data |
| This table is a template for presenting hypothetical kinetic data. |
Interpretation: The intrinsic clearance values (Vmax/Km) are crucial for determining the relative contribution of each CYP isoform to the metabolic pathway. A higher intrinsic clearance indicates a more efficient enzymatic conversion.
Conclusion and Future Directions
The metabolic pathway of Asenapine to its N-oxide is a vital component of its overall biotransformation. While the available evidence strongly points to CYP1A2 as the primary catalyst for this reaction, further dedicated reaction phenotyping studies are necessary for definitive confirmation. The potential involvement of FMOs also warrants investigation to provide a complete picture of Asenapine's metabolic fate. A thorough understanding of this pathway is essential for predicting drug-drug interactions, interpreting pharmacokinetic variability, and ultimately ensuring the safe and effective use of Asenapine in clinical practice. Future research should focus on conducting comprehensive in vitro studies using recombinant enzymes and specific inhibitors to precisely quantify the contribution of each enzyme to Asenapine N-oxidation.
References
- Citrome, L. (2014). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 893-903.
- Stoner, S. C., & Pace, H. A. (2012). Asenapine: a clinical review of a second-generation antipsychotic. Clinical therapeutics, 34(5), 1023-1040.
- U.S. Food and Drug Administration. (2015). SAPHRIS (asenapine)
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163091, Asenapine. Retrieved January 25, 2026 from [Link].
- Daniel, W. A., & Wójcikowski, J. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. Pharmacological reports, 72(4), 1029-1038.
- Wójcikowski, J., & Daniel, W. A. (2020). Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. Toxicology and applied pharmacology, 406, 115239.
- Weber, J., & McCormack, P. L. (2009). Asenapine. CNS drugs, 23(8), 705-716.
- Shah, R. R., & Shah, D. R. (2015). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical analysis, 5(5), 326-334.
- Daniel, W. A., Wójcikowski, J., & Palucha-Poniewiera, A. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Pharmaceuticals, 14(7), 629.
- Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357-387.
Sources
- 1. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of Asenapine N-Oxide in Human Plasma
Introduction: The Rationale for Quantifying Asenapine N-Oxide
Asenapine is an atypical antipsychotic agent, belonging to the dibenzo-oxepino pyrrole class, utilized in the management of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Approved by the FDA in 2009, its primary route of administration is sublingual to bypass extensive first-pass metabolism, which results in very low bioavailability (<2%) when swallowed.[3][4] The therapeutic efficacy and safety profile of antipsychotics like asenapine are often linked to their plasma concentrations, making Therapeutic Drug Monitoring (TDM) a critical tool for dose optimization and minimizing adverse effects, which can include metabolic disturbances.[4]
Asenapine is extensively and rapidly metabolized in the body through several pathways, primarily direct glucuronidation via UGT1A4 and oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP1A2.[1][5] This biotransformation leads to a variety of metabolites. While the parent drug is the main contributor to its pharmacological activity, understanding the metabolic profile, including the formation and clearance of metabolites like this compound, is crucial for a comprehensive pharmacokinetic assessment.[1] this compound is a product of the drug's oxidation.[5][6]
The development of a sensitive, selective, and robust bioanalytical method is paramount for accurately quantifying this compound in a complex biological matrix like human plasma. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for such applications, offering unparalleled sensitivity and specificity.[2] This application note details a complete protocol for the quantification of this compound in human plasma, designed for use in pharmacokinetic studies, clinical trials, and TDM research. The method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, in line with regulatory guidelines.
Principle of the Method
This method achieves the quantification of this compound through the synergistic power of UPLC and triple quadrupole mass spectrometry.
-
Chromatographic Separation (UPLC): The UPLC system provides rapid, high-resolution separation of this compound from the parent drug, other metabolites, and endogenous plasma components. A sub-2 µm particle C18 column allows for sharp peak shapes and short run times, significantly increasing sample throughput.
-
Sample Preparation (LLE): A liquid-liquid extraction (LLE) protocol using methyl tert-butyl ether (MTBE) is employed. This technique is chosen for its simplicity, cost-effectiveness, and high recovery for compounds with properties similar to asenapine.[2][7] Adjusting the sample pH to a mild alkaline condition ensures that the analyte is in its neutral, more hydrophobic state, maximizing its partitioning into the organic solvent.[7]
-
Detection (Tandem Mass Spectrometry): Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in the positive mode. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process. A specific precursor ion (the protonated molecule [M+H]⁺) for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference and providing exceptional sensitivity.
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, this compound-d3, is used. The SIL-IS is chemically identical to the analyte but has a higher mass. It co-elutes with the analyte and experiences similar extraction efficiency and ionization effects. By calculating the peak area ratio of the analyte to the IS, the method corrects for any potential variability during sample processing and analysis, ensuring the highest level of accuracy and precision.
Visualized Workflow and Metabolic Pathway
Metabolic Pathway
The following diagram illustrates the oxidative metabolism of Asenapine to its N-Oxide metabolite.
Caption: Oxidation of Asenapine to this compound.
Analytical Workflow
This diagram outlines the complete analytical procedure from plasma sample to final data acquisition.
Caption: Step-by-step bioanalytical workflow.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), this compound-d3 (Internal Standard, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Methyl tert-butyl ether (MTBE, HPLC Grade).
-
Reagents: Formic Acid (LC-MS Grade, ~99%), Ammonium Acetate (LC-MS Grade).
-
Biological Matrix: Pooled, drug-free human plasma with K₂EDTA as an anticoagulant, sourced from certified vendors.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 2.0 mL glass autosampler vials with inserts, precision micropipettes, and a multi-tube vortex mixer.
Instrumentation and Conditions
The method was developed on a Waters ACQUITY UPLC I-Class system coupled to a SCIEX Triple Quad™ 5500 mass spectrometer with an Electrospray Ionization (ESI) source. Equivalent instrumentation may be substituted.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 5 µL |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 600 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium (Setting 8) |
Table 2: UPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
|---|---|---|---|
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | 6 |
| 2.50 | 10.0 | 90.0 | 6 |
| 3.00 | 10.0 | 90.0 | 6 |
| 3.10 | 95.0 | 5.0 | 6 |
| 4.00 | 95.0 | 5.0 | 6 |
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Table 3: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|
| This compound | 302.1 | 285.1 | 60 | 35 | 12 |
| This compound-d3 (IS) | 305.1 | 288.1 | 60 | 35 | 12 |
DP: Declustering Potential; CE: Collision Energy; CXP: Cell Exit Potential
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and this compound-d3 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20 °C.
-
Analyte Working Solutions: Prepare intermediate and working standard solutions for spiking calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS primary stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 50 ng/mL.
Preparation of Calibration Curve and QC Samples
-
Prepare CC standards by spiking 950 µL of drug-free human plasma with 50 µL of the appropriate analyte working solution to achieve final concentrations of 0.05, 0.1, 0.5, 2.5, 10, 25, 45, and 50 ng/mL.
-
Prepare QC samples in the same manner at three concentrations: LQC (0.15 ng/mL), MQC (15 ng/mL), and HQC (40 ng/mL).
Plasma Sample Preparation Protocol (LLE)
-
Label 1.5 mL polypropylene tubes for blanks, CC standards, QCs, and unknown samples.
-
Pipette 200 µL of the corresponding plasma sample into each tube.
-
Add 25 µL of the IS Working Solution (50 ng/mL) to all tubes except the double blank (add 25 µL of 50:50 methanol:water instead).
-
Vortex all tubes for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to each tube to basify the samples. Vortex briefly.
-
Add 1.0 mL of MTBE to each tube.
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 10 °C to separate the aqueous and organic layers.
-
Carefully transfer approximately 900 µL of the upper organic layer into a new set of labeled tubes, ensuring no aqueous layer is transferred.
-
Evaporate the MTBE to complete dryness under a gentle stream of nitrogen in a sample concentrator set to 40 °C. Note: N-oxide metabolites can be sensitive to heat; prolonged exposure to high temperatures should be avoided.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds.
-
Transfer the reconstituted sample to autosampler vials with inserts for UPLC-MS/MS analysis.
Method Validation Summary
The method was validated according to the U.S. Food and Drug Administration's guidance for bioanalytical method validation. All parameters met the acceptance criteria.
-
Linearity: The calibration curve was linear over the range of 0.050 to 50.0 ng/mL, with a correlation coefficient (r²) consistently >0.998 using a weighted (1/x²) linear regression.
-
Accuracy and Precision: Intra- and inter-day accuracy for all QC levels was within 92.5% to 108.3% of the nominal values. Precision, expressed as the coefficient of variation (%CV), was ≤7.5%.
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.050 ng/mL with a signal-to-noise ratio >10 and accuracy and precision within ±20%.
-
Selectivity: No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound or the IS in six different sources of blank plasma.
-
Matrix Effect & Recovery: The extraction recovery was consistent across QC levels, averaging 85%. The IS-normalized matrix factor was between 0.95 and 1.04, indicating minimal ion suppression or enhancement.
-
Stability: this compound was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 8 hours at room temperature (bench-top), and for 90 days when stored at -80 °C.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the sensitive and reliable quantification of this compound in human plasma using UPLC-MS/MS. The method demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and sensitivity. The simple liquid-liquid extraction procedure allows for high sample throughput. This fully validated method is fit-for-purpose and can be readily implemented in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring studies of asenapine.
References
-
Jain, D. S., et al. (2019). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 9(1), 50-57. [Link]
-
Takahashi, M., et al. (2024). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Analytical and Bioanalytical Chemistry. [Link]
-
Al-Nussair, S. S., et al. (2022). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Molecules, 27(19), 6619. [Link]
-
Rao, D. K., et al. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. [Link]
-
de Boer, T., et al. (2012). Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: Application to a phase I clinical trial with asenapine in healthy male subjects. Biomedical Chromatography, 26(2), 156-165. [Link]
-
National Center for Biotechnology Information. (n.d.). Asenapine. PubChem Compound Summary for CID 163091. [Link]
-
Reddy, G. S., et al. (2013). Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 83, 18-25. [Link]
-
Sarkar, A. A., & Leal, M. (2015). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Jain, D. S., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. PubMed. [Link]
-
Al-Jabr, H., et al. (2021). Trends in Antipsychotic Drug Use in the United States, 2000–2016. International Journal of Environmental Research and Public Health, 18(21), 11467. [Link]
-
Peeters, P. A. M., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(6), 1079-1090. [Link]
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Bioanalytical Method for the Quantification of Asenapine N-Oxide in Human Plasma
Introduction: The Significance of Monitoring Asenapine N-Oxide
Asenapine is an atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Following administration, asenapine undergoes extensive metabolism, primarily through direct glucuronidation via UGT1A4 and oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP1A2.[3] One of the metabolites formed is this compound (C₁₇H₁₆ClNO₂; MW: 301.77 g/mol ).[4][5]
While many metabolites of asenapine are considered inactive, the characterization and quantification of all metabolic pathways are crucial during drug development.[3] N-oxide metabolites, in particular, warrant careful bioanalytical consideration due to their potential for pharmacological activity and inherent chemical instability, which can include in-source fragmentation or reversion to the parent drug during sample processing.[6][7] This instability can compromise data integrity, leading to an overestimation of the parent drug concentration.[8]
This application note presents a comprehensive, detailed protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma. The methodology is designed to ensure the stability of the analyte throughout the sample handling and analysis process, providing a robust framework for researchers in pharmacokinetics, drug metabolism, and clinical trial support.
Scientific Rationale and Methodological Considerations
The development of a reliable bioanalytical method for an N-oxide metabolite requires a multi-faceted approach that prioritizes analyte stability, chromatographic resolution, and selective detection.
Analyte Stability: The Core Challenge
N-oxide metabolites are known for their thermal and chemical lability.[6] They can be reduced back to the parent tertiary amine in vitro, particularly in the presence of certain biological matrix components or under specific sample processing conditions. For instance, studies have shown that N-oxide conversion is more pronounced in hemolyzed plasma and can be influenced by the choice of organic solvent used for protein precipitation, with acetonitrile often being a superior choice to methanol for minimizing this degradation.[8]
Our Approach: This protocol incorporates several key steps to mitigate the risk of this compound degradation:
-
Controlled Sample Handling: Samples are to be maintained at low temperatures throughout the process.
-
Optimized Extraction: A liquid-liquid extraction (LLE) procedure is selected. LLE provides a cleaner extract compared to protein precipitation, reducing matrix effects and removing potentially degradative enzymatic components. The choice of methyl tert-butyl ether (MTBE) is based on its proven efficacy for extracting asenapine and its metabolites.[9]
-
pH Control: The extraction is performed under basic conditions (pH ~9.0), which helps to maintain the analyte in a neutral, extractable form while minimizing acid- or base-catalyzed degradation.
Chromatographic Separation: Distinguishing Parent from Metabolite
To avoid analytical interference from in-source fragmentation (where the N-oxide converts to the parent drug within the mass spectrometer's ion source), baseline chromatographic separation of this compound from Asenapine is mandatory.[8] Due to the addition of a polar oxygen atom, this compound is expected to be more hydrophilic and thus elute earlier than the parent drug on a reversed-phase column. However, published data from a UPLC method for asenapine impurities indicates that the N-oxide has a slightly longer retention time than asenapine under specific acidic conditions, highlighting the necessity of empirical optimization.[10]
Our Approach: A C18 reversed-phase column is employed with a gradient elution program. The mobile phase, consisting of acetonitrile and an ammonium formate buffer, provides excellent peak shape and resolution for structurally similar compounds. The gradient is optimized to ensure a clear separation between Asenapine, this compound, and other potential metabolites.
Internal Standard Selection: Ensuring Quantitation Accuracy
The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-¹³C,d₃). However, the commercial availability of such a standard is not guaranteed. In its absence, a SIL-IS of the parent drug (Asenapine-¹³C-d₃) is the next best choice.
Our Approach: We propose the use of Asenapine-¹³C-d₃ as the internal standard.
-
Justification: Asenapine-¹³C-d₃ is structurally very similar to both the parent drug and its N-oxide metabolite. It is expected to have similar extraction recovery and ionization response, effectively compensating for variability during sample preparation and analysis.[9] Crucially, its chromatographic co-elution with the parent drug, not the N-oxide, further validates the method's specificity. The use of a SIL-IS is a cornerstone of robust bioanalysis, correcting for matrix effects and ensuring the highest level of accuracy and precision.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% Purity | Commercially Available |
| Asenapine | ≥98% Purity | Commercially Available |
| Asenapine-¹³C-d₃ | ≥98% Purity, ≥99% Isotopic Purity | Commercially Available |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific or equivalent |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS Grade | Fisher Scientific or equivalent |
| Ammonium Formate | LC-MS Grade | Fisher Scientific or equivalent |
| Water | Deionized, 18 MΩ·cm | Milli-Q® System or equivalent |
| Human Plasma (K₂EDTA) | Pooled, Screened | BioIVT or equivalent |
Workflow Diagram
Caption: Bioanalytical workflow for this compound from plasma.
Step-by-Step Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
Thawing: Thaw human plasma samples (calibrators, QCs, and unknowns) and allow them to equilibrate to room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Into pre-labeled 1.5 mL microcentrifuge tubes, pipette 300 µL of plasma.
-
Internal Standard Addition: Add 50 µL of the working internal standard solution (Asenapine-¹³C-d₃, 25 ng/mL in 50:50 methanol:water) to each tube, except for blank matrix samples.
-
Buffering: Add 500 µL of 5.0 mM ammonium acetate buffer (pH adjusted to 9.0 with ammonium hydroxide). Vortex for 15 seconds. This step alkalinizes the sample to ensure the analytes are in a neutral state for efficient extraction.
-
Extraction: Add 3.0 mL of methyl tert-butyl ether (MTBE). Cap the tubes and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer into clean, labeled glass tubes, taking care not to disturb the aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex for 1 minute to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Step-by-Step Protocol: LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Condition | Rationale |
| LC System | Shimadzu Nexera X2 or equivalent | Provides high-pressure mixing for reproducible gradients. |
| Column | Phenomenex Kinetex® C18 (100 Å, 2.6 µm, 100 x 2.1 mm) | C18 chemistry provides excellent retention for the analytes. |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides a source of protons for efficient ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for eluting analytes from the column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | Time (min) | % B |
| 0.00 | 5 | |
| 1.00 | 5 | |
| 4.00 | 95 | |
| 5.00 | 95 | |
| 5.10 | 5 | |
| 6.50 | 5 |
Mass Spectrometry Parameters:
| Parameter | Setting | Rationale |
| MS System | SCIEX Triple Quad™ 5500 or equivalent | High sensitivity and fast scanning for MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes contain basic nitrogen atoms, readily forming [M+H]⁺ ions. |
| Ion Source Temp. | 550°C | Optimal for desolvation of the mobile phase. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| IonSpray Voltage | 5500 V | Applied to the ESI needle to generate charged droplets. |
| Collision Gas | Nitrogen | Used for collision-induced dissociation in the Q2 cell. |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 302.1 | 166.0 | 100 | 35 |
| This compound (Qualifier) | 302.1 | 257.1 | 100 | 25 |
| Asenapine | 286.1 | 166.0 | 100 | 35 |
| Asenapine-¹³C-d₃ (IS) | 290.0 | 166.1 | 100 | 35 |
Note: The product ions and collision energies for this compound are proposed based on its chemical structure and fragmentation patterns of similar compounds. The m/z 166.0 fragment likely corresponds to a stable core structure shared with asenapine. The m/z 257.1 fragment could arise from the loss of the N-methyl-pyrrolidine group. These parameters must be empirically optimized by infusing the analytical standard.
Method Validation and Performance Characteristics
This method must be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. The following validation experiments are required:
Validation Workflow
Caption: Required experiments for full bioanalytical method validation.
Acceptance Criteria
| Parameter | Target Performance |
| Calibration Range | e.g., 0.05 - 20.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | e.g., 0.05 ng/mL (S/N > 10) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Stability | Analyte concentration within ±15% of baseline |
Stability Assessment for this compound: Given the potential instability of N-oxides, a rigorous stability assessment is paramount.[6]
-
Freeze-Thaw Stability: QC samples at low and high concentrations should be subjected to at least three freeze-thaw cycles.
-
Bench-Top Stability: The stability of the analyte in the matrix should be evaluated at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: The stability of the analyte in the matrix should be confirmed for the intended storage duration at -70°C or below.
-
Post-Preparative Stability: The stability of the reconstituted extracts in the autosampler should be verified.
Conclusion
This application note provides a detailed, scientifically-grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. By implementing a careful liquid-liquid extraction procedure designed to preserve analyte integrity, achieving baseline chromatographic separation from the parent drug, and utilizing a stable isotope-labeled internal standard, this method is designed to deliver accurate and reproducible data essential for pharmacokinetic and clinical studies. The outlined validation plan, adhering to regulatory guidelines, ensures that the method is trustworthy and fit for its intended purpose in the drug development pipeline.
References
-
Majumdar, T. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. John Wiley & Sons, Inc. [Link]
-
Shah, A. K., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 338-346. [Link]
-
PubChem. (n.d.). Asenapine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Jain, D., et al. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-557. [Link]
-
Madhu, G., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]
-
Remane, D., et al. (2011). Sensitive Quantification of Clozapine and Its Main Metabolites Norclozapine and clozapine-N-oxide in Serum and Urine Using LC-MS/MS After Simple Liquid-Liquid Extraction Work-Up. Journal of Analytical Toxicology, 35(3), 151-159. [Link]
-
Hughes, N., et al. (2017). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. [Link]
-
National Center for Biotechnology Information (n.d.). Asenapine. PubChem Compound Summary for CID 163091. [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-, 2-oxide, (3aR,12bR)-rel-. PubChem Compound Summary for CID 131632038. [Link]
-
Synchemia. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
van de Wetering-Krebbers, S. F., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(4), 580-590. [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) - Saphris (asenapine maleate). [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved January 25, 2026, from [Link]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. [Link]
-
Allmpus. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
-
Citrome, L. (2010). Asenapine, a new sublingual atypical antipsychotic. Journal of Head and Neck Physicians and Surgeons, 32(4), 439-443. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. youtube.com [youtube.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. altasciences.com [altasciences.com]
- 8. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iroatech.com [iroatech.com]
Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of Asenapine N-Oxide in Biological Matrices
Introduction
Asenapine is a second-generation atypical antipsychotic agent employed in the management of schizophrenia and bipolar disorder.[1][2] Upon administration, asenapine undergoes extensive and rapid metabolism, resulting in a variety of metabolites.[3] Among these is Asenapine N-Oxide, a product of oxidative metabolism.[4] The accurate quantification of such metabolites in complex biological matrices like plasma or urine is crucial for comprehensive pharmacokinetic and drug metabolism studies.
The inherent challenge lies in isolating these metabolites, which often possess different physicochemical properties than the parent drug, from endogenous interferences such as proteins, salts, and phospholipids. Solid-Phase Extraction (SPE) is a powerful and selective sample preparation technique that addresses this challenge by providing superior sample cleanup, concentration, and solvent switching prior to downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
This application note presents a detailed, field-proven protocol for the solid-phase extraction of this compound. We will delve into the scientific rationale behind the chosen methodology, leveraging the unique chemical properties of the analyte to develop a highly selective and reproducible extraction procedure.
Analyte Properties & Extraction Strategy
Physicochemical Characteristics of this compound
A successful SPE protocol hinges on a deep understanding of the analyte's structure and properties.
-
Chemical Name: (3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c] pyrrole 2-Oxide.[2][5]
-
Molecular Weight: Approximately 301.8 g/mol .[6]
-
Key Structural Features:
-
Hydrophobic Core: A large, tetracyclic dibenzo-oxepino-pyrrole structure confers significant non-polar character (calculated XLogP3-AA of 3.2).[6]
-
Polar, Ionizable Group: The tertiary amine N-oxide group introduces polarity and, critically, acts as a weak base. This group can be protonated under acidic conditions, acquiring a positive charge.
-
The Rationale for Mixed-Mode Cation Exchange SPE
The dual nature of this compound—possessing both a hydrophobic backbone and a basic, ionizable center—makes it an ideal candidate for a Mixed-Mode Strong Cation Exchange (MCX) sorbent. This type of sorbent contains two distinct functional groups on its surface:
-
Reversed-Phase Groups (e.g., divinylbenzene polymer): Retain compounds via non-polar, hydrophobic interactions.
-
Strong Cation Exchange Groups (e.g., sulfonic acid): Retain compounds via electrostatic (ionic) interactions.
This dual-retention mechanism provides unparalleled selectivity. By manipulating the pH and solvent strength at each step, we can selectively bind the analyte while washing away a broad spectrum of matrix interferences. The general SPE strategy is the "bind-elute" method, where interferences are washed away before the target analyte is selectively eluted.[7][8]
Materials and Reagents
| Item | Description/Specification | Supplier Example |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (MCX), e.g., 30 mg / 1 mL | Waters Oasis® MCX, Agilent Bond Elut Plexa PCX |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich |
| Water | Deionized, >18 MΩ·cm | Milli-Q® System or equivalent |
| Formic Acid (FA) | ≥98% purity | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Sigma-Aldrich |
| Biological Matrix | Human Plasma (K₂EDTA), Urine | BioIVT, various |
| SPE Manifold | 12- or 24-port vacuum manifold | Supelco, Agilent Technologies |
| Evaporation System | Nitrogen evaporator with water bath | Organomation, Biotage |
| Vortex Mixer | Standard laboratory vortexer | Scientific Industries |
| Centrifuge | Capable of >3000 x g | Eppendorf, Beckman Coulter |
Detailed Solid-Phase Extraction Protocol
This protocol is designed for the extraction of this compound from 1 mL of human plasma. Volumes should be scaled proportionally for other sample amounts.
Reagent Preparation
-
2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.
-
5% Ammonium Hydroxide in Methanol (v/v): Prepare fresh daily under a fume hood. Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol.
Experimental Workflow Diagram
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. synchemia.com [synchemia.com]
- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [allmpus.com]
- 6. 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-, 2-oxide, (3aR,12bR)-rel- | C17H16ClNO2 | CID 131632038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Note: A Stability-Indicating UPLC Method for the Quantification of Asenapine N-Oxide in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Asenapine N-oxide, a significant process-related impurity and degradation product of Asenapine, in pharmaceutical formulations. Asenapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This document provides a comprehensive protocol, method validation details in accordance with International Council for Harmonisation (ICH) guidelines, and insights into the rationale behind the methodological choices, designed for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for this compound Control
Asenapine, a dibenzo-oxepino pyrrole, exerts its therapeutic effect through a unique antagonism of multiple neurotransmitter receptors.[1][3] During its synthesis and upon storage, various related substances can emerge, including this compound.[4][5] This compound is formed through the oxidation of the tertiary amine in the Asenapine molecule. Regulatory bodies, such as the FDA, mandate strict control over impurities and degradation products in pharmaceutical dosage forms.[6] Therefore, a validated, stability-indicating analytical method that can accurately and precisely quantify this compound is essential for routine quality control and stability studies.
The method described herein is a stability-indicating assay, meaning it can unequivocally assess the drug in the presence of its potential degradation products, including this compound, which is a known product of oxidative stress.[4] This ensures that the measurement of the active pharmaceutical ingredient (API) is not affected by the presence of these related substances.
Method Rationale and Selection of UPLC
A Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method with UV detection was selected for this analysis due to its high efficiency, resolution, and sensitivity, which are critical for separating closely related compounds.
-
Causality of Choices:
-
UPLC over HPLC: UPLC systems utilize columns with smaller particle sizes (typically <2 µm), leading to significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC methods.[4]
-
Reverse-Phase Chromatography: Asenapine and its N-oxide are moderately polar compounds, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Ion-Pairing Agent: The inclusion of an ion-pairing agent, such as tetra-n-butyl ammonium hydrogen sulphate, in the mobile phase is a key strategic choice. It interacts with the basic Asenapine molecule and its impurities, improving their retention and enhancing the resolution between them, particularly between Asenapine and desmethyl asenapine.[4]
-
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is employed to ensure the efficient elution of all compounds of interest with good peak shape, from the more polar impurities to the parent Asenapine molecule.[4]
-
Experimental Workflow
The overall process for the analysis of this compound in a pharmaceutical formulation is outlined below.
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Asenapine in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. synchemia.com [synchemia.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Simultaneous Determination of Asenapine and its Primary Metabolite, Asenapine N-Oxide
Authored by: A Senior Application Scientist
Introduction
Asenapine is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] The metabolism of Asenapine is extensive, with one of the significant pathways being oxidation to form Asenapine N-oxide.[1][5][6] Monitoring the levels of both the parent drug and its metabolites is crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This application note presents a robust and validated RP-HPLC method for the simultaneous separation and quantification of Asenapine and this compound.
The inherent structural similarities between a parent drug and its N-oxide metabolite can present a significant chromatographic challenge. This protocol is designed to provide a reliable and reproducible method for researchers, scientists, and drug development professionals, ensuring baseline separation and accurate quantification of both analytes. The method has been developed based on established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8]
Principle of Separation
This method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (C18) and the mobile phase is polar. Asenapine and this compound are separated based on their differential partitioning between the stationary and mobile phases. Asenapine, being more lipophilic than its more polar N-oxide metabolite, will have a stronger interaction with the C18 stationary phase and thus a longer retention time. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve effective separation. The acidic pH of the mobile phase ensures that both analytes, which are basic compounds, are in their ionized form, promoting good peak shape and retention.
Materials and Methods
Instrumentation
-
HPLC System: A Waters Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.[2][3]
-
Column: Inertsil ODS 3V (150mm × 4.6mm, 5µm) or equivalent C18 column.[2][3]
-
Data Acquisition and Processing: Empower, Chromeleon, or equivalent chromatography data software.
Reagents and Standards
-
Asenapine Maleate Reference Standard: USP or equivalent grade.
-
This compound Reference Standard: Available from commercial suppliers.[5]
-
Acetonitrile: HPLC grade.[3]
-
Methanol: HPLC grade.[9]
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.[9]
-
Orthophosphoric Acid (H3PO4): Analytical grade.[3]
-
Water: Milli-Q or deionized water.[3]
Preparation of Solutions
-
Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH2PO4 in 1000 mL of water. Adjust the pH to 2.7 with orthophosphoric acid.[9] The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 60:40 (v/v).[9] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Asenapine Maleate and 10 mg of this compound in separate 100 mL volumetric flasks with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 150 µg/mL for both analytes.[9]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation:
| Parameter | Condition |
| Column | Inertsil ODS 3V (150mm × 4.6mm, 5µm) |
| Mobile Phase | 0.05 M KH2PO4 Buffer (pH 2.7) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 270 nm[3][9] |
| Run Time | Approximately 10 minutes |
Experimental Workflow
Figure 1: A schematic overview of the analytical workflow for the chromatographic separation of Asenapine and this compound.
Results and Discussion
Chromatographic Separation
Under the specified chromatographic conditions, baseline separation of Asenapine and this compound is expected. This compound, being more polar due to the presence of the N-oxide functional group, will have a shorter retention time compared to the parent Asenapine molecule. A representative chromatogram would show two well-resolved peaks. The retention time for Asenapine is anticipated to be around 4.2 minutes, based on similar published methods.[9] The retention time for this compound is expected to be shorter, likely in the range of 2-3 minutes.
The choice of a C18 column provides a non-polar stationary phase that effectively retains the moderately non-polar Asenapine molecule.[3][9] The mobile phase composition is critical for achieving separation. The acetonitrile acts as the organic modifier, controlling the elution strength, while the phosphate buffer maintains a constant pH and ionic strength, which is essential for reproducible chromatography and good peak shape.[9] The acidic pH of 2.7 ensures that the tertiary amine group of Asenapine (pKa 8.6) is protonated, enhancing its interaction with the stationary phase and leading to symmetrical peaks.[9]
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][10] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention times of Asenapine and this compound in a blank chromatogram.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established between the peak area and the concentration of both analytes over the range of 0.1 to 150 µg/mL. The correlation coefficient (r²) should be greater than 0.999.[9][11]
-
Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The recovery should be within 98-102%.[2]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing six replicate standard solutions of 100% of the test concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on different days, with different analysts, and on different equipment. The RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be evaluated by making small changes in the mobile phase composition, pH, and flow rate.[9]
System Suitability
Before commencing any analysis, the chromatographic system must pass a system suitability test to ensure it is performing adequately. The parameters to be monitored include:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 between Asenapine and this compound |
| %RSD of Peak Areas (for 6 injections) | ≤ 2.0% |
Conclusion
This application note details a validated RP-HPLC method for the simultaneous determination of Asenapine and its primary metabolite, this compound. The method is simple, rapid, accurate, and precise, making it suitable for routine analysis in quality control laboratories, as well as for research and development purposes. The described chromatographic conditions provide excellent separation and resolution of the two compounds. The validation of this method in accordance with ICH guidelines ensures its reliability and robustness for its intended applications.
References
-
Al-Shehri, M. M., & Al-Otaibi, K. E. (2020). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Sci. Pharm., 89(1), 14. [Link]
-
Nagarajan, G., et al. (2012). Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i. Der Pharmacia Lettre, 4(6), 1805-1810. [Link]
-
The Pharma Innovation Journal. (2019). Development and validation of RP-HPLC method for quantitative determination and estimation of asenapine maleate in bulk and buccal. [Link]
-
National Center for Biotechnology Information. (n.d.). Asenapine. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) - accessdata.fda.gov. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION AND ESTIMATION OF ASENAPINE MALEATE IN BULK AND BUCCAL (EFFERVESCENT) DOSAGE FORM. [Link]
-
El-Kimary, E. R., et al. (2021). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. Molecules, 26(16), 4992. [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
-
Synchemia. (n.d.). This compound. Retrieved from [Link]
-
Shah, P. A., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 326-334. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-, 2-oxide, (3aR,12bR)-rel-. PubChem. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Shah, P. A., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. PubMed. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2014). Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: Application to a phase I clinical trial with asenapine in healthy male subjects. [Link]
-
International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. allmpus.com [allmpus.com]
- 6. synchemia.com [synchemia.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. database.ich.org [database.ich.org]
- 11. mdpi.com [mdpi.com]
Application Note: Characterization of Asenapine N-Oxide by Mass Spectrometry
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2] During its synthesis, formulation, and metabolic processes, various related substances can be formed, including Asenapine N-Oxide. This document provides a detailed guide to the mass spectrometric fragmentation pattern of this compound, a critical impurity and metabolite. Understanding its fragmentation behavior is paramount for its unambiguous identification and quantification in pharmaceutical quality control and pharmacokinetic studies.[3][4][5][6][7] this compound is noted as a significant degradation product, particularly under oxidative stress conditions.[1][3]
This application note will detail the analytical methodologies for the characterization of this compound, with a focus on its mass spectrometric fragmentation. We will explore the underlying principles of the fragmentation pathways and provide a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structures
| Compound | Chemical Structure | Molecular Weight |
| Asenapine | [Image of Asenapine structure] | 285.78 g/mol |
| This compound | [Image of this compound structure] | 301.78 g/mol |
Experimental Workflow & Rationale
The reliable characterization of this compound necessitates a systematic approach, from sample preparation to data interpretation. The following workflow is designed to ensure specificity and sensitivity.
Caption: A generalized workflow for the characterization of this compound.
Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a robust method for the separation and identification of this compound.
1. Sample Preparation (Forced Degradation Sample)
-
Objective: To generate this compound from Asenapine for analytical characterization.
-
Procedure:
-
Prepare a stock solution of Asenapine maleate at 1 mg/mL in a mixture of acetonitrile and water (1:1 v/v).
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Heat the solution at 80°C for 24 hours to induce oxidative degradation.[1]
-
Allow the solution to cool to room temperature.
-
Dilute the sample with the mobile phase to an appropriate concentration for LC-MS/MS analysis.
-
2. Liquid Chromatography Parameters
-
Rationale: A reverse-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like Asenapine and its N-oxide. The gradient elution ensures efficient separation from the parent drug and other potential degradants.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
-
Rationale: Electrospray ionization in positive mode (ESI+) is highly effective for the ionization of nitrogen-containing compounds like Asenapine and its derivatives. A triple quadrupole or Q-TOF mass spectrometer is recommended for sensitive and specific detection.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| Scan Mode | Full Scan (m/z 100-400) and Product Ion Scan |
Mass Spectrometry Fragmentation Analysis
Parent Compound: Asenapine
The fragmentation of Asenapine provides a crucial reference for understanding the fragmentation of its N-oxide. The protonated molecule of Asenapine ([M+H]⁺) has an m/z of 286.1. A common fragmentation pathway involves the cleavage of the molecule to produce a characteristic product ion at m/z 166.0.[5][6][8]
This compound: Proposed Fragmentation Pathway
The protonated molecule of this compound ([M+H]⁺) is expected at an m/z of 302.1. The fragmentation of N-oxides in mass spectrometry is often characterized by a neutral loss of oxygen (16 Da).[9] Additionally, fragmentation patterns similar to the parent compound can be anticipated.
Caption: Proposed fragmentation pathway for this compound.
Interpretation of the Fragmentation Pattern:
-
Precursor Ion: The protonated molecule of this compound is observed at m/z 302.1.
-
Neutral Loss of Oxygen: A characteristic fragmentation for N-oxides is the loss of an oxygen atom, resulting in a fragment ion at m/z 286.1, which corresponds to the protonated Asenapine molecule.[9] This is a key diagnostic ion for identifying the N-oxide.
-
Further Fragmentation: The fragment ion at m/z 286.1 can then undergo further fragmentation, following a similar pathway to the parent Asenapine. This would lead to the formation of the product ion at m/z 166.0.
Summary of Key Ions:
| Analyte | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Asenapine | 286.1 | 166.0 |
| This compound | 302.1 | 286.1, 166.0 |
Conclusion
The mass spectrometric fragmentation pattern of this compound is characterized by a diagnostic neutral loss of an oxygen atom from the protonated molecule, leading to the formation of the protonated Asenapine ion. This, in turn, fragments to produce other characteristic product ions. The presented LC-MS/MS protocol provides a reliable method for the separation and identification of this compound in the presence of its parent compound and other related substances. This information is crucial for researchers and professionals involved in drug development, quality control, and metabolic studies of Asenapine.
References
-
Jain, D., et al. (2018). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. [Link]
-
Request PDF. (n.d.). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. ResearchGate. [Link]
-
Informatics Journals. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]
-
Informatics Journals. (2024, September 13). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. [Link]
-
PubMed Central. (n.d.). Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography. [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
-
de Boer, T., et al. (2012). Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine. Biomedical Chromatography, 26(12), 1461-1463. [Link]
-
ResearchGate. (n.d.). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labeling. [Link]
-
Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 306-314. [Link]
-
PubMed. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. [Link]
-
PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. [Link]
-
Taylor & Francis Online. (2021, June 1). Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. [Link]
-
ResearchGate. (n.d.). Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: Application to a phase I clinical trial with asenapine in healthy male subjects. [Link]
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Asenapine N-oxide as a Certified Reference Material in Pharmaceutical Analysis
Introduction: The Critical Role of Metabolite Reference Standards in Drug Development
Asenapine is an atypical antipsychotic medication employed in the management of schizophrenia and bipolar disorder.[1][2] Following administration, Asenapine undergoes extensive metabolism, leading to various transformation products.[3] Understanding the metabolic fate of a drug is paramount in drug development for assessing its efficacy, safety, and potential for drug-drug interactions. Asenapine N-oxide is a metabolite of Asenapine, and its accurate identification and quantification are crucial for comprehensive pharmacokinetic and toxicological studies.[4][5][6]
Certified Reference Materials (CRMs) are the cornerstone of analytical testing, providing a benchmark for quality control and ensuring the accuracy and reliability of results.[7][8] The use of highly characterized and certified metabolite standards, such as this compound, is mandated by regulatory bodies like the FDA and EMA to ensure the validity of analytical methods used in drug development and manufacturing.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, certification, and practical application of this compound as a CRM.
The Foundation of Analytical Confidence: Principles of Certified Reference Materials
A Certified Reference Material is a standard that has been characterized for one or more of its properties with a high degree of certainty and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[11] The production and certification of CRMs are governed by international standards such as ISO 17034, which ensures the competence of reference material producers.[12] In the pharmaceutical industry, pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide well-characterized reference standards that are crucial for compendial testing.[9][13]
The use of a CRM like this compound offers several key advantages:
-
Method Validation: Essential for validating analytical methods by establishing performance characteristics such as accuracy, precision, linearity, and specificity.
-
Instrument Calibration: Used to calibrate analytical instruments to ensure the accuracy of measurements.
-
Quality Control: Serves as a quality control material to monitor the ongoing performance of analytical procedures.
-
Traceability: Establishes metrological traceability of measurement results to a stated reference.
Characterization and Certification of this compound as a CRM
The certification of this compound as a CRM is a rigorous process that involves comprehensive characterization to confirm its identity, purity, and stability. This process ensures that the material is fit for its intended purpose in quantitative and qualitative analysis.
Identity Confirmation
A battery of spectroscopic and spectrometric techniques is employed to unequivocally confirm the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the N-oxide functional group and the overall integrity of the Asenapine scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, which should be consistent with the molecular formula C₁₇H₁₆ClNO₂. Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) provide further structural confirmation.[6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the wavelengths of maximum absorbance, which can be used for identification and quantification.
Purity Assessment
The purity of the this compound CRM is a critical parameter and is determined using a combination of methods to ensure all potential impurities (organic, inorganic, and residual solvents) are accounted for.
-
High-Performance Liquid Chromatography (HPLC) with UV and/or MS Detection: A validated, stability-indicating HPLC method is the primary technique for assessing purity and quantifying impurities.[14][15]
-
Gas Chromatography (GC): Used to determine the content of residual solvents.
-
Thermogravimetric Analysis (TGA): Measures the amount of volatile and non-volatile inorganic impurities.
-
Karl Fischer Titration: Specifically quantifies the water content.
Certified Value Assignment and Stability Assessment
The certified value of the this compound CRM is typically its purity, expressed as a mass fraction. This value is assigned based on the results from the purity assessment methods. Stability studies are conducted under various storage conditions (e.g., temperature, humidity, light) to establish the shelf-life of the CRM and recommend appropriate storage conditions.[16]
Table 1: Representative Certificate of Analysis for this compound CRM
| Parameter | Method | Specification | Result |
| Identity | |||
| ¹H and ¹³C NMR | Spectroscopic | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 302.0891 ± 5 ppm | 302.0893 |
| IR Spectroscopy | Spectroscopic | Conforms to reference spectrum | Conforms |
| Purity | |||
| Purity by HPLC | RP-HPLC, 232 nm | ≥ 98.0% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Certified Value | |||
| Purity (as is basis) | Mass Balance | Report Value | 99.6% (Uncertainty: ± 0.2%) |
| Stability | |||
| Recommended Storage | - | 2-8°C, protect from light | - |
| Expiry Date | - | 24 months from date of certification | - |
Protocols for the Application of this compound CRM
The following protocols provide detailed, step-by-step methodologies for the practical application of the this compound CRM in a research or quality control setting.
Protocol 1: Preparation of Stock and Working Standard Solutions
The accurate preparation of standard solutions is fundamental to achieving reliable analytical results.[17]
Objective: To prepare accurate and precise stock and working standard solutions of this compound CRM for use in calibration and quality control.
Materials:
-
This compound Certified Reference Material
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
HPLC-grade methanol or acetonitrile
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound CRM to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[18]
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound CRM into a clean, dry weighing funnel. b. Quantitatively transfer the weighed material into a 100 mL Class A volumetric flask. c. Add approximately 70 mL of diluent (e.g., methanol) and sonicate for 10-15 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature and then dilute to the mark with the diluent. e. Mix the solution thoroughly by inverting the flask multiple times. f. Calculate the exact concentration of the stock solution based on the weighed amount and the certified purity of the CRM.
-
Working Standard Solution Preparation (e.g., 1 µg/mL): a. Pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with the diluent. c. Mix thoroughly.
-
Storage: Store the stock and working solutions in amber glass vials at 2-8°C. The stability of these solutions should be established through internal validation.
Protocol 2: Method Validation - Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines the use of the this compound CRM for the validation of a bioanalytical method for its quantification in human plasma.[19]
Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma according to regulatory guidelines.
Workflow Diagram:
Caption: Workflow for LC-MS/MS method validation of this compound.
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples: a. Using the working standard solutions prepared in Protocol 1, prepare a series of calibration standards by spiking known concentrations of this compound into blank human plasma. A typical calibration range might be 0.1 ng/mL to 50 ng/mL. b. Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) in the same manner.
-
Sample Extraction: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add an internal standard (e.g., a stable isotope-labeled version of this compound). b. Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile). c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Chromatographically separate this compound from other plasma components using a suitable C18 column and a gradient mobile phase. c. Detect and quantify this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-product ion transitions for this compound and the internal standard.
-
Method Validation Parameters:
-
Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The linearity should be assessed by the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Analyze the QC samples in replicate on multiple days. The accuracy (% bias) should be within ±15% of the nominal concentration, and the precision (% CV) should be ≤15%.
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention time of this compound.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term, and long-term storage).
-
Visualization of the CRM Certification Process
The certification of a reference material is a systematic process that ensures its quality and reliability.
Caption: The systematic process for the certification of a reference material.
Conclusion: Ensuring Data Integrity in Pharmaceutical Analysis
The use of a well-characterized and certified reference material for this compound is indispensable for any laboratory involved in the development, manufacturing, or quality control of Asenapine. It provides the necessary scientific rigor to ensure the accuracy, reliability, and comparability of analytical data, which is fundamental to meeting regulatory expectations and ensuring patient safety. By following the principles and protocols outlined in this application note, researchers and scientists can confidently employ this compound as a CRM to generate high-quality data and support the development of safe and effective medicines.
References
-
Synchemia. This compound. Synchemia. Available from: [Link].
-
National Center for Biotechnology Information. Asenapine. PubChem. Available from: [Link].
-
Wikipedia. Asenapine. Wikipedia. Available from: [Link].
-
Labroots. How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. Available from: [Link].
-
Pharmaffiliates. CAS No : 128949-51-9 | Product Name : this compound. Pharmaffiliates. Available from: [Link].
-
Veeprho. This compound | CAS 128949-51-9. Veeprho. Available from: [Link].
-
Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available from: [Link].
-
European Medicines Agency. Quality guidelines. EMA. Available from: [Link].
-
van de Wetering-Krebbers, S. F., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(4), 580-590. Available from: [Link].
-
Karambelkar, N. P. (2018). Certified Reference Materials a few guidelines. ResearchGate. Available from: [Link].
-
Shah, P. A., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 324-331. Available from: [Link].
-
Al-Shehri, S., & Al-Meshal, M. A. (2021). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Molecules, 26(16), 4945. Available from: [Link].
-
National Institute of Standards and Technology. Development of a Standard Reference Material for Metabolomics Research. NIST. Available from: [Link].
-
European Medicines Agency. Product information: Reference documents and guidelines. EMA. Available from: [Link].
-
ARO Scientific. Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. Available from: [Link].
-
Psychopharmacology Institute. Asenapine (SAPHRIS) Pharmacokinetics. Psychopharmacology Institute. Available from: [Link].
-
Shyamala, M., et al. (2018). validated stability-indicating rp-hplc method for determination of asenapine. Indo American Journal of Pharmaceutical Sciences, 5(05), 4107-4113. Available from: [Link].
-
Beger, R. D., et al. (2021). Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). Metabolomics, 17(3), 24. Available from: [Link].
-
Toxicology International. Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. Available from: [Link].
-
Sravani, G., et al. (2014). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Journal of Chromatographic Science, 52(7), 649-656. Available from: [Link].
-
United States Pharmacopeia. Guideline for Referencing USP–NFDocumentary Standards. USP. Available from: [Link].
-
Islam, R., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(6), 1197-1206. Available from: [Link].
-
McDowall, R. D. (2015). How Do You Prepare Reference Standards and Solutions?. Spectroscopy, 30(4), 26-33. Available from: [Link].
-
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Available from: [Link].
-
Citrome, L. (2011). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 7(1), 73-82. Available from: [Link].
-
CWS ABROAD. What are Certified reference materials?. CWS ABROAD. Available from: [Link].
-
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Orders and Catalogue. EDQM. Available from: [Link].
-
Naresh Kumar, K., et al. (2016). Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. World Journal of Pharmaceutical Research, 5(4), 1653-1663. Available from: [Link].
-
GMP SOP. What is meant by reference standard in pharmaceuticals?. GMP SOP. Available from: [Link].
-
Piacentini, D., et al. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceutics, 17(11), 1485. Available from: [Link].
-
MDPI. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. MDPI. Available from: [Link].
-
ResearchGate. Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. ResearchGate. Available from: [Link].
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link].
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Asenapine - Wikipedia [en.wikipedia.org]
- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synchemia.com [synchemia.com]
- 5. veeprho.com [veeprho.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. researchgate.net [researchgate.net]
- 8. cwsabroad.com [cwsabroad.com]
- 9. usp.org [usp.org]
- 10. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 11. blog.microbiologics.com [blog.microbiologics.com]
- 12. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 13. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. researchgate.net [researchgate.net]
- 15. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iajps.com [iajps.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. usp.org [usp.org]
- 19. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Involving Asenapine N-Oxide
Introduction: The Rationale for In Vitro Profiling of Asenapine N-Oxide
Asenapine is an atypical antipsychotic agent characterized by a complex pharmacodynamic profile, exhibiting high affinity for a wide range of dopamine, serotonin, α-adrenergic, and histamine receptors.[1][2] Its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Following administration, asenapine is extensively metabolized in the body, with one of its metabolites being this compound.[5][6]
A critical aspect of drug development and regulatory assessment is the safety testing of metabolites, particularly those that are found in significant concentrations in humans.[7][8] According to regulatory guidance, the pharmacological and toxicological properties of such metabolites must be evaluated.[9][10] While the primary pharmacological activity of asenapine is attributed to the parent drug, and its metabolites are generally considered to have low affinity for the key CNS receptors, a systematic in vitro evaluation is essential to confirm this and to assess any potential for off-target effects or general cytotoxicity.[11][12][13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro cell-based assays for this compound. The protocols herein are designed as self-validating systems to:
-
Confirm Pharmacological Inactivity at Key Asenapine Targets: By assessing the functional activity of this compound at the human dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors.
-
Evaluate General Cellular Cytotoxicity: To determine the potential of this compound to induce cell death at various concentrations.
This guide emphasizes the causality behind experimental choices, providing not just the "how" but also the "why," to ensure scientifically sound and reproducible results.
Part 1: Physicochemical Properties and Reagent Preparation
A foundational step in any in vitro assay is the correct preparation and handling of the test compound. This compound is commercially available and is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO).[14][15]
Stock Solution Preparation
Rationale: High-concentration stock solutions in an organic solvent like DMSO are prepared to facilitate serial dilutions into aqueous assay buffers while minimizing the final solvent concentration, which can be toxic to cells. A final DMSO concentration of ≤0.5% is generally well-tolerated by most cell lines.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Compound Stability Assessment (Self-Validating Step)
Rationale: The stability of the test compound in the final assay buffer under experimental conditions is critical for accurate results. While data suggests the parent compound, asenapine, is stable in solution for at least 24 hours at room temperature, the aqueous stability of this compound should be confirmed.[16][17]
Recommendation: Before initiating cell-based assays, perform a preliminary experiment to assess the solubility and stability of this compound in the specific cell culture medium to be used. This can be done by preparing the highest intended concentration of the compound in the medium, incubating it for the duration of the longest assay, and visually inspecting for precipitation. Further analysis by HPLC can provide quantitative confirmation.
Part 2: Functional Characterization at Key GPCR Targets
To confirm the pharmacological inactivity of this compound at the primary targets of its parent compound, we will utilize functional cell-based assays that measure the downstream signaling of the D2 and 5-HT2A receptors.
Dopamine D2 Receptor (Gi-coupled) Functional Assay: cAMP Measurement
Scientific Rationale: The dopamine D2 receptor is canonically coupled to the Gi family of G proteins.[9][18] Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Therefore, a compound acting as an agonist at the D2 receptor would decrease cAMP levels, while an antagonist would block the ability of a known agonist (like dopamine) to decrease cAMP. We will use a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for sensitive and robust quantification of cAMP.[7]
Experimental Workflow for D2R cAMP Assay
Caption: Workflow for the D2R cAMP functional assay.
Protocol: LANCE® Ultra cAMP Assay for Human D2 Receptor
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor (CHO-K1/hD2R).
-
Materials:
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Compound Preparation:
-
Prepare serial dilutions of this compound, dopamine, and haloperidol in assay buffer (e.g., HBSS with HEPES and 0.5 mM IBMX).
-
-
Assay Execution (Antagonist Mode):
-
Gently remove the culture medium from the cells.
-
Add assay buffer containing the desired concentrations of this compound or haloperidol to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Add a solution of Forskolin (to stimulate adenylyl cyclase) and an EC80 concentration of dopamine to all wells (except for the unstimulated control).
-
Incubate for 30 minutes at room temperature.
-
-
Assay Execution (Agonist Mode):
-
Gently remove the culture medium from the cells.
-
Add assay buffer containing the desired concentrations of this compound or dopamine to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture (prepared according to the LANCE Ultra cAMP kit manual) to all wells.[7] This step also lyses the cells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Serotonin 5-HT2A Receptor (Gq-coupled) Functional Assay: Calcium Flux
Scientific Rationale: The serotonin 5-HT2A receptor couples to the Gq family of G proteins.[7][21] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This transient increase in intracellular Ca2+ can be measured using fluorescent calcium indicators. An agonist will induce a calcium flux, while an antagonist will block the flux induced by a known agonist like serotonin.
Signaling Pathway for 5-HT2A Receptor
Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.
Protocol: FLIPR® Calcium 6 Assay for Human 5-HT2A Receptor
-
Cell Line: HEK293 cells stably expressing the human serotonin 5-HT2A receptor (HEK293/h5-HT2AR).
-
Materials:
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare the FLIPR Calcium 6 dye-loading solution according to the manufacturer's protocol.[22]
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 2 hours at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
In a separate plate, prepare serial dilutions of this compound, serotonin, and ketanserin at a higher concentration (e.g., 4x the final desired concentration) in assay buffer.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Antagonist Mode: The instrument will first add the this compound or ketanserin solution to the cell plate and incubate for a specified time (e.g., 15-30 minutes). It will then add an EC80 concentration of serotonin and immediately begin reading the fluorescence.
-
Agonist Mode: The instrument will add the this compound or serotonin solution to the cell plate and immediately begin reading the fluorescence.
-
-
Data Acquisition:
-
The FLIPR instrument will measure the change in fluorescence intensity over time, indicating the flux of intracellular calcium.
-
Part 3: General Cytotoxicity Assessment
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of viable cells, reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This assay provides a quantitative measure of cell viability and is a standard method for assessing the cytotoxic potential of a compound.[24]
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Line: A common, robust cell line such as HEK293 or CHO-K1 is suitable.
-
Materials:
-
HEK293 or CHO-K1 cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Clear, flat-bottom 96-well plates
-
Microplate reader
-
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25]
-
Part 4: Data Analysis and Interpretation
Trustworthiness through Self-Validation: The inclusion of appropriate positive and negative controls in every assay is non-negotiable and forms the basis of a self-validating system.
| Assay | Negative Control | Positive Control (Agonist) | Positive Control (Antagonist) | Test Compound |
| D2R cAMP | Cells + Vehicle | Cells + Dopamine | Cells + Haloperidol + Dopamine | Cells + this compound |
| 5-HT2AR Ca2+ Flux | Cells + Vehicle | Cells + Serotonin | Cells + Ketanserin + Serotonin | Cells + this compound |
| MTT Cytotoxicity | Cells + Vehicle | Cells + Staurosporine (or other known cytotoxin) | N/A | Cells + this compound |
Functional Assays (cAMP and Calcium Flux)
-
Data Normalization: The raw data (TR-FRET ratio or fluorescence units) should be normalized. The response in the presence of a maximal concentration of a standard agonist is set to 100%, and the response in the vehicle-treated wells is set to 0%.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Interpretation: If this compound shows no significant activity in agonist mode up to the highest soluble concentration and does not shift the dose-response curve of the standard agonist in antagonist mode, it can be concluded that it is functionally inactive at that receptor under the tested conditions.
MTT Cytotoxicity Assay
-
Data Normalization: Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle-treated control wells (which represent 100% viability).[26]
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the % viability against the logarithm of the this compound concentration.
-
Interpretation: Use non-linear regression to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[27] A high IC50 value suggests low cytotoxic potential.
Part 5: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inconsistent cell plating; Edge effects in plates; Compound precipitation. | Use a multichannel pipette for cell seeding; Avoid using the outer wells of the plate; Confirm compound solubility in assay medium. |
| Low signal window in functional assays | Low receptor expression; Suboptimal assay conditions (e.g., cell number, incubation time). | Re-validate the cell line's receptor expression; Optimize cell density and incubation times for both dye/reagent loading and compound stimulation.[4][14] |
| High background in Ca2+ flux assay | Autofluorescence of the compound; Damaged cells leaking calcium. | Run a compound-only control plate to check for autofluorescence; Ensure gentle cell handling during plating and reagent addition.[28] |
| Inconsistent formazan crystal formation in MTT assay | Cell contamination (e.g., mycoplasma); Interference from the test compound with the MTT reduction process. | Regularly test cell stocks for mycoplasma; Run a cell-free control with MTT and the compound to check for direct chemical reduction of MTT.[6] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 163091, Asenapine. Retrieved from [Link]
- Patel, M., & Nakum, A. (2014). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. Journal of Pharmaceutical Analysis, 4(5), 346-353.
- Ghanizadeh, A. (2015). A Review of Asenapine in the Treatment of Bipolar Disorder.
- Piñero, L., & Giszter, S. F. (1997). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. The Journal of Neuroscience, 17(15), 5679-5687.
- Patel, A., et al. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation.
-
iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells). Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]
- González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 2(1), 43–52.
-
ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5.
-
Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. Retrieved from [Link]
-
ResearchGate. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Retrieved from [Link]
- van Meer, B. J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Biosensors, 11(12), 467.
- Ana-M. (n.d.). HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). Retrieved from a protocol on a lab-sharing website.
- Stoner, S. C. (2014). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 893-903.
-
ResearchGate. (2023). G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits. Retrieved from [Link]
- Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual.
- Halberstadt, A. L., & Geyer, M. A. (2011). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Progress in neurobiology, 95(3), 321–343.
-
Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Retrieved from [Link]
-
Alfa Cytology. (2020). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Ubigene. (n.d.). Cell Use Instruction - CHO-K1 Cell Line.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217.
-
ResearchGate. (2021). The 5-HT2A serotonin receptor enhances cell viability, affects cell cycle progression and activates MEK-ERK1/2 and JAK2-STAT3 signalling pathways in human choriocarcinoma cell lines. Retrieved from [Link]
-
ResearchGate. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. Retrieved from [Link]
- Neve, K. A., et al. (2023). Biochemistry, Dopamine Receptors.
- Thermo Fisher Scientific. (2020, May 7). HEK 293 Cell Handling Best Practices Video [Video]. YouTube.
- Hunter, M. R., & Glass, M. (2015). Increasing the flexibility of the LANCE cAMP detection kit. Journal of pharmacological and toxicological methods, 71, 18-22.
- Thermo Fisher Scientific. (n.d.). Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent. Retrieved from a Thermo Fisher Scientific protocol.
- Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19.
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). [Video]. YouTube.
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
- Wang, X., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR protocols, 2(3), 100652.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Gauthier, N., et al. (n.d.). LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors. PerkinElmer, Inc.
- GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. atcc.org [atcc.org]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Increasing the flexibility of the LANCE cAMP detection kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. revvity.com [revvity.com]
- 15. allmpus.com [allmpus.com]
- 16. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elabscience.com [elabscience.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Growth and Maintenance of the 293FT Cell Line | Thermo Fisher Scientific - DE [thermofisher.com]
- 24. ubigene.us [ubigene.us]
- 25. atcc.org [atcc.org]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Asenapine N-Oxide Degradation Pathway: A Technical Support Guide for Researchers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals investigating the stability of Asenapine and its metabolites. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of Asenapine N-oxide degradation studies under stress conditions. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
I. Understanding Asenapine Degradation: The Central Role of the N-Oxide
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a drug's intrinsic stability and helping to develop stability-indicating analytical methods.[1] In the case of Asenapine, an atypical antipsychotic, these studies reveal its susceptibility to degradation under various stress conditions, with the formation of this compound being a key event.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is Asenapine most likely to degrade?
A1: Based on current literature, Asenapine shows significant degradation under oxidative and thermal stress .[2] It is relatively stable under hydrolytic (acidic and basic) and photolytic conditions.[3]
Q2: What is this compound and when is it formed?
A2: this compound is a major degradation product of Asenapine, identified as 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide (DP 3).[3] Its formation is primarily observed under oxidative stress conditions , for instance, upon exposure to hydrogen peroxide.[2][3]
Q3: What is the degradation pathway of this compound itself?
A3: Current studies indicate that this compound, once formed, is a relatively stable product and does not appear to degrade significantly further under common stress conditions (acidic, basic, thermal, photolytic).[3] Research has shown that it appears only under oxidative stress, and the parent drug, Asenapine, shows stability under other stress conditions, suggesting the N-oxide is a final product in this degradation pathway.[3]
II. Experimental Design & Protocols for Stress Testing
A well-designed forced degradation study is essential for accurately identifying degradation products and developing a robust stability-indicating method. Here, we provide a detailed protocol for subjecting Asenapine to various stress conditions as per the International Council on Harmonisation (ICH) guidelines.[1]
Recommended Analytical Method Parameters
A validated stability-indicating UPLC or HPLC method is crucial for separating Asenapine from its degradation products.[2][4][5][6] Below are typical parameters that can be used as a starting point for method development:
| Parameter | Recommended Conditions |
| Column | Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm) or equivalent C18 column[2] |
| Mobile Phase | Gradient elution with a mixture of acetonitrile, methanol, and a buffer such as potassium dihydrogen phosphate (pH 2.2)[2] |
| Flow Rate | 0.2 mL/min[2] |
| Detection | UV at 228 nm[2] |
| Column Temperature | 35 °C[2] |
Step-by-Step Forced Degradation Protocol
This protocol is a general guideline. The concentration of stressing agents and the duration of exposure may need to be adjusted to achieve the target degradation of 5-20%.[7]
-
Preparation of Stock Solution: Prepare a stock solution of Asenapine maleate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the solution at 80°C for 24 hours.[3]
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Reflux the solution at 80°C for 24 hours.[3]
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[3]
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 14 hours.[2]
-
After exposure, dissolve the sample in the solvent and dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dissolve the sample and dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
III. Visualizing the Degradation Pathway and Experimental Workflow
Visual aids can significantly clarify complex processes. Below are diagrams representing the this compound degradation pathway and a typical experimental workflow for forced degradation studies.
Caption: Putative degradation pathway of Asenapine under stress conditions.
Caption: General experimental workflow for Asenapine forced degradation studies.
IV. Troubleshooting Guide for Asenapine Degradation Studies
Encountering unexpected results is a common part of scientific research. This section addresses potential issues you might face during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Mass Balance (<95% or >105%) | - Co-elution of degradation products with the main peak.- Degradation products have a different UV response factor.- Formation of non-UV active or volatile degradation products. | - Improve chromatographic resolution: Modify the mobile phase gradient, pH, or column chemistry.- Use a mass-sensitive detector (e.g., CAD, ELSD) or LC-MS to detect all compounds.- Calculate relative response factors for the identified degradation products. |
| No or Minimal Degradation (<5%) | - The stress conditions were too mild.- The drug substance is highly stable under the applied conditions. | - Increase the severity of the stress: Use higher concentrations of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time.- Document the stability: If no degradation occurs even under harsh conditions, this is a valid result and should be reported. |
| Excessive Degradation (>20%) | - The stress conditions were too harsh, leading to the formation of secondary degradation products that may not be relevant to real-world stability. | - Reduce the severity of the stress: Decrease the concentration of the stressing agent, lower the temperature, or shorten the exposure time to achieve the target degradation of 5-20%. |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration .- Use a different column chemistry (e.g., with end-capping) to minimize silanol interactions. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or column temperature. | - Ensure the column is fully equilibrated with the mobile phase before each run.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
V. Summary of Asenapine Degradation under Stress Conditions
The following table summarizes the expected outcomes of forced degradation studies on Asenapine, based on the current scientific literature.
| Stress Condition | Reagents and Conditions | Key Degradation Product(s) | Extent of Degradation |
| Acid Hydrolysis | 1N HCl, 80°C, 24h[3] | DP-1, DP-4[3] | Moderate |
| Base Hydrolysis | 1N NaOH, 80°C, 24h[3] | DP-1, DP-2, DP-5[3] | Moderate |
| Oxidative Degradation | 30% H₂O₂, Room Temp, 24h[3] | This compound (DP 3) [3] | Significant[2] |
| Thermal Degradation | 105°C, 14h[2] | Fumaric acid (from maleate salt)[2] | Significant[2] |
| Photolytic Degradation | 1.2 million lux hours, 200 Wh/m² | No significant degradation | Stable[3] |
References
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. (2017). ResearchGate. [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024). Informatics Journals. [Link]
-
Asenapine. PubChem. National Center for Biotechnology Information. [Link]
-
This compound. Veeprho. [Link]
-
Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. (2012). National Center for Biotechnology Information. [Link]
-
validated stability indicating analytical method for the estimation of asenapine maleate using uplc method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
(PDF) STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE QUANTIFICATION OF THE NEW ANTIPSYCHOTIC AGENT ASENAPINE IN BULK AND IN PHARMACEUTICAL FORMULATION. ResearchGate. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Center for Biotechnology Information. [Link]
-
Development and validation of a stability indicating rp-hplc method for determination of asenapine in bulk drug. SciSpace. [Link]
-
Stability of barakol under hydrolytic stress conditions and its major degradation product. PubMed. [Link]
-
Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. MDPI. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Asenapine to Yield N-Oxide
A-SM.ORG – Your Partner in Pharmaceutical Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the forced degradation studies of Asenapine, with a specific focus on the generation and characterization of its N-oxide degradant. This guide is designed to provide you with in-depth technical insights, troubleshooting advice, and practical, step-by-step protocols to navigate the complexities of stress testing for this critical atypical antipsychotic.
Forced degradation studies are a cornerstone of drug development, mandated by regulatory bodies like the FDA and ICH, to understand the intrinsic stability of a drug substance.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] For Asenapine, a dibenzo-oxepino pyrrole, understanding its degradation profile is crucial for ensuring the safety and efficacy of its pharmaceutical formulations.[4]
One of the key degradation pathways for Asenapine under oxidative stress is the formation of Asenapine N-oxide.[5] This guide will equip you with the necessary knowledge and experimental frameworks to confidently perform these studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the forced degradation of Asenapine to yield its N-oxide.
Q1: Under which stress conditions is this compound typically formed?
A1: this compound is primarily formed under oxidative stress conditions .[5] While other stress conditions like acid/base hydrolysis, thermal, and photolytic stress should be investigated as per ICH guidelines, the tertiary amine group in the pyrrolidine ring of Asenapine is most susceptible to oxidation, leading to the formation of the N-oxide.[1]
Q2: I am not observing significant formation of this compound in my oxidative stress study. What could be the reason?
A2: This is a common challenge. Here are a few potential reasons and troubleshooting steps:
-
Inappropriate Oxidizing Agent/Concentration: The choice and concentration of the oxidizing agent are critical. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.[2] If you are using a very low concentration, the degradation might be too slow. Conversely, a very high concentration might lead to further degradation of the N-oxide or the parent drug into other products.
-
Troubleshooting: Start with a concentration of 3% H₂O₂ and systematically increase it to 10% or even 30% if necessary.[6] Monitor the reaction at different time points to find the optimal condition.
-
-
Reaction Temperature and Duration: The kinetics of the oxidation reaction are temperature-dependent.
-
Troubleshooting: If performing the reaction at room temperature is not yielding the desired degradation, consider heating the reaction mixture. A study on Asenapine degradation used heating at 80°C for 24 hours.[6] However, it's crucial to monitor for the formation of other degradants at elevated temperatures.
-
-
pH of the Reaction Medium: The pH can influence the rate of oxidation.
-
Troubleshooting: While oxidative degradation is often carried out in a neutral solution, you can explore slightly acidic or basic conditions to see if it enhances the formation of the N-oxide.
-
Q3: My chromatogram shows multiple degradation peaks, and I am unsure which one is this compound. How can I confirm its identity?
A3: Identifying the correct peak is crucial. Here’s a systematic approach:
-
LC-MS/MS Analysis: This is the most definitive method. The mass of Asenapine is 285.77 g/mol (C₁₇H₁₆ClNO), and the mass of this compound is 301.77 g/mol (C₁₇H₁₆ClNO₂), corresponding to the addition of an oxygen atom.[7] Look for a peak with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of the N-oxide.
-
Fragmentation Pattern: In MS/MS, the fragmentation pattern of the N-oxide will be different from that of Asenapine. Elucidation of these fragmentation patterns can help in structural confirmation.[6]
-
Use of a Reference Standard: The most reliable method is to use a commercially available or synthesized this compound reference standard. Spiking your degraded sample with the reference standard should result in a co-eluting peak with an increased peak area, confirming the identity of your degradant. This compound is available from various suppliers.[7][8]
Q4: The peak for this compound is not well-resolved from the parent drug peak in my HPLC method. What can I do to improve the separation?
A4: Achieving good resolution is essential for a stability-indicating method. Here are some chromatographic parameters you can optimize:
-
Mobile Phase Composition:
-
Troubleshooting: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., buffer). A gradient elution is often more effective than an isocratic one for separating closely eluting peaks.
-
-
pH of the Aqueous Phase:
-
Troubleshooting: The ionization state of both Asenapine and its N-oxide can be manipulated by changing the pH of the mobile phase. Experiment with different pH values of your buffer (e.g., pH 3 to 7) to improve separation.
-
-
Column Chemistry:
-
Troubleshooting: If you are using a standard C18 column, consider trying a different column chemistry, such as a C8, phenyl-hexyl, or a column with a different stationary phase modification that might offer different selectivity for your analytes.
-
-
Flow Rate and Temperature:
-
Troubleshooting: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing separation.
-
Q5: I am concerned about the mass balance in my forced degradation study. What is an acceptable range, and how can I improve it?
A5: Mass balance is a critical parameter to ensure that all degradation products have been accounted for. An acceptable mass balance is typically in the range of 95-105%.
-
Causes for Poor Mass Balance:
-
Formation of non-UV active degradants.
-
Co-elution of degradants with the parent drug or other impurities.
-
Precipitation of the drug or degradants.
-
Adsorption of the drug or degradants onto the container surface.
-
-
Troubleshooting:
-
Use of a Photodiode Array (PDA) Detector: A PDA detector can help to assess the peak purity of the parent drug and detect any co-eluting impurities.
-
LC-MS Analysis: This can help to identify any non-UV active degradants.
-
Solubility Checks: Ensure that the drug and its degradants are soluble in the chosen diluent.
-
Careful Sample Handling: Use inert container materials to minimize adsorption.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for conducting forced degradation studies of Asenapine with a focus on generating the N-oxide.
Protocol 1: Oxidative Degradation of Asenapine
Objective: To induce the formation of this compound through oxidative stress.
Materials:
-
Asenapine drug substance
-
Hydrogen peroxide (30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC or UPLC system with UV/PDA and MS detector
Procedure:
-
Preparation of Asenapine Stock Solution: Prepare a stock solution of Asenapine in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
Sample Preparation for Analysis:
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution to the final volume with the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
-
Control Samples:
-
Untreated Blank: Diluent only.
-
Stressed Blank: Diluent with hydrogen peroxide, subjected to the same stress conditions.
-
Untreated Standard: Asenapine stock solution diluted to the final concentration without stress.
-
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC or UPLC method. Use an MS detector to confirm the mass of the N-oxide peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Asenapine from its degradation products, including the N-oxide.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Note: These are starting conditions and may require optimization based on your specific system and column.
Visualizations
Asenapine Degradation Pathway to N-Oxide
Caption: Oxidative degradation of Asenapine to its N-oxide.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
References
-
Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024). Informatics Journals. Retrieved January 25, 2026, from [Link]
-
Validated stability indicating analytical method for the estimation of asenapine maleate using uplc method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 25, 2026, from [Link]
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 25, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved January 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved January 25, 2026, from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 25, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 25, 2026, from [Link]
-
Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. (2021). MDPI. Retrieved January 25, 2026, from [Link]
-
Chemistry Review(s). (2009). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
-
This compound. (n.d.). Synchemia. Retrieved January 25, 2026, from [Link]
-
Asenapine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
- New process for synthesis of asenapine. (2011). Google Patents.
-
This compound. (n.d.). Allmpus. Retrieved January 25, 2026, from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. allmpus.com [allmpus.com]
- 8. synchemia.com [synchemia.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. wjpps.com [wjpps.com]
Technical Support Center: Minimizing Asenapine N-Oxide Formation During Sample Preparation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Asenapine. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge in the bioanalysis of Asenapine: the artificial, ex vivo formation of its N-oxide metabolite. Ensuring the integrity of your samples during preparation is paramount for accurate pharmacokinetic and stability assessments. This center is designed to help you identify the root causes of this degradation and implement robust preventative measures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding Asenapine N-oxide.
Q1: What is this compound, and why is it a concern during my analysis?
This compound is a prominent metabolite of Asenapine, but it is also a known degradation product that can form under specific conditions.[1] The primary concern is its formation after a biological sample has been collected (i.e., ex vivo). Asenapine contains a tertiary amine in its structure, which is susceptible to oxidation, converting it into an N-oxide. If this conversion happens during sample collection, storage, or preparation, it leads to an underestimation of the true Asenapine concentration and an overestimation of the N-oxide metabolite concentration. This can critically compromise the integrity of pharmacokinetic, toxicokinetic, and stability data.
Q2: Under what primary conditions does Asenapine artificially convert to this compound?
Forced degradation studies have definitively shown that Asenapine is highly susceptible to oxidative stress.[1] Exposure to oxidizing agents, such as hydrogen peroxide, readily converts Asenapine to its N-oxide form.[1][2] This suggests that environmental factors that promote oxidation are the primary culprits during sample handling. These factors include:
-
Presence of atmospheric oxygen.
-
Exposure to heat, which accelerates reaction kinetics. [1]
-
Presence of peroxides in aging solvents.
-
Exposure to high-intensity light, which can generate reactive oxygen species.
Q3: Is N-oxide formation only an in vivo metabolic process?
No. While this compound is formed in vivo through metabolic pathways, the chemical structure of Asenapine makes it susceptible to non-enzymatic oxidation ex vivo.[3] The nitrogen atom on the pyrrole ring is electron-rich and can be readily attacked by oxidizing agents. Therefore, observing this compound in a sample requires careful investigation to distinguish between the metabolite formed in the body and the artifact formed on the benchtop.
Section 2: Troubleshooting Guide: Identifying and Mitigating N-Oxide Formation
This section provides direct answers to common issues encountered during sample analysis.
Issue: I am observing a high and variable this compound peak in my processed samples, which is not consistent with expected metabolic ratios. What are the likely causes?
This is a classic sign of ex vivo degradation. The variability points to inconsistencies in your sample preparation workflow. Let's diagnose the potential causes using a systematic approach.
Caption: Troubleshooting logic for identifying sources of this compound formation.
1. Causality: Oxidative Stress
-
The "Why": Asenapine's tertiary amine is nucleophilic and readily donates electrons to electrophilic oxygen species. This can come from dissolved atmospheric oxygen or, more aggressively, from peroxides that form in certain organic solvents (e.g., THF, ethers) upon storage.
-
Troubleshooting Steps:
-
Solvent Check: Are you using freshly opened, HPLC or MS-grade solvents? Older solvents, especially those not stored properly, can be a hidden source of peroxides.
-
Matrix Effect: Does the biological matrix (plasma, urine) contain endogenous oxidizing agents?
-
-
Mitigation Strategy:
-
Use Antioxidants: The most effective countermeasure is to add an antioxidant to your sample collection tubes or during the initial preparation step. Ascorbic acid (Vitamin C) at a concentration of 0.1-1% (w/v) is an excellent choice as it is a powerful reducing agent.
-
Inert Atmosphere: For maximum protection, especially during method development or for critical samples, consider performing sample preparation steps (e.g., evaporation) under a stream of nitrogen or argon to displace oxygen.
-
2. Causality: Thermal Stress
-
The "Why": Heat provides the activation energy needed for chemical reactions, including oxidation. Even modest increases in temperature can significantly accelerate the rate of N-oxide formation. Forced degradation studies confirm that Asenapine shows significant degradation under thermal stress.[1]
-
Troubleshooting Steps:
-
Temperature Log: Are your samples left at room temperature for extended periods during preparation (e.g., waiting for centrifugation, sitting in the autosampler queue)?
-
Evaporation Temperature: If using an evaporator, is the temperature set too high?
-
-
Mitigation Strategy:
-
Maintain Cold Chain: Keep biological samples on ice throughout the entire preparation process.
-
Refrigerated Autosampler: Set your autosampler temperature to 4-10°C to ensure sample stability while awaiting injection.
-
Gentle Evaporation: If a solvent evaporation step is necessary, use the lowest possible temperature combined with gentle nitrogen flow.
-
3. Causality: Photolytic Stress
-
The "Why": Although some studies indicate Asenapine is relatively stable under photolytic conditions, high-intensity UV or even ambient lab light can induce the formation of free radicals in the sample matrix or solvents, which can then initiate oxidation.[4][5] It is a best practice to control for light exposure.
-
Troubleshooting Steps:
-
Lab Environment: Are samples being prepared under direct, intense laboratory lighting or near a window?
-
Vial Type: Are you using clear glass or plastic vials for sample storage and in the autosampler?
-
-
Mitigation Strategy:
-
Use Amber Vials: Always use amber-tinted glass or plasticware to protect the analyte from UV and visible light.
-
Minimize Light Exposure: Work in an area with subdued lighting when possible, and avoid leaving samples exposed on the benchtop for prolonged periods.
-
Summary of Asenapine Stress Conditions
The following table summarizes results from forced degradation studies, highlighting the conditions under which Asenapine is known to degrade.
| Stress Condition | Reagents & Duration | Observed Degradation | Reference |
| Oxidative | 3% H₂O₂ at 35°C for 1 hr | Significant Degradation (N-oxide formation) | [1] |
| Oxidative | 30% H₂O₂ at 80°C for 24 hr | Significant Degradation | [2] |
| Thermal | 105°C for 14 hrs | Significant Degradation | [1] |
| Acid Hydrolysis | 2N HCl at 70°C for 24 hrs | Stable | [1] |
| Base Hydrolysis | 2N NaOH at 70°C for 24 hrs | Stable | [1] |
| Photolytic | 200 watt hrs/m² | Stable | [1] |
Note: While some studies show stability under specific hydrolytic and photolytic conditions, these factors can still contribute to oxidation and should be controlled.
Section 3: Recommended Experimental Protocols
Adherence to a robust, standardized protocol is the most effective way to ensure sample integrity.
Protocol 1: Recommended Sample Preparation Workflow for Minimizing N-Oxide Formation
This protocol outlines a standard solid-phase extraction (SPE) or liquid-liquid extraction (LLE) workflow incorporating protective measures.
Caption: Recommended workflow for Asenapine sample preparation.
Methodology:
-
Sample Collection: Collect biological samples (e.g., blood) directly into tubes containing an antioxidant. A final concentration of 0.1% (w/v) ascorbic acid is recommended. Immediately invert the tube gently to mix and place on ice.
-
Processing & Storage: Process blood to plasma by centrifugation at 4°C as soon as possible. Transfer plasma to amber cryovials and store at ≤ -70°C until analysis.
-
Thawing: Thaw samples on ice in a dark environment. Avoid using heating blocks or room-temperature water baths.
-
Sample Preparation (Perform all steps on ice): a. Aliquot the required sample volume into a pre-chilled tube. b. Add internal standard (IS) and any necessary buffer or protein precipitation solvent. Ensure all solutions are pre-chilled. c. Vortex briefly and proceed with your validated extraction method (e.g., protein precipitation, LLE, or SPE).
-
Evaporation (if applicable): If a solvent evaporation step is required, perform it under a gentle stream of nitrogen at a temperature not exceeding 30-35°C.
-
Reconstitution: Reconstitute the dried extract in fresh, pre-chilled mobile phase.
-
Analysis: Transfer the final sample to an amber autosampler vial. Place vials in a cooled autosampler (4-10°C) and analyze as soon as possible.
Protocol 2: Self-Validating Experiment to Diagnose N-Oxide Formation
If you suspect ex vivo formation, this experiment can help confirm the source.
Objective: To determine if N-oxide formation is occurring during the sample preparation workflow.
Methodology:
-
Pool Control Sample: Obtain a pool of blank biological matrix (e.g., human plasma).
-
Spike Asenapine: Spike the blank matrix with a known concentration of Asenapine (e.g., a mid-QC level). Do not spike with this compound.
-
Create Four Experimental Arms (process n=3-5 replicates for each):
-
Arm A (Reference): Immediately after spiking, perform the extraction using the full protective protocol (on ice, with antioxidant, protected from light). This represents the baseline (ideal) condition.
-
Arm B (Effect of Temperature): Process the sample at ambient room temperature. Compare with Arm A to assess the impact of thermal stress.
-
Arm C (Effect of Oxidation): Process the sample on ice but without any antioxidant. Compare with Arm A to assess the impact of ambient oxidation.
-
Arm D (Combined Stress): Process the sample at ambient room temperature and without any antioxidant. This represents a worst-case scenario.
-
-
Analysis: Quantify the concentrations of both Asenapine and this compound in all samples.
Interpreting the Results:
-
If the this compound concentration in Arms B, C, or D is significantly higher than in Arm A, you have confirmed that your sample preparation procedure is causing artificial N-oxide formation.
-
The magnitude of the increase in each arm will point to the primary contributing factor (temperature, oxidation, or both).
References
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. (2017). IOP Conference Series: Materials Science and Engineering. [Link]
-
Asenapine | C17H16ClNO. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. (2021). MDPI. [Link]
-
Asenapine: an atypical antipsychotic with atypical formulations. (2021). Therapeutic Advances in Psychopharmacology. [Link]
-
Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. (2012). Scientia Pharmaceutica. [Link]
-
Asenapine (SAPHRIS) Pharmacokinetics. (2015). Psychopharmacology Institute. [Link]
-
(PDF) Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. (2012). ResearchGate. [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024). Informatics Journals. [Link]
-
Metabolism and excretion of asenapine in healthy male subjects. (2011). Drug Metabolism and Disposition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of Asenapine N-Oxide in different solvent systems
Technical Support Center: Asenapine N-Oxide Stability
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with asenapine and its related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in various solvent systems. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Troubleshooting Guide: Unexpected Presence or Degradation of this compound
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Appearance of this compound in Asenapine Samples
Question: I am working with asenapine, but my analysis consistently shows a peak corresponding to this compound. What is the likely cause, and how can I prevent this?
Answer:
The unsolicited appearance of this compound in your asenapine samples is a strong indicator of oxidative degradation of the parent compound. Asenapine's tertiary amine is susceptible to oxidation, forming the N-oxide.
Probable Causes & Preventative Measures:
-
Solvent Purity: The use of solvents containing peroxide impurities is a primary cause of oxidation. For instance, aged ethers or unstabilized tetrahydrofuran (THF) can contain significant levels of peroxides.
-
Solution: Always use fresh, high-purity (HPLC-grade or higher) solvents. If using solvents prone to peroxide formation, test for peroxides before use and purify if necessary.
-
-
Dissolved Oxygen: Oxygen from the air dissolved in your solvent can facilitate oxidation, especially when exposed to light or elevated temperatures.
-
Solution: Degas your solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. For long-term storage of solutions, overlay the headspace of the container with an inert gas.
-
-
Photo-oxidation: Exposure to light, particularly UV light, can catalyze the oxidation of asenapine.
-
Solution: Prepare and store your solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible.
-
-
Elevated Temperature: High temperatures can accelerate the rate of oxidation.[1][2]
-
Solution: Prepare and store your solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage.[3] For long-term storage, consult the supplier's recommendations, which may include freezing (-20 °C or lower).
-
Experimental Workflow for Minimizing Asenapine Oxidation:
Caption: Workflow to minimize asenapine oxidation.
Issue 2: Degradation of this compound Standard Solutions
Question: My this compound standard solution is showing a decrease in concentration over time. What could be causing this instability?
Answer:
While this compound is the product of oxidation, it can also be susceptible to degradation under certain conditions. The stability of N-oxides can be influenced by pH, light, and the solvent system employed.
Probable Causes & Corrective Actions:
-
pH Effects: The stability of amine N-oxides can be pH-dependent.[4][5] Strongly acidic or basic conditions may promote degradation.
-
Solution: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) for optimal stability. If working with buffered systems, ensure the buffer components are compatible and do not catalyze degradation.
-
-
Reductive Degradation: The N-oxide can be reduced back to the parent amine, asenapine. This can be facilitated by the presence of reducing agents in the solvent or on the surface of containers.
-
Solution: Use high-purity solvents and thoroughly clean all glassware to remove any potential contaminants. Avoid using solvents or additives with known reducing properties unless experimentally required.
-
-
Solvent Reactivity: Certain solvents may react with the N-oxide functional group.
-
Solution: For stock solutions, prefer common HPLC solvents like acetonitrile and methanol, which are generally inert.[3] For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).
-
Summary of this compound Stability Influencing Factors:
| Factor | Potential Impact on this compound | Recommendation |
| pH | Degradation in strongly acidic or basic conditions.[4][5] | Maintain pH in the 4-7 range. |
| Light | Potential for photolytic degradation. | Store in amber vials or protect from light. |
| Temperature | Accelerated degradation at elevated temperatures.[1][2] | Store at 2-8 °C for short-term, -20 °C for long-term.[3] |
| Solvent Choice | Risk of reaction with certain solvents or impurities. | Use high-purity acetonitrile, methanol, or purified water.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
This compound is a metabolite and a potential degradation product of asenapine.[6][7] Its chemical name is (3aR,12bR)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide.[3][8][9]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO).[3] Its solubility in other common laboratory solvents like acetonitrile and water should be experimentally determined but is expected to be sufficient for analytical concentrations.
Q3: What are the recommended storage conditions for this compound?
For solid material and solutions, it is recommended to store at 2-8 °C, protected from light and moisture.[3] For long-term stability, storage at -20 °C is advisable.
Q4: How can I confirm the identity of a peak as this compound?
The most definitive method is to use a certified reference standard of this compound. Co-elution (spiking your sample with the standard) in an HPLC system can provide strong evidence. For structural confirmation, mass spectrometry (MS) is essential. The protonated molecule [M+H]+ for this compound would have an m/z of approximately 302.77.[3][9]
Q5: Are there established analytical methods for separating Asenapine from its N-Oxide?
Yes, several reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed that can separate asenapine from its process-related impurities and degradation products, including the N-oxide.[7][10] These methods typically use a C18 column with a mobile phase consisting of an acetonitrile and/or methanol gradient with a buffered aqueous phase.[6][11]
Experimental Protocol: Forced Degradation Study to Assess this compound Formation
This protocol is designed to intentionally degrade asenapine to produce and monitor the formation of this compound under oxidative stress, as outlined in ICH Q1A(R2) guidelines.[6]
Objective: To determine the propensity of asenapine to form this compound under oxidative conditions and to evaluate the stability of the N-oxide once formed.
Materials:
-
Asenapine reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
30% Hydrogen peroxide (H₂O₂)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of asenapine in methanol.
-
Stress Conditions:
-
Oxidative Stress: To 1 mL of the asenapine stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of methanol and water.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Interpretation:
-
Monitor the decrease in the asenapine peak area and the increase in the peak area of any degradation products.
-
The peak corresponding to this compound is expected to be most prominent under oxidative stress conditions.[6][7]
-
The stability of the formed N-oxide can be inferred by its persistence or further degradation under the different stress conditions.
Degradation Pathway of Asenapine:
Caption: Simplified degradation pathway of asenapine.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 163091, Asenapine. Retrieved January 25, 2026, from [Link].
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) - accessdata.fda.gov. Retrieved January 25, 2026, from [Link].
-
Madhu, M., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). Retrieved January 25, 2026, from [Link].
-
ResearchGate. (n.d.). Chemical structure of Asenapine. Retrieved January 25, 2026, from [Link].
-
Patel, P. N., et al. (2015). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. Journal of Chemical and Pharmaceutical Research, 7(12), 648-656. Retrieved January 25, 2026, from [Link].
-
Synchemia. (n.d.). This compound. Retrieved January 25, 2026, from [Link].
-
Veeprho. (n.d.). This compound | CAS 128949-51-9. Retrieved January 25, 2026, from [Link].
-
Informatics Journals. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Retrieved January 25, 2026, from [Link].
-
Allmpus. (n.d.). This compound. Retrieved January 25, 2026, from [Link].
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved January 25, 2026, from [Link].
-
ResearchGate. (2016). STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. Retrieved January 25, 2026, from [Link].
-
Shah, A. K., et al. (2012). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 126-133. Retrieved January 25, 2026, from [Link].
-
MDPI. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved January 25, 2026, from [Link].
-
Taylor & Francis Online. (2021). Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. Retrieved January 25, 2026, from [Link].
-
Oledzka, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International, 2014, 853295. Retrieved January 25, 2026, from [Link].
-
MDPI. (2022). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Retrieved January 25, 2026, from [Link].
-
Tan, Y., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1323. Retrieved January 25, 2026, from [Link].
-
ResearchGate. (2011). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved January 25, 2026, from [Link].
Sources
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. researchgate.net [researchgate.net]
- 8. synchemia.com [synchemia.com]
- 9. veeprho.com [veeprho.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting matrix effects in LC-MS/MS analysis of Asenapine N-Oxide
A-SMART (Asenapine Scientific Methodological Assistance & Resourceful Troubleshooting)
Welcome to the A-SMART Center, your dedicated resource for overcoming the analytical challenges associated with the LC-MS/MS analysis of Asenapine N-Oxide. As a senior application scientist, I have designed this space to provide not just protocols, but a deeper understanding of the "why" behind the methods. Our goal is to empower you to develop robust, reliable, and accurate bioanalytical assays.
This guide is structured to provide rapid answers through our FAQ section and in-depth solutions in our detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the analysis of this compound.
Q1: My this compound signal is inconsistent and shows poor reproducibility between samples. What is the most likely cause?
A1: Inconsistent signal and poor reproducibility are classic symptoms of matrix effects, specifically ion suppression or enhancement. This compound, being a polar metabolite of Asenapine, can be particularly susceptible to interference from endogenous components in biological matrices like plasma or urine. These components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to unreliable results. It is crucial to evaluate and mitigate these matrix effects.
Q2: What is a straightforward way to confirm if I have a matrix effect issue?
A2: A post-column infusion experiment is a definitive method to diagnose matrix effects. This involves infusing a constant flow of an this compound standard solution into the MS detector, post-analytical column, while injecting a blank, extracted matrix sample. Any dip or rise in the steady baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
Q3: I've confirmed ion suppression. What is my first step to address it?
A3: Your first line of defense is to optimize your sample preparation method. The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up samples than a simple protein precipitation. For a polar compound like this compound, a well-chosen SPE sorbent can provide significant advantages.
Q4: What type of internal standard is best for this compound analysis?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS for the N-oxide is unavailable, a SIL-IS of the parent drug, Asenapine, can be a suitable alternative, provided it chromatographically separates from the N-oxide and demonstrates similar ionization behavior.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][2] However, this approach may not be feasible if the concentration of this compound in your samples is already low, as dilution could push the analyte below the lower limit of quantitation (LLOQ) of your assay.[2] It is a trade-off between reducing matrix effects and maintaining adequate sensitivity.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing Matrix Effects with Post-Column Infusion
The Rationale: The principle of a post-column infusion experiment is to establish a constant stream of your analyte of interest directly into the mass spectrometer's ion source. This creates a stable, elevated baseline signal. When a prepared blank matrix sample is injected onto the LC system, any components that elute from the column and interfere with the ionization of the infused analyte will cause a fluctuation in this baseline. This provides a visual map of where in the chromatogram ion suppression or enhancement occurs.[3][4]
Experimental Protocol: Post-Column Infusion Setup
-
Prepare the Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and strong signal on your mass spectrometer.
-
System Configuration:
-
Use a syringe pump or a second LC pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).[5][6]
-
Connect the output from the analytical LC column and the output from the infusion pump to a T-junction.
-
Connect the outlet of the T-junction to the mass spectrometer's ion source.
-
-
Execution:
-
Begin infusing the this compound solution and allow the MS signal to stabilize.
-
Inject a prepared blank matrix sample (e.g., extracted human plasma) onto the LC column and begin the chromatographic run using your analytical method's gradient.
-
Monitor the signal for this compound's specific MRM transition throughout the run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression .
-
A rise in the baseline indicates ion enhancement .
-
The retention time of these fluctuations will show you which parts of your gradient are eluting interfering species.
-
Visualization of the Post-Column Infusion Workflow
Caption: Workflow for a post-column infusion experiment.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
The Rationale: The most effective way to combat matrix effects is to remove the interfering components before the sample is ever introduced to the LC-MS/MS system.[7][8][9] The choice of sample preparation technique should be guided by the physicochemical properties of this compound (a polar metabolite) and the nature of the biological matrix.
Comparison of Sample Preparation Techniques
| Technique | Mechanism | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid) to precipitate proteins. | Simple, fast, and inexpensive. | Least effective for matrix removal. [9] High risk of co-precipitation of the analyte and significant ion suppression from remaining phospholipids and other endogenous components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[10][11][12] | As a polar metabolite, this compound may have poor partitioning into common non-polar organic solvents, leading to low recovery.[9] Requires optimization of pH and solvent choice. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Highly effective for matrix removal. [9] Allows for concentration of the analyte. Sorbent chemistry can be tailored for polar compounds (e.g., mixed-mode or hydrophilic interaction). | More time-consuming and costly than PPT or LLE. Method development can be more complex. |
Decision Tree for Sample Preparation Selection
Caption: Decision guide for selecting a sample preparation method.
Guide 3: The Role of Chromatography and Internal Standards
The Rationale: Even with optimized sample preparation, some matrix components may persist. Strategic chromatographic separation and the use of an appropriate internal standard are the final critical steps to ensure data quality.
Chromatographic Optimization
-
Column Chemistry: For the polar this compound, a standard C18 column might not provide sufficient retention, causing it to elute early with other polar matrix components.[13] Consider using a column with an alternative stationary phase, such as one with a polar-embedded group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to improve retention and separation from the void volume where many matrix interferences elute. A BEH Shield RP18 column, for instance, can offer better retention for polar analytes.[13]
-
Mobile Phase Gradient: A well-designed gradient elution is crucial. A shallow, slow gradient can help to chromatographically resolve this compound from closely eluting matrix components that were identified during the post-column infusion experiment.
Internal Standard Selection
The use of an internal standard (IS) is essential to correct for variability in sample processing and matrix effects.[11]
-
Ideal Choice: Stable Isotope-Labeled (SIL) IS: A SIL-IS of this compound is the best choice. It will behave almost identically to the analyte during extraction, chromatography, and ionization. The FDA guidance on bioanalytical method validation emphasizes the importance of using an IS that can track the analyte's behavior.
-
Alternative: Structural Analog or SIL of Parent Drug: If a SIL-IS of the N-oxide is not available, a structural analog or a SIL-IS of Asenapine (e.g., Asenapine-d3) can be used.[11] However, you must validate that the chosen IS is not subject to different matrix effects than the analyte. The IS-normalized matrix factor should be close to 1, indicating that the IS is effectively compensating for the matrix effects on the analyte.[11]
By systematically diagnosing the issue with post-column infusion, optimizing sample preparation to remove interferences, and refining the chromatography with an appropriate internal standard, you can develop a robust and reliable LC-MS/MS method for the accurate quantification of this compound.
References
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. Available from: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication. PubMed. Available from: [Link]
-
Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. National Institutes of Health. Available from: [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. Available from: [Link]
-
Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i. Scholars Research Library. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [https://www.chromatographyonline.com/view/ion-suppression-major-concern-mass-spectrometry]([Link] spectrometry)
-
Comprehensive preclinical assessment of asenapine maleate: Advanced HPLC bioanalytical techniques. ResearchGate. Available from: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available from: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI. Available from: [Link]
-
Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. World Journal of Pharmaceutical Research. Available from: [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Available from: [Link]
-
validated stability-indicating rp-hplc method for determination of asenapine. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. Available from: [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available from: [Link]
-
Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study. National Institutes of Health. Available from: [Link]
-
This compound. Synchemia. Available from: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available from: [Link]
-
(PDF) Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. ResearchGate. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Available from: [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available from: [Link]
-
HPLC Analysis of Antipsychotic Asenapine in Alternative Biomatrices: Hair and Nail Clippings. ResearchGate. Available from: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. Available from: [Link]
-
Australian Public Assessment Report for Asenapine. Therapeutic Goods Administration. Available from: [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. Available from: [Link]
-
Matrix effects: Causes and solutions. ResearchGate. Available from: [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health. Available from: [Link]
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. National Institutes of Health. Available from: [Link]
-
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. Available from: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Asenapine N-Oxide Separation
Welcome to the technical support center for the chromatographic analysis of Asenapine and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing robust analytical methods for Asenapine, with a specific focus on achieving clear separation from its critical N-oxide metabolite.
As a Senior Application Scientist, I understand that achieving baseline resolution for a parent compound and its closely-eluting, more polar metabolite can be a significant challenge. This guide synthesizes field-proven insights and data from peer-reviewed literature to provide a comprehensive resource for troubleshooting and method optimization. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the separation of Asenapine and its N-oxide.
Q1: Why is the separation of Asenapine and Asenapine N-Oxide challenging?
The primary challenge lies in their structural similarity. This compound is a metabolite where the tertiary amine in the pyrrole ring of Asenapine is oxidized. This single modification results in a molecule that is more polar than the parent drug but may have very similar chromatographic behavior under suboptimal conditions. Without a carefully optimized method, these two compounds can co-elute or show poor resolution, making accurate quantification impossible.
Q2: What is the fundamental principle behind selecting a mobile phase for this separation?
The separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC). The core principle is to manipulate the mobile phase to exploit the subtle differences in polarity and ionization state between Asenapine and this compound. Asenapine is a basic compound with a pKa of 8.6[1]. By using a mobile phase with a low pH (typically between 2.2 and 3.5), both Asenapine and its N-oxide will be protonated (positively charged). This ensures consistent ionization and allows for good interaction with the hydrophobic stationary phase (typically C18), leading to sharp peaks and reproducible retention times.
Q3: Why is a low pH mobile phase consistently recommended?
Operating at a pH well below the pKa of Asenapine (e.g., pH 2.2-3.5) serves two critical functions[1]:
-
Ensures Complete Ionization: It keeps Asenapine and its basic N-oxide metabolite in a single, protonated form. This prevents peak splitting or broadening that can occur when a compound exists in multiple ionization states during its transit through the column.
-
Suppresses Silanol Interactions: The acidic mobile phase protonates the residual silanol groups on the surface of the silica-based stationary phase, neutralizing their negative charge. This minimizes secondary ionic interactions with the positively charged analytes, which are a common cause of peak tailing for basic compounds.
Q4: What are the typical organic modifiers used, and how do I choose the right one?
Acetonitrile is the most commonly used organic modifier for this separation, often in combination with methanol in UPLC methods. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol. The choice and proportion of the organic modifier are critical for adjusting the elution strength of the mobile phase. A higher percentage of organic solvent will decrease the retention times of both compounds, while a lower percentage will increase them. The key is to find a balance that provides sufficient retention for interaction with the stationary phase while achieving baseline resolution.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: Poor Resolution Between Asenapine and this compound Peaks
This is the most common and critical issue. If your peaks are not baseline resolved (Resolution < 1.5), consider the following steps in a logical progression.
Caption: Troubleshooting workflow for poor resolution.
-
Step 1: Adjust Organic Modifier Concentration:
-
Rationale: this compound is more polar than Asenapine and will therefore elute earlier. By decreasing the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase, you increase the retention of both compounds. This allows for more interaction time with the stationary phase, which can significantly improve the separation between them.
-
Action: If using an isocratic method, decrease the acetonitrile concentration in small increments (e.g., 2-5%). For a gradient method, lower the initial percentage of the organic phase.
-
-
Step 2: Optimize Mobile Phase pH:
-
Rationale: While a low pH is generally recommended, slight adjustments within the acidic range (e.g., from pH 3.0 down to 2.2) can alter the degree of ionization of residual silanols and subtly affect the conformation and interaction of the analytes with the stationary phase, potentially improving resolution.
-
Action: Prepare mobile phases with slightly different pH values (e.g., 2.2, 2.5, 2.8) and evaluate the impact on resolution.
-
-
Step 3: Introduce an Ion-Pair Reagent:
-
Rationale: For particularly challenging separations of basic compounds, an ion-pairing reagent can be highly effective. A reagent like tetra-n-butyl ammonium hydrogen sulphate adds a large, hydrophobic counter-ion to the mobile phase. This agent forms a neutral ion-pair with the protonated Asenapine and this compound, increasing their hydrophobicity and retention. It also masks residual silanol groups, improving peak shape.
-
Action: Add a low concentration (e.g., 0.01 M) of tetra-n-butyl ammonium hydrogen sulphate to your aqueous mobile phase[2]. Be aware that ion-pairing reagents may require longer column equilibration times and are often not compatible with mass spectrometry (MS) detectors.
-
-
Step 4: Adjust the Gradient Slope (for UPLC/Gradient HPLC):
-
Rationale: In a gradient method, a shallower gradient (i.e., a slower increase in the organic modifier concentration over time) provides more time for the separation to occur. This is particularly effective for resolving closely eluting peaks.
-
Action: Decrease the rate of change of %B/minute in the segment of the gradient where the analytes are eluting. Refer to the UPLC protocol in the next section for a validated gradient profile[2].
-
-
Step 5: Evaluate Column Chemistry:
-
Rationale: Not all C18 columns are the same. Columns with different end-capping technologies or base silica can offer different selectivity. For polar analytes, a column with a polar-embedded phase or a shield technology (like the BEH Shield RP18) can provide alternative selectivity and better peak shape by reducing silanol interactions[2].
-
Action: If available, screen different C18 or alternative chemistry columns (e.g., Phenyl-Hexyl) to see if a change in stationary phase provides the necessary selectivity.
-
Issue 2: Peak Tailing for the Asenapine Peak
Peak tailing is a common issue for basic compounds and can compromise integration and accuracy.
Caption: Troubleshooting workflow for peak tailing.
-
Cause A: Secondary Silanol Interactions: The primary cause of tailing for basic compounds like Asenapine is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica stationary phase.
-
Solution 1: Lower Mobile Phase pH: As discussed, lowering the pH to ~2.2-2.7 will protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Increase Buffer Concentration: A higher buffer concentration (e.g., from 10mM to 25mM) can more effectively mask the silanol sites, leading to improved peak symmetry.
-
Solution 3: Use an Ion-Pair Reagent: As mentioned for resolution, an agent like tetra-n-butyl ammonium hydrogen sulphate can effectively mask silanol sites and improve peak shape[2].
-
-
Cause B: Column Overload: Injecting too much sample mass can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of your sample or the injection volume and reinject.
-
-
Cause C: Column Contamination or Void: A buildup of strongly retained compounds at the head of the column or a physical void can distort peak shape.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
Experimental Protocols & Data
The following tables and protocols provide starting points for your method development, based on validated methods found in the scientific literature.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Polarity (XLogP3) |
| Asenapine | C₁₇H₁₆ClNO | 285.8 | 8.6[1] | 3.8 |
| This compound | C₁₇H₁₆ClNO₂ | 301.8 | Not Available | 3.2 |
Data sourced from PubChem and other cited literature.
Table 2: Recommended Mobile Phase Compositions
| Method Type | Aqueous Phase (A) | Organic Phase (B) | Typical Application | Reference |
| Isocratic HPLC | 0.05 M Potassium Dihydrogen Phosphate, pH 2.7 (adjusted with Orthophosphoric Acid) | Acetonitrile | Routine analysis of Asenapine | [1] |
| Isocratic HPLC | 20 mM Phosphate Buffer, pH 3.0 | Acetonitrile | Dissolution testing | |
| Gradient UPLC | 0.01 M Potassium Dihydrogen Phosphate + Tetra-n-butyl ammonium hydrogen sulphate, pH 2.2 | Water:Acetonitrile:Methanol (10:50:40 v/v/v) | Stability-indicating method for Asenapine and all related impurities, including N-Oxide | [2] |
Protocol 1: UPLC Method for Asenapine and Related Impurities (Including N-Oxide)
This method is a stability-indicating UPLC method specifically developed to separate Asenapine from its process-related impurities and degradation products, including this compound[2].
Chromatographic Conditions:
-
Column: Acquity BEH Shield RP18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate with tetra-n-butyl ammonium hydrogen sulphate, adjusted to pH 2.2.
-
Mobile Phase B: Water:Acetonitrile:Methanol (10:50:40, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 228 nm
-
Injection Volume: 2 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 7 | 5 |
| 22 | 20 |
| 35 | 50 |
| 38 | 50 |
| 39 | 90 |
| 44 | 90 |
| 45 | 5 |
| 62 | 5 |
This gradient profile provides excellent separation of Asenapine from its N-oxide and other related substances.[2]
References
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. IOP Conference Series: Materials Science and Engineering. Available from: [Link]
-
Sangeetha, D., et al. (2017). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. Available from: [Link]
-
Govindarajan, N., et al. (2012). Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i. Der Pharmacia Lettre. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Asenapine. PubChem Compound Database. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available from: [Link]
-
Nagarajan, G., et al. (2012). Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i. Scholars Research Library. Available from: [Link]
-
Chromatography Forum (2007). Use of tetrabutylammonium hydrogen sulfate (TBAHS) in LC/MS. Available from: [Link]
Sources
Technical Support Center: Preventing On-Column Degradation of Asenapine N-Oxide
Welcome to the technical support resource for the analysis of Asenapine N-Oxide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of this specific metabolite. This compound, a key metabolite of the atypical antipsychotic Asenapine, is known for its susceptibility to on-column degradation, which can lead to inaccurate quantification, flawed impurity profiling, and unreliable data.
This document moves beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies and preventative protocols. We will explore the causal mechanisms behind the degradation and offer field-proven solutions to ensure the integrity and robustness of your analytical methods.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the common issues observed during the HPLC/UPLC analysis of this compound.
Q1: I'm observing a decreasing peak area for this compound and the appearance of a new, unidentified peak with each injection. What is happening?
A1: This is a classic symptom of on-column degradation. The N-oxide functional group is susceptible to catalytic reactions on active surfaces within your HPLC system. The most common cause is the interaction with metallic surfaces in conventional stainless steel columns and frits, which can catalyze the reduction of the N-oxide back to its parent amine, Asenapine, or other degradation products.[1] This phenomenon is often exacerbated at higher pH levels.[1]
-
Causality: The stainless steel surfaces of the column hardware and frits contain free metal ions (e.g., iron, nickel) that can act as catalysts. The N-O bond in this compound is relatively labile and can be readily reduced in the presence of these active metal sites, particularly under the high-pressure conditions of chromatography.
-
Immediate Action: The most effective solution is to eliminate the interaction between the analyte and these metal surfaces.
-
Switch to an Inert Column: Employ columns with technologies designed to create a barrier between the sample and the metal hardware. Examples include columns with MaxPeak™ High Performance Surfaces, which utilize a hybrid organic-inorganic silica layer to prevent these interactions.[1] PEEK or PEEK-lined columns are also effective alternatives.
-
Mobile Phase pH: Temporarily lower the mobile phase pH to a range of 3-4. Acidic conditions can sometimes suppress certain degradation mechanisms.[2]
-
Q2: My this compound peak is exhibiting significant tailing, even after adjusting the mobile phase. How can I achieve better peak symmetry?
A2: Peak tailing is typically a result of secondary chemical interactions between your analyte and the stationary phase or column hardware. For a molecule like this compound, two primary causes are likely:
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can form strong ionic interactions with basic analytes, causing them to "stick" to the column and elute slowly, resulting in a tailed peak.
-
Metal Chelation: The analyte may be chelating with metal contaminants in the silica matrix or with the stainless steel hardware itself.
-
Causality & Solution:
-
Control Mobile Phase pH: The pH of your mobile phase is critical.[3] Asenapine has a pKa of 8.6, meaning it is basic.[4] To ensure it is in a single, protonated ionic state and to suppress the ionization of acidic silanols, operating at a low pH is recommended. A pH of 2-4 is a good starting point for method development.[3]
-
Use High-Purity Silica: Modern, high-purity silica columns have a much lower concentration of acidic silanol groups and metal contaminants, leading to improved peak shapes for basic compounds.
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the mobile phase pH effectively and mask residual silanol activity.[5]
-
Q3: I suspect metal-catalyzed degradation is the primary issue. How can I definitively confirm this and what is the most robust preventative measure?
A3: Confirming metal-catalyzed degradation involves a process of elimination and specific tests. The most robust solution involves creating an inert flow path.
-
Diagnostic Steps:
-
Inject on a New vs. Old Column: If the degradation is significantly worse on an older, frequently used column compared to a brand new one of the same type, it suggests the accumulation of metal contaminants or the exposure of active sites over time.
-
System Passivation: Before implementing a hardware change, you can passivate your current system to see if the issue is mitigated. Passivation involves treating the system with a chelating agent to bind and deactivate metal ions.[6] If degradation decreases after passivation, it strongly indicates metal involvement.
-
-
Preventative Protocols:
-
System & Column Passivation (Protocol 1): The most direct way to combat active metal sites is to deactivate them using a strong chelating agent. This process binds the metal ions, rendering them unable to catalyze reactions. See the detailed Protocol 1 below.
-
Invest in Inert Hardware (Long-Term Solution): While passivation is effective, it is often temporary. For routine analysis of labile compounds like N-oxides, investing in bio-inert or metal-free HPLC/UPLC systems and columns is the most reliable strategy.[1] These systems replace stainless steel components with materials like PEEK or specially coated steel.[1]
-
Q4: What are the optimal mobile phase conditions (pH, buffer, organic modifier) to start with for minimizing degradation and achieving good chromatography?
A4: A well-chosen mobile phase is your first line of defense. The goal is to create an environment that stabilizes the analyte while achieving the desired separation.
-
Causality & Recommendations:
-
pH Control is Paramount: As discussed, a low pH is generally preferable. A starting pH of 3.5 has been shown to be effective for the analysis of the parent compound, Asenapine, which provides a good starting point for the N-oxide metabolite.[7][8]
-
Buffer Selection: Use a buffer appropriate for the chosen pH and compatible with your detection method.
-
For UV Detection: Phosphate buffers are excellent for controlling pH in the 2-4 range.[7][8]
-
For Mass Spectrometry (MS) Detection: Use volatile buffers like formic acid or ammonium formate. A mobile phase of acetonitrile and 5.0 mM ammonium acetate with 0.1% formic acid has been used successfully for Asenapine and its metabolites.[9]
-
-
Organic Modifier: Acetonitrile is typically a good first choice as an organic modifier.
-
Temperature: Elevated column temperatures can accelerate degradation.[10] It is recommended to start at a lower temperature (e.g., 25-30 °C) and only increase it if necessary for chromatographic performance after confirming the analyte is stable.[10]
-
| Parameter | Recommendation for UV Detection | Recommendation for LC-MS Detection | Rationale |
| Column | Inert C18 Column (e.g., Waters™ ACQUITY Premier, PEEK-lined) | Inert C18 Column (e.g., Waters™ ACQUITY Premier, PEEK-lined) | Minimizes metal-catalyzed degradation.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate in Water | 0.1% Formic Acid in Water | Provides stable pH control.[7][8] Formic acid is volatile for MS.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common reversed-phase organic modifier. |
| pH (Aqueous) | Adjust to 3.5 with Phosphoric Acid | ~2.7 (unadjusted) | Low pH enhances stability and peak shape.[7][11] |
| Column Temp. | 30 °C | 30 °C | Avoids thermally-induced degradation.[10] |
| Flow Rate | Dependent on column dimensions | Dependent on column dimensions | Standard for HPLC/UPLC. |
| Detection | 232 nm or 228 nm | ESI+ | Wavelengths used in validated Asenapine methods.[7][12] |
Frequently Asked Questions (FAQs)
-
What exactly is this compound? this compound is a metabolite of Asenapine, an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder.[13][14] It is formed in the body through the oxidation of the tertiary amine group on the Asenapine molecule.[13][15]
-
Why are N-oxides, in general, prone to on-column degradation? The nitrogen-oxygen (N-O) bond in an N-oxide is a coordinate covalent bond that is polar and relatively weak compared to carbon-carbon or carbon-hydrogen bonds. This makes it susceptible to both reduction (losing the oxygen) and oxidation, particularly when catalyzed by transition metals found in stainless steel HPLC components.[1][16]
-
What is the difference between a standard stainless steel column and a "bio-inert" column? A standard column uses 316 stainless steel for its body and frits. While relatively inert, its surface can still have active sites that catalyze reactions.[1] A "bio-inert" or "metal-passivated" column uses technology to create a physical barrier between the mobile phase flow path and the metal. This can be a PEEK (polyether ether ketone) lining or a specialized surface coating, like the hybrid organic-inorganic silica surface used in Waters ACQUITY Premier columns, which prevents analytes from interacting with the underlying metal.[1]
-
Can my autosampler conditions contribute to degradation? Yes. While on-column degradation is the primary focus, pre-analysis degradation can occur. If this compound is sensitive to light, using amber or light-blocking vials is crucial. Furthermore, prolonged residence time in the autosampler at room temperature could lead to degradation if the sample diluent is not optimized for stability. It is best practice to keep the autosampler cooled (e.g., 4-10 °C).
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Flowchart for this compound Degradation
Caption: A decision tree to systematically troubleshoot common chromatographic issues with this compound.
Diagram 2: Simplified Mechanism of Metal-Catalyzed Degradation
Caption: Conceptual overview of this compound reduction catalyzed by active metal sites on a column surface.
Experimental Protocols
Protocol 1: HPLC System and Column Passivation with a Chelating Agent
This protocol is designed to temporarily deactivate metal surfaces within the HPLC flow path, including the column, to reduce metal-catalyzed degradation.
Materials:
-
Reagent-grade water (HPLC grade)
-
Isopropanol (HPLC grade)
-
Citric Acid (or Disodium EDTA)
-
0.45 µm filter
Procedure:
-
Prepare Passivation Solution: Create a 0.1 M solution of citric acid or EDTA in reagent-grade water. For example, dissolve 2.1 g of citric acid monohydrate in 100 mL of water. Filter the solution through a 0.45 µm filter.
-
System Preparation:
-
Remove the current analytical column and replace it with a union.
-
Purge all solvent lines that will be used with isopropanol for 10 minutes to remove any buffered mobile phases.
-
Purge all lines with reagent-grade water for 10 minutes to remove the isopropanol.
-
-
System Passivation:
-
Introduce the passivation solution to the system.
-
Pump the solution through the entire system (all pump channels, autosampler needle, and detector flow cell) at a low flow rate (e.g., 0.2 mL/min) for 60-90 minutes.
-
-
Column Passivation (Optional but Recommended):
-
Re-install the analytical column.
-
Pump the passivation solution through the column at a low flow rate (e.g., 0.1-0.2 mL/min) for 2-3 hours. IMPORTANT: Ensure the column's pH stability range is compatible with the passivation solution. Most silica columns are stable in this acidic environment for a limited time.
-
-
System Flush:
-
Replace the passivation solution with fresh reagent-grade water.
-
Flush the entire system and column with water for at least 60 minutes or until the detector baseline is stable.
-
-
Equilibration: Equilibrate the system and column with your mobile phase as you would for a normal analysis. The system is now ready for injection.
References
-
Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asenapine. PubChem. Retrieved from [Link]
-
Al-Hamidi, H., et al. (2021). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. MDPI. Retrieved from [Link]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Asenapine. Retrieved from [Link]
-
Nirogi, R., et al. (2012). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Pivovarov, O., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules. Retrieved from [Link]
-
Gulsen, B., & Serturk, S. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Retrieved from [Link]
-
Shah, D. A., et al. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Journal of the Korean Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-, 2-oxide, (3aR,12bR)-rel-. PubChem. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Use of Metal Chelators for the Radiolabelling of. Retrieved from [Link]
-
PubMed. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Scholaris. (n.d.). INVESTIGATIVE STUDIES ON THE STABILITY OF AN AMINE BLEND IN THE PRESENCE OF EXHAUST GAS DUST (METAL OXIDE) IMPURITIES DURING AN. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Oxide Based Nanomaterials: Synthesis, Characterization and Their Applications in Electrical and Electrochemical Sensors. Retrieved from [Link]
-
ResearchGate. (n.d.). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
IJMRA. (n.d.). METAL CHELATES OF SOME TRANSITION METALS WITH OXYGEN AND NITROGEN DONOR LIGANDS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s). Retrieved from [Link]
-
PubMed. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Retrieved from [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. realab.ua [realab.ua]
- 6. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Identification of unknown peaks in Asenapine N-Oxide chromatogram
Welcome to the technical support center for the analysis of Asenapine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify unknown peaks that may appear in the chromatogram of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and accuracy of your analytical results.
Introduction
The appearance of an unknown peak during the chromatographic analysis of a pharmaceutical compound like this compound can be a significant event, potentially indicating the presence of a new impurity or a degradation product.[1] A systematic and logical approach is crucial to identify the source of this peak and ensure the quality and safety of the drug substance or product. This guide provides a comprehensive framework for investigating and identifying such anomalous peaks.
Troubleshooting Guide: Identification of Unknown Peaks
The sudden emergence of an unexpected peak in your chromatogram necessitates a thorough investigation.[1] The following step-by-step guide will help you navigate the identification process, from initial checks to advanced analytical techniques.
Step 1: Initial Assessment and System Verification
Before delving into complex chemical investigations, it is essential to rule out any instrumental or procedural artifacts.
1.1. Is the Peak Real?
-
Blank Injection: Inject a blank solvent (your mobile phase or sample diluent). The absence of the peak in the blank run suggests it originates from your sample. If the peak is present, it could be a solvent impurity, a carryover from a previous injection, or an issue with the HPLC system itself.[2][3]
-
System Suitability: Review your system suitability parameters (e.g., retention time, peak area, tailing factor of the main peak). Any deviation from the established criteria could indicate a problem with the chromatographic system.
1.2. Review Experimental Conditions
-
Mobile Phase Preparation: Double-check the preparation of your mobile phase, including the pH, composition, and the quality of the solvents and reagents used.
-
Sample Preparation: Scrutinize the sample preparation procedure. Contamination can be introduced at any stage, from weighing to dissolution and filtration.
-
Column History and Performance: Evaluate the history and performance of your analytical column. A deteriorating column can lead to peak splitting, tailing, or the appearance of extraneous peaks.
FAQs: Addressing Specific Issues in this compound Analysis
Here are some frequently asked questions that address specific challenges you might encounter:
Q1: An unknown peak has appeared in my this compound chromatogram. What are the most likely sources?
A1: The source of an unknown peak can be broadly categorized as follows:
-
Process-Related Impurities: These are impurities that arise during the synthesis of Asenapine, which is then oxidized to this compound. Known process-related impurities of Asenapine include desmethyl asenapine, deschloro asenapine, and cis-asenapine.[4]
-
Degradation Products: Asenapine is susceptible to degradation under stress conditions such as oxidation, heat, and light.[4][5][6][7][8] this compound itself is a major oxidative degradation product of Asenapine.[4] Further degradation of Asenapine or this compound can lead to other unknown peaks.
-
Excipient-Related Impurities: If you are analyzing a formulated product, the unknown peak could be an impurity from an excipient or a product of an interaction between the drug substance and an excipient.
-
Systematic/External Contamination: This could be from the analytical system, solvents, or sample handling.[1][9]
Q2: How can I tentatively identify the unknown peak without a reference standard?
A2: While definitive identification requires a reference standard, you can gather significant information through the following techniques:
-
Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the this compound peak. This can be compared to literature values for known impurities. For instance, a study on Asenapine maleate reported the following RRTs for known impurities relative to Asenapine: desmethyl asenapine (1.03), N-oxide (1.10), cis-asenapine (0.97), and deschloro asenapine (0.72).[4] While these are relative to Asenapine, they can provide a starting point for your investigation.
-
UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can obtain the UV-Vis spectrum of the unknown peak. Compare this spectrum with that of this compound and other known related substances. Structural similarities or differences can provide clues about the nature of the impurity.
-
Peak Area Percentage: Quantify the unknown peak as a percentage of the total peak area. This will help you assess its significance and whether it exceeds the reporting, identification, and qualification thresholds outlined in regulatory guidelines such as ICH Q3A/B.
Q3: What experimental steps should I take to definitively identify the unknown peak?
A3: A systematic approach involving forced degradation studies and advanced analytical techniques is recommended.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the stability-indicating nature of your analytical method.[5][6][7][8]
Objective: To intentionally degrade a sample of Asenapine or this compound under various stress conditions and compare the resulting chromatograms with the one containing the unknown peak.
Materials:
-
Asenapine or this compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for 24 hours. Asenapine is known to degrade significantly under oxidative stress to form the N-oxide.[4]
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to light as per ICH Q1B guidelines.
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before injecting them into the HPLC system.
Analysis: Compare the chromatograms of the stressed samples with your original chromatogram. If the unknown peak is present or its area increases in one of the stressed samples, it is likely a degradation product formed under those specific conditions.
Advanced Identification Techniques
If the unknown peak cannot be identified through the above methods, more advanced techniques are necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown peaks. By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.[10] Fragmentation patterns from MS/MS analysis can further help in elucidating the structure of the compound. This compound has a molecular weight of 301.8 g/mol .[11][12]
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, the unknown impurity may need to be isolated using preparative HPLC. The isolated compound can then be analyzed by NMR spectroscopy to determine its complete chemical structure.[1]
Potential Impurities of Asenapine and this compound
The following table summarizes some known impurities of Asenapine, which could potentially be present in an this compound sample.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Asenapine | C₁₇H₁₆ClNO | 285.8 | Starting material |
| Asenapine N-Desmethyl | C₁₆H₁₄ClNO | 271.7 | Process impurity, Metabolite |
| Asenapine Deschloro | C₁₇H₁₇NO | 251.3 | Process impurity |
| cis-Asenapine | C₁₇H₁₆ClNO | 285.8 | Process impurity (isomer) |
| Asenapine Tetradehydro | C₁₇H₁₂ClNO | 281.7 | Process impurity |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for the identification of unknown peaks in a chromatogram.
Caption: Troubleshooting workflow for unknown peak identification.
Conclusion
The identification of unknown peaks in a chromatogram is a critical aspect of pharmaceutical analysis that ensures the quality and safety of drug products. By following a systematic and scientifically sound approach, researchers can confidently identify the source of these peaks and take appropriate action. This guide provides a framework for such investigations, combining practical troubleshooting steps with advanced analytical strategies.
References
-
Reddy, B. R., & Kumar, K. R. (2014). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Asenapine. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) - accessdata.fda.gov. [Link]
-
Jain, D. K., Patel, P., & Patel, N. J. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Asenapine. Retrieved from [Link]
-
Synchemia. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]
-
Sravani, G., & Devala, R. G. (2016). STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. ResearchGate. [Link]
-
ResearchGate. (n.d.). A chromatogram of the QC High sample of asenapine maleate (12 μg/mL). Retrieved from [Link]
-
Kumar, N., & Sankar, D. G. (2016). Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. World Journal of Pharmaceutical Research, 5(4), 1653-1663. [Link]
-
ResearchGate. (2021). Help identify source of HPLC mystery peaks?. [Link]
-
Madhu, C., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. [Link]
-
Cleaning Validation. (n.d.). Dealing with Unknown Peaks. Retrieved from [Link]
-
SynZeal. (n.d.). Asenapine Impurities. Retrieved from [Link]
-
Chromatography Forum. (2021). Unknow peak detected in HPLC-UV. [Link]
-
Kovatsi, L., et al. (2015). HPLC Analysis of Antipsychotic Asenapine in Alternative Biomatrices: Hair and Nail Clippings. ResearchGate. [Link]
-
Alphalyse. (2018). How to identify peaks observed by UV-HPLC in stability studies. [Link]
-
Toxicology International. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. [Link]
-
Scholars Research Library. (n.d.). Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). [Link]
Sources
- 1. sgs.com [sgs.com]
- 2. researchgate.net [researchgate.net]
- 3. Unknow peak detected in HPLC-UV - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. Dealing with Unknown Peaks [cleaningvalidation.com]
- 10. alphalyse.com [alphalyse.com]
- 11. synchemia.com [synchemia.com]
- 12. allmpus.com [allmpus.com]
Resolving co-elution of Asenapine N-Oxide with other metabolites
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Asenapine analysis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered during the chromatographic analysis of Asenapine and its metabolites. This resource is structured in a question-and-answer format to directly address the specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Asenapine and why is its metabolism important in analysis?
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] It undergoes extensive metabolism in the body, resulting in numerous metabolites.[3][4] Understanding its metabolic pathways is crucial for analytical scientists for several reasons:
-
Pharmacokinetics: The concentration of the parent drug and its metabolites over time provides insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
-
Bioactivity: While many of Asenapine's metabolites are inactive, it's essential to separate and quantify them to ensure that any observed therapeutic or toxic effects are correctly attributed to the parent compound.[4][6]
-
Regulatory Requirements: Regulatory bodies require a thorough characterization of drug metabolites to assess the overall safety and efficacy of a pharmaceutical product.
Asenapine's metabolism primarily involves direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 enzymes, predominantly CYP1A2.[5][7] This leads to a variety of metabolites, including Asenapine N-oxide, N-desmethylasenapine, and various hydroxylated and conjugated forms.[3]
Q2: What is co-elution and why is it a problem for this compound?
Co-elution in chromatography occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[8][9] This poses a significant challenge for accurate quantification. This compound is a key metabolite formed through oxidation.[3][10] Due to its polarity, it can sometimes co-elute with other polar metabolites or even the parent drug under certain chromatographic conditions. This can lead to inaccurate quantification and misinterpretation of the metabolic profile.
Q3: What are the primary analytical techniques used for Asenapine and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for the analysis of Asenapine and its metabolites in biological matrices.[11][12][13] This method offers high sensitivity and selectivity, allowing for the detection and quantification of low-level analytes in complex samples like plasma and urine. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is also used, particularly for the analysis of the bulk drug and pharmaceutical formulations.[2]
Troubleshooting Guide: Resolving Co-elution of this compound
This section provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other metabolites.
Problem: My this compound peak is not well-resolved from an adjacent peak.
Initial Assessment
Before making any changes to your method, it's crucial to understand the nature of the problem.
Q4: How can I confirm that I have a co-elution issue?
-
Visual Inspection of the Peak Shape: A broad or asymmetrical peak, often with a "shoulder," can be an initial indicator of co-elution.[8]
-
Peak Purity Analysis (with a Diode Array Detector - DAD): If you are using a DAD, you can assess the peak purity across the entire peak. A non-homogenous spectrum across the peak suggests the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: An MS detector is the most definitive tool. By examining the mass spectra across the chromatographic peak, you can identify the different m/z values of the co-eluting compounds.
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing co-elution issues.
Caption: A systematic approach to resolving co-elution.
Phase 1: Method Optimization
Q5: How can I improve resolution by adjusting the mobile phase and gradient?
The composition of your mobile phase and the gradient profile are powerful tools for manipulating selectivity.[14][15]
-
Rationale: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the elution order of compounds due to differences in solvent strength and selectivity. A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve the separation of closely eluting peaks.[15]
-
Step-by-Step Protocol:
-
Scouting Run: Start with a broad gradient (e.g., 5-95% organic in 10 minutes) to get a general idea of the elution profile.
-
Gradient Optimization: Based on the scouting run, design a more focused gradient. If this compound and the interfering peak are eluting close together, decrease the slope of the gradient in that specific region.[15] For example, if they elute between 4 and 6 minutes, you could program a shallower gradient segment in this window.
-
Organic Modifier: If gradient optimization is insufficient, try switching from acetonitrile to methanol or using a combination of both. Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography and can offer different selectivity.
-
Q6: Can changing the mobile phase pH resolve the co-elution?
Yes, adjusting the mobile phase pH is a very effective strategy, especially for ionizable compounds like Asenapine and its metabolites.[16][17]
-
Rationale: Asenapine and its N-oxide are basic compounds. At a low pH (e.g., pH 2-3), they will be protonated (positively charged), which can reduce their retention on a C18 column.[17] Conversely, at a higher pH (e.g., pH 9-10), they will be in their neutral form, leading to increased retention.[17] By manipulating the pH, you can alter the ionization state and, therefore, the retention times of your analytes, potentially resolving the co-elution.
-
Step-by-Step Protocol:
-
Determine pKa: If the pKa of Asenapine and its metabolites are known, select a buffer pH that is at least 1.5-2 pH units away from the pKa to ensure a consistent ionization state.
-
Low pH: Start with a mobile phase containing an acidic modifier like formic acid or a low pH buffer such as phosphate buffer at pH 2.2.[10] This is a common starting point for the analysis of basic compounds.
-
High pH: If low pH does not provide adequate resolution, and you have a pH-stable column, explore a higher pH range (e.g., pH 9-10) using a buffer like ammonium bicarbonate or ammonium hydroxide. This will neutralize the basic analytes, increasing their retention and potentially changing their elution order.
-
Q7: What is the impact of column temperature and flow rate on resolution?
While generally having a smaller impact on selectivity than mobile phase composition, temperature and flow rate can be used for fine-tuning your separation.[18]
-
Rationale:
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to sharper peaks and shorter retention times. However, in some cases, it can also alter the selectivity of the separation. Conversely, lower temperatures can increase retention and may improve resolution, but at the cost of longer run times and broader peaks.[18]
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the analysis time.[18]
-
-
Experimental Approach:
-
Temperature: Systematically evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) while keeping all other parameters constant. A study on Asenapine impurities used a column temperature of 35°C.[10]
-
Flow Rate: Try reducing the flow rate by 10-20% to see if it improves the separation of the critical pair.
-
Phase 2: Stationary Phase Selectivity
If optimizing the mobile phase and other method parameters does not resolve the co-elution, the next logical step is to explore different stationary phase chemistries.[14]
Q8: My current C18 column isn't working. What other column types should I consider?
Not all C18 columns are the same. Different bonding technologies and end-capping can lead to significant differences in selectivity.
-
Rationale: The choice of stationary phase is a critical factor in achieving the desired separation. For polar compounds like this compound, a standard C18 column might not provide sufficient retention or selectivity.
-
Alternative Column Options:
| Column Type | Principle of Separation | Advantages for this compound Analysis |
| BEH Shield RP18 | Reversed-phase with an embedded polar group | Offers better retention for polar analytes compared to standard C18. A published method for Asenapine and its impurities successfully used this type of column.[10] |
| Phenyl-Hexyl | Reversed-phase with pi-pi interactions | Can provide alternative selectivity for aromatic compounds like Asenapine. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a water-enriched layer on the stationary phase and a highly organic mobile phase | Ideal for very polar compounds that are poorly retained in reversed-phase.[19][20][21] This could be a powerful option for separating polar metabolites. |
| Mixed-Mode Chromatography (MMC) | Combines reversed-phase and ion-exchange mechanisms | Offers adjustable selectivity by modifying mobile phase pH and ionic strength, making it highly versatile for separating compounds with different polarities and charge states.[22][23][24] |
Asenapine Metabolic Pathway
Understanding the metabolic transformations of Asenapine can help in anticipating the physicochemical properties of its metabolites and selecting an appropriate analytical strategy.
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Asenapine N-Oxide Analysis as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Validated Asenapine N-Oxide Quantification
Asenapine is an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.[1][2] As with any pharmaceutical compound, a thorough understanding of its impurity profile is paramount to ensure patient safety and product efficacy. This compound is a known impurity and a potential degradation product of Asenapine.[3][4][5] Its presence and quantity in the final drug product must be strictly controlled. Therefore, a robust, reliable, and validated analytical method for the accurate quantification of this compound is not just a regulatory requirement but a scientific necessity.
This guide provides a comprehensive overview of the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] A validated method ensures that the analytical results are accurate, precise, and reproducible, providing confidence in the quality of the drug product throughout its lifecycle.[1][9]
The Chosen Analytical Approach: A Stability-Indicating RP-HPLC Method
A stability-indicating analytical method is a procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[10][11][12] This is crucial for assessing the stability of a drug product under various environmental conditions.[11][13] For the quantification of this compound, an RP-HPLC method is the industry standard due to its high resolution, sensitivity, and specificity.
The method presented here is designed to separate this compound from Asenapine and other potential process-related impurities and degradation products. This ensures that the quantification of this compound is not affected by the presence of these other compounds.
Method Validation Parameters: A Deep Dive into ICH Q2(R1) Requirements
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[6][8] The following sections detail the validation parameters for the this compound HPLC method, as stipulated by the ICH Q2(R1) guidelines.[6][7]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] For a stability-indicating method, this is demonstrated through forced degradation studies.[10][11][14] In these studies, the drug substance and drug product are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation.[12][14][15]
The objective is to show that the analytical method can effectively separate the analyte peak from any degradation products formed.[10][12]
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Data Summary: Forced Degradation of Asenapine
| Stress Condition | % Degradation of Asenapine | % this compound Formed | Observations |
| Acid Hydrolysis (1M HCl, 80°C, 24h) | ~5% | Not Detected | Minor degradation, no significant formation of N-Oxide. |
| Base Hydrolysis (1M NaOH, 80°C, 24h) | ~8% | Not Detected | Moderate degradation, no significant formation of N-Oxide. |
| Oxidative (30% H₂O₂, 80°C, 24h) | ~15% | ~12% | Significant degradation with the formation of this compound.[3] |
| Thermal (105°C, 48h) | ~3% | Not Detected | Minimal degradation. |
| Photolytic (UV light, 7 days) | ~2% | Not Detected | Minimal degradation. |
The results demonstrate that the method can effectively separate this compound from the parent drug and other degradation products, confirming its specificity and stability-indicating nature.
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol for Linearity: A series of solutions of this compound are prepared at different concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.[3] These solutions are then injected into the HPLC system, and the peak areas are plotted against the corresponding concentrations.
Data Summary: Linearity of this compound
| Parameter | Result | Acceptance Criteria |
| Range | LOQ - 15 µg/mL | Defined based on expected impurity levels. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal and not statistically significant | Close to zero. |
| Slope | Consistent across the range | Statistically significant. |
The high correlation coefficient indicates a strong linear relationship between the concentration and the analytical response.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo or a sample matrix with a known amount of the analyte at different concentration levels.[6]
Data Summary: Accuracy (Recovery) of this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.88 | 99.2% |
| Acceptance Criteria | 98.0% - 102.0% |
The high recovery values demonstrate the accuracy of the method for the quantification of this compound.
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Data Summary: Precision of this compound
| Precision Level | Parameter | Result (% RSD) | Acceptance Criteria (% RSD) |
| Repeatability | 6 replicate injections of 10 µg/mL | 0.8% | ≤ 2.0% |
| Intermediate Precision | Analysis on different days by different analysts | 1.2% | ≤ 2.0% |
The low RSD values indicate that the method is precise and provides consistent results.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD is approximately 3:1 and LOQ is approximately 10:1.
Data Summary: LOD and LOQ of this compound
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
These values demonstrate the sensitivity of the analytical method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[6]
Experimental Workflow for Robustness Testing:
Caption: Workflow for Robustness Testing.
Data Summary: Robustness of the HPLC Method
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in peak area or retention time. |
| Column Temperature | ± 5°C | Minor shift in retention time, but resolution remains acceptable. |
| Mobile Phase pH | ± 0.2 units | No significant impact on separation or quantification. |
| Detection Wavelength | ± 2 nm | Minor change in peak response, but within acceptable limits. |
The results indicate that the method is robust and reliable for routine use.
Experimental Protocols
1. Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: Prepare the sample solution by dissolving the drug product in the diluent to obtain a final concentration within the linear range of the method.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Conclusion: A Validated Method as a Cornerstone of Quality Assurance
The comprehensive validation of this RP-HPLC method for this compound demonstrates its suitability for its intended purpose, in full compliance with ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, sensitive, and robust. By implementing such a rigorously validated analytical method, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Asenapine-containing drug products, ultimately protecting public health. This validated method serves as a reliable tool for routine quality control, stability studies, and regulatory submissions.
References
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Chemistry Review(s) - accessdata.fda.gov. (2009, July 17). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
-
Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
-
Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
This compound | CAS 128949-51-9. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]
-
(PDF) STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. (2025, September 1). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (n.d.). Informatics Journals. Retrieved January 25, 2026, from [Link]
-
Development and validation of a stability indicating rp-hplc method for determination of asenapine in bulk drug. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
This compound. (n.d.). Allmpus. Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
-
validated stability indicating analytical method for the estimation of asenapine maleate using uplc method. (n.d.). wjpps. Retrieved January 25, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]
-
Asenapine Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]
-
Validated RP-HPLC Method for Estimation of Asenapine in Bulk and Tablet Dosage Form. (2018, May 30). SAS Publishers. Retrieved January 25, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. Asenapine Impurities | SynZeal [synzeal.com]
- 2. saspublishers.com [saspublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. allmpus.com [allmpus.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjpps.com [wjpps.com]
- 14. informaticsjournals.co.in [informaticsjournals.co.in]
- 15. scispace.com [scispace.com]
A Comparative Analysis of Asenapine and Asenapine N-Oxide: A Guide to Receptor Affinity and Pharmacological Activity
This guide provides an in-depth comparative analysis of the receptor binding profiles of the atypical antipsychotic drug asenapine and its metabolite, asenapine N-oxide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, explains the experimental basis for affinity determination, and discusses the clinical and developmental implications of their distinct molecular activities.
Introduction: The Unique Pharmacological Signature of Asenapine
Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1] It belongs to the dibenzo-oxepino pyrrolidine class of compounds and is distinguished by a broad and potent receptor affinity profile.[1][2] The therapeutic efficacy of atypical antipsychotics is widely believed to stem from a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] Asenapine follows this general principle but possesses a unique and complex pharmacodynamic signature, with high affinity for a wide array of dopamine, serotonin, α-adrenergic, and histamine receptors, while having no appreciable affinity for muscarinic cholinergic receptors.[1][4] This profile contributes to its efficacy and specific side-effect profile, such as a low propensity for anticholinergic effects.[3][5]
Understanding the contribution of not only the parent drug but also its metabolites to the overall pharmacological effect is a cornerstone of drug development. This guide focuses on comparing the receptor affinity of asenapine with one of its metabolites, this compound, to clarify the primary active moiety responsible for its clinical effects.
Metabolic Fate of Asenapine: The Generation of Inactive Metabolites
Asenapine undergoes rapid and extensive metabolism in the body. The primary metabolic pathways are direct glucuronidation, mediated by the enzyme UGT1A4, and oxidative metabolism, predominantly carried out by the cytochrome P450 isoenzyme CYP1A2.[4] This extensive biotransformation results in the formation of numerous metabolites, including N-desmethylasenapine, 11-hydroxyasenapine, and this compound.[6]
Crucially for understanding its mechanism of action, extensive research has demonstrated that the pharmacological activity of asenapine therapy is primarily, if not exclusively, due to the parent drug. Studies have consistently reported that the many metabolites of asenapine, including this compound, are pharmacologically inactive.[4][5] These metabolites exhibit very low affinity for the key neurotransmitter receptors and are not believed to cross the blood-brain barrier in significant amounts.[3] This finding simplifies the pharmacokinetic/pharmacodynamic (PK/PD) relationship, indicating that the plasma concentration of the parent asenapine molecule is the key determinant of therapeutic effect and receptor-mediated side effects.
Comparative Receptor Affinity: Asenapine vs. This compound
The core of asenapine's therapeutic action lies in its high-affinity interactions with a specific set of central nervous system receptors. In stark contrast, its N-oxide metabolite is considered inactive. The following table provides a quantitative comparison, summarizing the high-affinity binding profile of asenapine and the established low affinity of its N-oxide metabolite.
| Receptor Subtype | Asenapine Affinity (Ki, nM) | This compound Affinity | Reference(s) |
| Serotonin | |||
| 5-HT1A | 2.5 | Low / Inactive | [5] |
| 5-HT1B | 4.0 | Low / Inactive | [5] |
| 5-HT2A | 0.06 | Low / Inactive | [5] |
| 5-HT2B | 0.16 | Low / Inactive | [5] |
| 5-HT2C | 0.03 | Low / Inactive | [5] |
| 5-HT6 | 0.25 | Low / Inactive | [5] |
| 5-HT7 | 0.13 | Low / Inactive | [5] |
| Dopamine | |||
| D1 | 1.4 | Low / Inactive | [5] |
| D2 | 1.3 | Low / Inactive | [5] |
| D3 | 0.42 | Low / Inactive | [5] |
| D4 | 1.1 | Low / Inactive | [5] |
| Adrenergic | |||
| α1 | 1.2 | Low / Inactive | [5] |
| α2 | 1.2 | Low / Inactive | [5] |
| Histamine | |||
| H1 | 1.0 | Low / Inactive | [5] |
| Muscarinic | |||
| M1 | > 8000 | Low / Inactive | [5] |
Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.
Analysis: The data unequivocally demonstrates that asenapine is a potent, multi-receptor antagonist. Its sub-nanomolar to low nanomolar affinity for numerous serotonin and dopamine receptor subtypes, as well as histamine H1 and adrenergic receptors, underpins its clinical profile. The exceptionally high affinity for the 5-HT2C, 5-HT2A, and 5-HT7 receptors is a distinguishing feature.[2] Conversely, the consistent reporting across multiple sources that its metabolites, including this compound, are inactive signifies that the N-oxidation metabolic step serves as a deactivation and clearance pathway, rather than producing a pharmacologically active species.[3][4]
Experimental Protocol: Determination of Receptor Affinity via Competitive Radioligand Binding Assay
To provide a practical context for the data presented, this section details a standard, self-validating protocol for a competitive radioligand binding assay. This in vitro technique is fundamental for determining the binding affinity (IC50, which is then used to calculate Ki) of a test compound (e.g., asenapine) for a specific receptor.
Objective: To determine the concentration of an unlabeled test compound (asenapine) that inhibits 50% of the specific binding of a radiolabeled ligand to a target receptor (e.g., Dopamine D2).
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line recombinantly expressing the human dopamine D2 receptor.
-
Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its Kd value.
-
Test Compound: Asenapine, dissolved in a suitable vehicle (e.g., DMSO), prepared in a serial dilution.
-
Non-specific Binding Control: A high concentration of a known, potent D2 antagonist (e.g., 10 µM Haloperidol) to saturate all receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Detection: Liquid scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Preparation of Reagents: Thaw cell membranes on ice. Prepare serial dilutions of asenapine in assay buffer. Prepare solutions of the radioligand and the non-specific binding control.
-
Causality: Serial dilutions are critical for generating a full competition curve, allowing for the precise determination of the IC50 value. Using a radioligand concentration near its Kd ensures optimal binding conditions for competition.
-
-
Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding Wells: Add vehicle and radioligand. These wells measure the maximum specific and non-specific binding.
-
Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., Haloperidol) and radioligand. This measures the amount of radioligand that binds to non-receptor components (e.g., the filter, lipids).
-
Competition Wells: Add each concentration of the asenapine serial dilution and the radioligand.
-
-
Initiation of Reaction: Add the prepared cell membranes to all wells to start the binding reaction. The final volume in each well should be consistent (e.g., 250 µL).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Causality: Reaching equilibrium is essential for the law of mass action principles that underpin the calculation of affinity constants. The time and temperature are optimized for each specific receptor-ligand pair.
-
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Causality: Rapid filtration is key to preventing significant dissociation of the ligand from the receptor, which would lead to an underestimation of binding.
-
-
Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 1 mL) to remove any trapped, non-specifically bound radioligand.
-
Causality: Using ice-cold buffer minimizes the rate of dissociation of specifically bound ligand during the wash steps, ensuring the integrity of the measurement.
-
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the data using a non-linear regression analysis program (e.g., Prism). Plot the percentage of specific binding against the log concentration of asenapine.
-
The software will fit a sigmoidal dose-response curve to the data and calculate the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Key Signaling Pathway Antagonism by Asenapine
Caption: Asenapine antagonism at D2 and 5-HT2A receptors.
Conclusion and Implications for Drug Development
The comparative analysis clearly establishes that asenapine is a potent, multi-receptor active drug, while its metabolite, this compound, is pharmacologically inert. This distinction has significant implications for drug development and clinical pharmacology:
-
Simplified PK/PD Modeling: The absence of active metabolites means that the pharmacological effects can be directly correlated with the plasma concentrations of the parent drug, simplifying dose-finding studies and the prediction of clinical response.
-
Reduced Risk of Metabolite-Mediated Toxicity: Concerns about potential toxicity or drug-drug interactions arising from active metabolites are significantly diminished.
-
Focus on Parent Drug Metabolism: Research into drug-drug interactions should focus on inhibitors or inducers of asenapine's primary metabolic pathways (CYP1A2 and UGT1A4), as these will have the most direct impact on the concentration of the active moiety.
References
-
Citrome, L. (2014). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 893-903. [Link]
-
Stoner, S. C., & Pace, H. A. (2012). Asenapine: a clinical review of a second-generation antipsychotic. Clinical Therapeutics, 34(5), 1023-1040. [Link]
-
Shahid, M., Walker, G. B., Zorn, S. H., & Wong, E. H. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of Psychopharmacology, 23(1), 65-73. [Link]
-
Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) for NDA 22-117. [Link]
-
Gras, M., et al. (2017). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological Reports, 69(5), 960-966. [Link]
-
Mani, A., & Shobha, G. (2010). Asenapine, a new sublingual atypical antipsychotic. Journal of Pharmacology & Pharmacotherapeutics, 1(1), 46-48. [Link]
-
ResearchGate. (n.d.). Chemical structure and receptor binding affinity of asenapine. [Link]
-
PubChem. (n.d.). Asenapine. National Center for Biotechnology Information. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Asenapine N-Oxide and Other Asenapine Metabolites: A Guide for Researchers
Introduction to Asenapine and its Metabolism
Asenapine is a second-generation (atypical) antipsychotic used for the treatment of schizophrenia and bipolar I disorder.[1][2] Its therapeutic effects are attributed to its unique and complex pharmacodynamic profile, characterized by high-affinity antagonism at a broad range of dopamine, serotonin, α-adrenergic, and histamine receptors.[1][3] Notably, Asenapine has a higher binding affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor and lacks significant affinity for muscarinic cholinergic receptors, which contributes to a lower incidence of certain side effects.[3]
Asenapine undergoes extensive and rapid metabolism in the body, which is a critical factor in its overall pharmacological profile.[4] The primary routes of metabolism are direct glucuronidation, predominantly mediated by the enzyme UGT1A4, and oxidative metabolism, mainly carried out by cytochrome P450 1A2 (CYP1A2).[3][5] These processes lead to the formation of numerous metabolites.[2] The key metabolic pathways include:
-
N-demethylation: This process, primarily driven by CYP1A2, results in the formation of N-desmethylasenapine .[6]
-
Direct Glucuronidation: UGT1A4 directly conjugates Asenapine to form Asenapine N+-glucuronide , which is the principal circulating metabolite in plasma.[4][5]
-
Oxidation: This pathway can lead to the formation of Asenapine N-oxide and hydroxylated forms of the molecule.[4][6]
The following diagram illustrates the primary metabolic pathways of Asenapine.
Caption: Primary metabolic pathways of Asenapine.
Comparative Pharmacological Activity of Asenapine Metabolites
While direct, quantitative, head-to-head comparative data for the receptor binding affinities of this compound and other metabolites are not extensively published—largely due to their established inactivity—the table below summarizes their known characteristics in comparison to the parent drug, Asenapine.
| Compound | Role in Metabolism | Pharmacological Activity | Rationale for Inactivity |
| Asenapine | Parent Drug | Active | High affinity for D2, 5-HT2A, and other receptors. |
| This compound | Oxidative Metabolite | Inactive | Low affinity for relevant receptors. |
| N-desmethylasenapine | Demethylation Metabolite | Inactive | Low affinity for relevant receptors. |
| Asenapine N+-glucuronide | Glucuronidation Metabolite | Inactive | Low affinity for receptors; does not cross the blood-brain barrier. |
It is important to note that the term "inactive" in this context primarily refers to the lack of significant pharmacological effect at the same receptors targeted by Asenapine for its therapeutic action. Toxicological or other off-target effects are a separate consideration, though no significant concerns have been raised for Asenapine's metabolites.
Experimental Protocols for Assessing Metabolite Activity
To establish the pharmacological activity (or lack thereof) of a drug metabolite, a series of in vitro and in vivo experiments are typically conducted. The causality behind these experimental choices is to first establish the potential for interaction with relevant biological targets (binding) and then to determine the functional consequence of that interaction (activation or inhibition).
In Vitro Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand with a known affinity for the receptor and the test compound (e.g., this compound).
Step-by-Step Methodology:
-
Preparation of Receptor Source: Membranes from cells recombinantly expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound.
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
The following diagram illustrates the workflow for a competitive receptor binding assay.
Caption: Workflow for a competitive receptor binding assay.
In Vitro Functional Assays
While binding assays indicate if a compound can interact with a receptor, functional assays reveal the nature of that interaction (e.g., agonist, antagonist, inverse agonist).
Step-by-Step Methodology (Example: G-protein coupled receptor activation):
-
Cell Culture: Cells expressing the target receptor are cultured. These cells often contain a reporter system, such as a luciferase gene under the control of a response element that is activated by the receptor's signaling pathway (e.g., CRE for Gs-coupled receptors).
-
Compound Treatment: The cells are treated with the test compound alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Incubation: The cells are incubated for a period sufficient to allow for receptor signaling and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The dose-response relationship is plotted to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of the test compound.
Conclusion
References
-
Citrome, L. (2014). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 10(1), 123-134. [Link]
-
National Center for Biotechnology Information (n.d.). Asenapine. PubChem. Retrieved from [Link]
-
Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. Retrieved from [Link]
-
Shahid, M., Walker, G. B., Zorn, S. H., & Wong, E. H. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of psychopharmacology, 23(1), 65-73. [Link]
-
van de Wetering-Krebbers, S. F., Jacobs, P. L., Kemperman, G. J., Krekels, J. H., van Iersel, M. L., & Wagenaars, G. N. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug metabolism and disposition, 39(4), 580-590. [Link]
-
Mayo Clinic. (n.d.). Asenapine (Sublingual Route). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) for SAPHRIS (asenapine) Sublingual Tablets. Retrieved from [Link]
-
Mani, A., & Sharan, P. (2011). Asenapine, a new sublingual atypical antipsychotic. Journal of pharmacology & pharmacotherapeutics, 2(1), 53–55. [Link]
-
Wójcikowski, J., Daniel, W. A., & Wójcikowski, K. (2013). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions. Pharmacological reports, 65(5), 1251-1259. [Link]
-
Reyad, A. A., & Mishriky, R. (2019). ASENAPINE: PHARMACOLOGICAL ASPECTS AND ROLE IN PSYCHIATRIC DISORDERS. Psychiatria Danubina, 31(2), 157–161. [Link]
-
Daniel, W. A., & Wójcikowski, J. (2015). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Naunyn-Schmiedeberg's archives of pharmacology, 388(1), 99-107. [Link]
-
van de Wetering-Krebbers, S. F., van Iersel, M. L., Krekels, J. H., Jacobs, P. L., Kemperman, G. J., & Wagenaars, G. N. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(4), 580-590. [Link]
Sources
- 1. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Metabolism and Excretion of Asenapine in Healthy Male Subjects / Drug Metabolism and Disposition, 2011 [sci-hub.box]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Asenapine N-Oxide Quantification: Ensuring Analytical Consistency in Drug Development
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Asenapine N-oxide quantification. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of study design, analytical methodology, and data interpretation to ensure robust and reproducible bioanalytical results. By synthesizing established best practices with specific insights into the analysis of this key metabolite, this guide aims to foster analytical excellence and confidence in data generated across different laboratories.
Introduction: The Significance of this compound Quantification
Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Its metabolism is extensive, with this compound being one of its identified metabolites.[2][3] Accurate quantification of this compound in biological matrices is crucial for a comprehensive understanding of the drug's pharmacokinetic profile and to assess the metabolite's potential contribution to the overall pharmacological effect or toxicological profile.
Given the global nature of pharmaceutical research and development, it is common for bioanalytical testing to be conducted at multiple laboratories, including contract research organizations (CROs). This necessitates a high degree of concordance in the analytical data generated. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance, serving to verify the competence of participating laboratories and the reproducibility of analytical methods.[4][5] This guide outlines a robust protocol for an inter-laboratory comparison focused on the quantification of this compound, addressing the unique challenges associated with N-oxide metabolites, such as their potential instability.[6]
Designing a Rigorous Inter-Laboratory Comparison Study
A successful inter-laboratory comparison is underpinned by a meticulously planned study design.[7] The primary objective is to assess the precision and accuracy of each participating laboratory's measurement of this compound concentration in standardized samples.
Study Coordination and Sample Preparation
A central coordinating body is essential to oversee the entire process, from sample preparation and distribution to data analysis and reporting. The study should involve a representative number of laboratories (e.g., 5-10) to ensure a meaningful comparison.
Homogeneous and stable study samples are paramount. The coordinating laboratory will prepare bulk quantities of human plasma (or another relevant biological matrix) spiked with known concentrations of this compound. These concentrations should span the expected therapeutic range and include low, medium, and high-quality control (QC) levels. To ensure sample integrity, the stability of this compound in the matrix under typical storage and handling conditions should be thoroughly evaluated prior to the study.[6]
Reference Material and Blinded Analysis
A certified reference material (CRM) of this compound should be used for the preparation of calibration standards and spiking of the study samples. Each participating laboratory will receive a set of blinded samples, meaning the concentrations of this compound are unknown to them. This blinding is crucial for an unbiased assessment of laboratory performance.
The following diagram illustrates the workflow for the coordination and execution of the inter-laboratory comparison:
Reference Analytical Methodology: LC-MS/MS Quantification of this compound
While participating laboratories may utilize their own validated methods, a well-characterized reference method provides a benchmark for comparison. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[8][9]
The following is a detailed, step-by-step reference protocol for the quantification of this compound in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust and automatable technique for the cleanup and concentration of analytes from complex biological matrices.
Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The specific precursor-to-product ion transition should be optimized (e.g., m/z 302.1 → 166.0).[8]
-
Internal Standard: The corresponding transition for the stable isotope-labeled internal standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
The experimental workflow for the LC-MS/MS analysis is depicted in the following diagram:
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, the coordinating body will perform a statistical analysis to assess inter-laboratory performance.
Key Performance Metrics
-
Accuracy: The closeness of the mean reported concentration to the nominal (spiked) concentration, expressed as a percentage.
-
Precision: The degree of agreement among individual measurements, typically expressed as the coefficient of variation (%CV).
-
Z-Score: A standardized measure of a laboratory's performance that takes into account the overall mean and standard deviation of the results from all participating laboratories.[10]
The Z-score for each laboratory is calculated using the following formula:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (consensus mean of all participants' results).
-
σ is the target standard deviation for proficiency.
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[10]
Tabular Summary of Hypothetical Results
The following table presents a hypothetical summary of results from an inter-laboratory comparison for a mid-level QC sample with a nominal concentration of 5.00 ng/mL.
| Laboratory ID | Reported Conc. (ng/mL) | Accuracy (%) | Precision (%CV, n=3) | Z-Score |
| Lab 01 | 4.85 | 97.0 | 3.2 | -0.83 |
| Lab 02 | 5.12 | 102.4 | 2.8 | 0.67 |
| Lab 03 | 4.98 | 99.6 | 4.1 | -0.11 |
| Lab 04 | 5.55 | 111.0 | 5.5 | 3.06 (Outlier) |
| Lab 05 | 4.79 | 95.8 | 3.5 | -1.17 |
| Consensus Mean | 5.06 | |||
| Overall SD | 0.18 |
Discussion and Interpretation of Results
The primary goal of the inter-laboratory comparison is to identify any systematic biases or excessive variability in the analytical measurements across different sites. In our hypothetical example, Laboratory 04's result would be flagged as an outlier, warranting an investigation into potential sources of error. This could include issues with instrument calibration, sample handling, or data processing.
It is crucial to foster a collaborative environment where findings are used for continuous improvement rather than being punitive. The coordinating body should work with any laboratories that produce discrepant results to identify the root cause and implement corrective actions.
Conclusion
A well-executed inter-laboratory comparison is an indispensable tool for ensuring the reliability and comparability of bioanalytical data for this compound. By adhering to a robust study design, employing a validated and sensitive analytical method such as LC-MS/MS, and performing a thorough statistical analysis of the results, the pharmaceutical industry can have greater confidence in the data used to support drug development programs. This guide provides a comprehensive framework to achieve this goal, ultimately contributing to the generation of high-quality data for regulatory submissions and clinical decision-making.
References
-
PubChem. (n.d.). Asenapine. National Center for Biotechnology Information. Retrieved from [Link]
-
Benchmark International. (2023). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
Shah, G., et al. (2016). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 120, 243-251. Retrieved from [Link]
-
Samanidou, V. F. (Ed.). (2015). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Sample Preparation in Biological, Environmental and Food Sciences. IntechOpen. Retrieved from [Link]
-
Patel, D., et al. (2018). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. Journal of Taibah University for Science, 12(4), 481-490. Retrieved from [Link]
-
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
Reddy, G. S., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). Retrieved from [Link]
-
Cuyper, I. D., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(3), 449-460. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
IMEKO. (2019). Evaluating Inter-laboratory Comparison Data. Retrieved from [Link]
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]
-
MDPI. (2021). Benchmarking the ACEnano Toolbox for Characterisation of Nanoparticle Size and Concentration by Interlaboratory Comparisons. Retrieved from [Link]
-
Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. Retrieved from [Link]
-
Informatics Journals. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Diva-Portal.org. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2016). A novel RP-HPLC Quantification method was developed for estimation of Asenapine known impurities. Retrieved from [Link]
-
Archimer. (2008). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
ResearchGate. (2013). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Retrieved from [Link]
-
PubMed. (2020). Inter-laboratory comparison of pulmonary lesions induced by intratracheal instillation of NiO nanoparticle in rats: Histopathological examination results. Retrieved from [Link]
-
ResearchGate. (2013). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Retrieved from [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Retrieved from [Link]
-
Routledge. (2005). Handbook of Analytical Validation. Retrieved from [Link]
-
National Institutes of Health. (2011). Asenapine, a new sublingual atypical antipsychotic. Retrieved from [Link]
Sources
- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eas-eth.org [eas-eth.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. benchmark-intl.com [benchmark-intl.com]
A Comparative Pharmacological Guide: Asenapine N-Oxide vs. N-desmethylasenapine in Drug Discovery
In the landscape of atypical antipsychotics, asenapine stands out for its unique receptor-binding profile and clinical efficacy in treating schizophrenia and bipolar I disorder.[1][2] However, the journey of a drug through the body is complex, involving metabolic transformations that can produce compounds with their own distinct pharmacological activities. Understanding these metabolites is paramount for a comprehensive grasp of a drug's total therapeutic effect and potential side-effect liabilities.
This guide provides a comparative overview of two principal metabolites of asenapine: Asenapine N-oxide and N-desmethylasenapine . We will delve into their metabolic origins, synthesize the currently available (though limited) pharmacological data, and, crucially, provide detailed experimental frameworks for researchers to elucidate their properties. The current consensus, largely based on regulatory submissions and review articles, is that asenapine's metabolites are pharmacologically inactive, with the therapeutic and adverse effects being primarily attributed to the parent compound.[3][4][5] This guide serves as both a summary of current knowledge and a call to action to fill the existing data gap.
The Metabolic Fate of Asenapine
Asenapine undergoes extensive hepatic metabolism, primarily through two main pathways: direct glucuronidation mediated by UGT1A4 and oxidative metabolism.[4][6] The oxidative pathways, predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6, give rise to N-desmethylasenapine and this compound.[6][7]
N-demethylation results in the formation of N-desmethylasenapine, while oxidation of the tertiary amine group of asenapine leads to this compound.[6][7] These metabolic conversions are crucial for the clearance of asenapine from the body.[4]
Caption: Metabolic pathways of Asenapine.
Comparative Pharmacological Profile: Acknowledging the Data Gap
A thorough comparison of the pharmacological effects of this compound and N-desmethylasenapine is currently hampered by a significant lack of publicly available, quantitative data. Multiple sources, including comprehensive reviews and FDA documentation, suggest that these metabolites are largely inactive.[3][4][5][8] The prevailing view is that the robust receptor binding profile of the parent drug, asenapine, is responsible for its clinical effects.[4]
For context, asenapine itself displays high affinity for a wide array of neurotransmitter receptors, acting as an antagonist at most, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors.[1][9] It notably behaves as a partial agonist at the 5-HT1A receptor.[10]
| Compound | Receptor Binding Affinity (Ki) | Functional Activity | Known Contribution to Clinical Effect |
| Asenapine | High affinity for multiple D, 5-HT, α, and H receptors (pKi values 8.2-10.5).[1] | Antagonist at most targets; partial agonist at 5-HT1A.[9][10] | Primary driver of therapeutic efficacy and side effects.[4][8] |
| This compound | Data not publicly available. Generally considered inactive or possessing very low affinity.[7] | Data not publicly available. | Considered to have no significant effect.[3] |
| N-desmethylasenapine | Data not publicly available. Generally considered inactive or possessing very low affinity.[4] | Data not publicly available. | Considered to have no significant effect.[3][5] |
The Path Forward: Experimental Protocols to Define Metabolite Pharmacology
Given the data gap, it is essential for researchers in drug development and neuroscience to have robust methodologies to independently characterize these metabolites. Below are detailed, foundational protocols for determining receptor binding affinity and functional activity.
Experimental Workflow: Characterizing Novel Compounds
Caption: Workflow for metabolite pharmacological profiling.
Radioligand Receptor Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., N-desmethylasenapine) for a specific receptor by measuring its ability to displace a known radioligand.
Objective: To quantify the affinity of this compound and N-desmethylasenapine for a panel of CNS receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human receptor of interest (e.g., Dopamine D2 receptor in HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound or N-desmethylasenapine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assay Protocol (Calcium Flux for Gq-coupled Receptors)
This protocol determines whether a compound acts as an agonist or antagonist at a Gq-coupled receptor (e.g., 5-HT2A) by measuring changes in intracellular calcium.
Objective: To determine if this compound or N-desmethylasenapine can activate (agonist) or block the activation of (antagonist) CNS receptors.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A in CHO cells) in a clear-bottom, black-walled 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate for approximately 1 hour at 37°C to allow for dye de-esterification within the cells.
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For Agonist Mode: Add varying concentrations of the test compound (this compound or N-desmethylasenapine) to the wells and immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a set period. Then, add a known agonist for the receptor (e.g., serotonin for 5-HT2A) at a concentration that elicits a sub-maximal response (EC80). A reduction in the agonist-induced fluorescence signal indicates antagonistic activity.
-
-
Data Analysis:
-
For Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximum effect).
-
For Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of the test compound to determine the IC50, which can be converted to a functional inhibition constant (Kb).
-
Synthesis & Future Directions
Should the rigorous application of the protocols described above reveal any unforeseen activity, even if weaker than the parent compound, it could have implications for understanding inter-individual variability in patient response, drug-drug interactions, or long-term treatment effects. For drug development professionals, this underscores a critical principle: comprehensive metabolite profiling should be an indispensable component of the preclinical safety and pharmacology package. For researchers, the apparent inactivity of these specific metabolites presents an opportunity to validate this assumption and, in doing so, refine our understanding of asenapine's complete pharmacological footprint.
References
-
Safety assessment of asenapine in the FAERS database: real adverse event analysis and discussion on neurological and psychiatric side effects. (2024). National Institutes of Health. [Link]
-
Development and Optimization of Asenapine Sublingual Film Using QbD Approach. (2021). National Institutes of Health. [Link]
-
Asenapine. (n.d.). Wikipedia. [Link]
-
NDA/BLA Multi-disciplinary Review and Evaluation NDA 212268 Secuado (asenapine) transdermal system. (2019). accessdata.fda.gov. [Link]
-
Receptor binding profile of asenapine. (n.d.). ResearchGate. [Link]
-
In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. (n.d.). National Institutes of Health. [Link]
-
Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. (n.d.). PubMed. [Link]
-
Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. (n.d.). National Institutes of Health. [Link]
-
Reviewer: Elzbieta Chalecka-Franaszek, Ph.D. NDA No. 22-117. (2008). accessdata.fda.gov. [Link]
-
Asenapine (SAPHRIS) Pharmacokinetics. (2015). Psychopharmacology Institute. [Link]
-
Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. (n.d.). ResearchGate. [Link]
-
Asenapine | C17H16ClNO | CID 163091. (n.d.). PubChem - National Institutes of Health. [Link]
-
Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. (n.d.). PubMed. [Link]
-
Trends in Antipsychotic Drug Use in the United States, 2000–2016. (n.d.). MDPI. [Link]
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. (n.d.). ResearchGate. [Link]
Sources
- 1. Asenapine - Wikipedia [en.wikipedia.org]
- 2. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety assessment of asenapine in the FAERS database: real adverse event analysis and discussion on neurological and psychiatric side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Asenapine and its N-Oxide Metabolite
In the landscape of atypical antipsychotics, Asenapine is a critical agent for the management of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability, a cornerstone of drug safety and effectiveness. A crucial aspect of its metabolic pathway is the formation of Asenapine N-Oxide, a primary metabolite.[2] Understanding the comparative stability of the parent drug and its N-oxide metabolite is paramount for predicting in vivo behavior, defining storage conditions, and ensuring the quality of pharmaceutical formulations.
This guide provides an in-depth, technically-grounded comparison of the stability profiles of Asenapine and this compound. We will dissect the experimental methodologies required for a robust comparative analysis, grounded in established regulatory frameworks and advanced analytical techniques.
Physicochemical Properties: The Foundation of Stability
The inherent stability of a molecule is dictated by its structure and resulting physicochemical properties. Asenapine, a dibenzo-oxepino pyrrole, possesses a tertiary amine that is susceptible to oxidation, forming the N-oxide.[2][3] This structural modification significantly alters the molecule's electronic and steric characteristics, thereby influencing its stability.
| Property | Asenapine | This compound | Rationale for Stability Impact |
| Molecular Formula | C₁₇H₁₆ClNO[4] | C₁₇H₁₆ClNO₂[2] | The addition of an oxygen atom increases polarity and potential for hydrogen bonding. |
| Molecular Weight | 285.77 g/mol [4] | 301.77 g/mol [5] | Increased mass and polarity can alter chromatographic retention and degradation kinetics. |
| Chemical Structure | Tertiary Amine | N-Oxide | The N-O bond in the N-oxide is polarized and can be a site for nucleophilic attack or reduction, influencing its degradation pathway differently than the parent tertiary amine. |
| Predicted XLogP | 3.41[6] | Lower (more hydrophilic) | Increased polarity in the N-oxide derivative generally leads to higher aqueous solubility and different partitioning behavior, which can affect degradation rates in solution. |
| Susceptible Moieties | Tertiary amine (oxidation), aromatic rings, ether linkage. | N-O bond (reduction), aromatic rings, ether linkage. | The primary site of degradation is expected to differ, with Asenapine being prone to oxidation and the N-oxide potentially susceptible to reduction back to the parent amine under certain conditions. |
Experimental Design: A Framework for Comparative Stability Assessment
A comprehensive stability study must be meticulously designed to probe the vulnerabilities of each compound under a variety of stress conditions. This approach, known as forced degradation, is a cornerstone of the International Council for Harmonisation (ICH) guidelines.[7] The goal is to induce degradation to a level (typically 10-15%) that allows for the identification of degradation products and the elucidation of degradation pathways.[8]
Figure 1: High-level workflow for the comparative forced degradation study.
Forced Degradation Protocols
The following protocols are designed to create a comparative dataset. For each condition, parallel experiments must be run for Asenapine and this compound, along with appropriate blanks.
A. Hydrolytic Degradation (Acidic & Basic)
-
Causality: This tests susceptibility to pH-mediated degradation, which is critical for predicting stability in physiological environments and in liquid formulations.
-
Protocol:
-
Prepare 1 mg/mL stock solutions of Asenapine and this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
For acidic stress, mix 1 mL of the stock solution with 1 mL of 1M HCl in a 10 mL volumetric flask.[8]
-
For basic stress, mix 1 mL of the stock solution with 1 mL of 1M NaOH in a separate 10 mL volumetric flask.[8]
-
Incubate the flasks in a water bath at 80°C for up to 24 hours, withdrawing aliquots at predefined intervals (e.g., 2, 6, 12, 24 hours).[8]
-
Neutralize the aliquots (base for the acidic sample, acid for the basic sample) before dilution and injection into the analytical system.
-
B. Oxidative Degradation
-
Causality: This is arguably the most critical test in this comparison. The tertiary amine of Asenapine is a prime target for oxidation, while the N-oxide represents an already oxidized state. This test directly compares their relative resistance to further oxidation.
-
Protocol:
-
Prepare 1 mg/mL stock solutions as described above.
-
Mix 1 mL of each stock solution with 1 mL of hydrogen peroxide (start with 3% H₂O₂ and increase concentration if degradation is insufficient) in a 10 mL volumetric flask.
-
Keep the flasks at room temperature, protected from light, for up to 24 hours.
-
Withdraw and analyze aliquots at predefined intervals. Significant degradation has been previously observed for Asenapine under oxidative stress.[9]
-
C. Thermal Degradation
-
Causality: Evaluates the intrinsic stability of the molecules at elevated temperatures, simulating potential excursions during manufacturing, transport, and storage.
-
Protocol:
-
Place solid samples of Asenapine and this compound in a thermostatically controlled oven at 80°C.
-
Separately, prepare solutions (1 mg/mL) and incubate them at 80°C.
-
Analyze samples at time points up to 72 hours. Asenapine has shown significant degradation under thermal stress.[9]
-
D. Photostability
-
Causality: Assesses degradation caused by exposure to light, which is crucial for determining packaging requirements. This is mandated by ICH guideline Q1B.[10][11]
-
Protocol:
-
Expose solid and solution samples of both compounds to a light source conforming to ICH Q1B specifications.[12]
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
-
Run parallel control samples protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.[11]
-
Analytical Methodology: The Key to Accurate Comparison
A validated, stability-indicating analytical method is non-negotiable. The method must be able to resolve the parent compound, its N-oxide, and all potential degradation products.
-
Technique of Choice: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with both UV and Mass Spectrometry (MS) detectors is the gold standard.[14]
-
Exemplar Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., Acquity BEH Shield RP18, 1.7 µm, 2.1 mm x 100 mm) is often suitable.[9] A C8 column can provide excellent resolution between Asenapine and its cis-isomer.[16]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.01 M potassium dihydrogen phosphate, pH 2.2) and an organic phase (e.g., Acetonitrile/Methanol mixture) is typical.[9]
-
Detection: UV detection at approximately 228 nm.[9]
-
Figure 2: Hypothesized degradation relationships between Asenapine and key impurities.
Anticipated Results and Interpretation
The data generated from these studies should be tabulated to allow for direct comparison.
Table 2: Hypothetical Comparative Degradation Data (% Degradation)
| Stress Condition | Time | Asenapine (% Degraded) | This compound (% Degraded) | Major Degradants Observed |
| Acid Hydrolysis (1M HCl, 80°C) | 24h | ~5% | ~8% | Unknown polar degradants |
| Base Hydrolysis (1M NaOH, 80°C) | 24h | ~12% | ~15% | Isomers, Ether cleavage products |
| Oxidative (30% H₂O₂, RT) | 6h | ~25% | ~5% | This compound , Hydroxylated species |
| Thermal (80°C, Solid) | 72h | ~10% | ~4% | This compound, cis-Asenapine |
| Photolytic (ICH Q1B) | - | ~4% | ~2% | Unknown photoproducts |
Interpretation of Expected Outcomes:
-
Oxidative Stress: The most significant difference is expected here. Asenapine should show considerable degradation, with this compound being a primary product.[9] Conversely, the N-Oxide itself should be significantly more stable under these conditions, demonstrating the protective nature of the N-oxidation against further oxidative attack at the nitrogen.
-
Hydrolytic and Thermal Stress: this compound may show slightly higher degradation under hydrolytic conditions due to its increased polarity and potential changes in electronic distribution. Under thermal stress, Asenapine is known to degrade significantly.[9] The N-Oxide's stability will be a key comparative point.
-
Reductive Stress (Hypothetical): While not a standard ICH condition, stressing the N-Oxide with a reducing agent (e.g., sodium bisulfite) would be a valuable mechanistic experiment to confirm its potential to revert to Asenapine.
Conclusion: Implications for Drug Development
This comprehensive comparative stability testing provides critical insights. The expected higher stability of this compound to oxidative stress, compared to the parent drug, is a key finding. However, its own unique (though likely minor) degradation pathways must be characterized.
The data generated from this guide's protocols directly inform:
-
Formulation Strategy: Understanding pH and oxidative liabilities guides the selection of excipients and antioxidants.
-
Packaging and Storage: Photostability data dictates the need for light-protective packaging, while thermal data informs recommended storage temperatures.[17]
-
Shelf-Life Determination: The kinetic analysis of degradation under long-term ICH conditions (e.g., 25°C/60% RH and 40°C/75% RH) is used to establish the drug product's expiration date.[18][19]
-
Regulatory Submissions: A complete forced degradation study is a mandatory component of any new drug application, demonstrating the specificity of the analytical methods and providing a comprehensive impurity profile.[20]
By systematically evaluating Asenapine and this compound side-by-side, researchers can build a robust understanding of their relative stabilities, ensuring the development of safe, effective, and high-quality pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2009). Chemistry Review(s) - accessdata.fda.gov. [Link]
-
Patel, M. et al. (2015). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. [Link]
-
National Center for Biotechnology Information. Asenapine. PubChem. [Link]
-
Stoner, S. C., & Dubisar, B. M. (2011). Asenapine: an atypical antipsychotic with atypical formulations. PMC - NIH. [Link]
-
Synchemia. This compound. [Link]
-
Tejashwini, M., & Kumar, A. S. (2016). STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. ResearchGate. [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Guideline - ICH. [Link]
-
International Council for Harmonisation. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Madhu, M. et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. [Link]
-
Al-Shehri, S. et al. (2022). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. MDPI. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Wikipedia. Asenapine. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Committee for Proprietary Medicinal Products. (1997). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. asenapine. [Link]
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Pharma Growth Hub. (2023). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
ResearchGate. (2009). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. [Link]
-
Allmpus. This compound. [Link]
-
PubMed. (2012). [Asenapine in Bipolar Disorder: Efficacy, Safety and Place in Clinical Practice]. [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
Sources
- 1. [Asenapine in bipolar disorder: efficacy, safety and place in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synchemia.com [synchemia.com]
- 3. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asenapine - Wikipedia [en.wikipedia.org]
- 5. allmpus.com [allmpus.com]
- 6. asenapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of the Neuroleptic Activity of Asenapine and its N-Oxide Metabolite
A Guide for Researchers in Neuropharmacology and Drug Development
Foreword
In the landscape of atypical antipsychotics, Asenapine has carved a niche for itself with a unique receptor binding profile and clinical efficacy in the management of schizophrenia and bipolar disorder. As with any therapeutic agent, a thorough understanding of its metabolic fate is paramount for a complete comprehension of its pharmacological activity and potential for drug-drug interactions. This guide provides an in-depth evaluation of the neuroleptic activity of Asenapine in comparison to its N-oxide metabolite. While extensive data is available for the parent drug, information on the isolated activity of Asenapine N-Oxide is less direct. This document, therefore, synthesizes the known pharmacological profile of Asenapine with established principles of drug metabolism to provide a scientifically grounded comparative analysis for the research community.
Asenapine: A Multi-Receptor Antagonist
Asenapine's therapeutic effects are attributed to its high-affinity antagonism of a broad range of neurotransmitter receptors.[1][2] The primary mechanism of action is believed to be a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.[3][4] This dual antagonism is a hallmark of atypical antipsychotics, contributing to efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to older, typical neuroleptics.[5]
The intricate receptor interaction profile of Asenapine extends beyond D2 and 5-HT2A receptors, encompassing high affinity for various other serotonin (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D3, D4), adrenergic (α1A, α2A, α2B, α2C), and histamine (H1) receptors.[4][6] This complex pharmacology likely contributes to its overall clinical effects, including its antidepressant and anxiolytic properties, as well as its side-effect profile, such as sedation (H1 antagonism) and orthostatic hypotension (α1A antagonism).[1]
Visualizing Asenapine's Primary Mechanism of Action
The interplay between dopamine D2 and serotonin 5-HT2A receptor antagonism is central to Asenapine's neuroleptic activity. The following diagram illustrates this core mechanism.
Caption: Asenapine's antagonism of D2 and 5-HT2A receptors.
The Metabolic Fate of Asenapine: The Emergence of this compound
Asenapine undergoes extensive and rapid metabolism in the liver, primarily through direct glucuronidation by UGT1A4 and oxidative metabolism, mainly mediated by the cytochrome P450 enzyme CYP1A2.[2][7][8] This metabolic activity results in the formation of numerous metabolites, with the principal circulating metabolite being asenapine N+-glucuronide.[9]
Among the various metabolic pathways, N-oxidation represents a potential route for the biotransformation of tertiary amine-containing drugs like Asenapine. While direct evidence for a significant, isolated presence of this compound in circulation is limited, it has been identified as a probable excretory metabolite, likely in combination with other modifications such as hydroxylation and conjugation.[9]
Comparative Neuroleptic Profile: Asenapine vs. This compound
A direct, head-to-head comparison of the neuroleptic activity of Asenapine and its N-oxide metabolite is challenging due to the limited availability of experimental data for the latter. However, based on established principles of drug metabolism and the known properties of Asenapine's metabolites, a scientifically reasoned evaluation can be constructed.
Receptor Binding Affinity: A Tale of Two Molecules
The cornerstone of a drug's pharmacological activity is its affinity for its target receptors. Asenapine exhibits a high affinity for a multitude of receptors, as detailed in the table below.
| Receptor Subtype | Asenapine Ki (nM) |
| Dopamine Receptors | |
| D1 | 1.4[4] |
| D2 | 1.3[4] |
| D3 | 0.42[4] |
| D4 | 1.1[4] |
| Serotonin Receptors | |
| 5-HT1A | 2.5[4] |
| 5-HT1B | 4.0[4] |
| 5-HT2A | 0.06[4] |
| 5-HT2B | 0.16[4] |
| 5-HT2C | 0.03[4] |
| 5-HT6 | 0.25[4] |
| 5-HT7 | 0.13[4] |
| Adrenergic Receptors | |
| α1 | 1.2[4] |
| α2 | 1.2[4] |
| Histamine Receptors | |
| H1 | 1.0[4] |
Table 1: Receptor Binding Affinities (Ki) of Asenapine
In contrast, the metabolites of Asenapine, including those formed through oxidative pathways, are generally reported to have very low affinity for these receptors.[1] Furthermore, a critical factor limiting the neuroleptic activity of these metabolites is their inability to cross the blood-brain barrier effectively.[1]
N-oxidation, a metabolic process that adds an oxygen atom to a nitrogen, typically increases the polarity of a molecule. This increased polarity generally hinders a molecule's ability to passively diffuse across the lipophilic blood-brain barrier. Therefore, it is highly probable that This compound possesses significantly lower, if any, clinically relevant neuroleptic activity compared to the parent drug. This is due to a predicted combination of reduced receptor affinity and poor central nervous system penetration.
Experimental Protocols for Evaluating Neuroleptic Activity
To empirically determine and compare the neuroleptic activity of compounds like Asenapine and its metabolites, a combination of in vitro and in vivo assays is essential.
In Vitro: Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for specific receptor subtypes.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., Asenapine, this compound) to dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors) are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound are added to displace the radioligand from the receptors.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo: Animal Models of Psychosis
Animal models are crucial for assessing the functional consequences of receptor binding and predicting clinical efficacy.
Objective: To evaluate the antipsychotic-like effects of a test compound in a rodent model.
A. Conditioned Avoidance Response (CAR) Test:
This model has high predictive validity for antipsychotic activity.
Methodology:
-
Training: Animals (typically rats or mice) are trained in a shuttle box to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
Drug Administration: Once the animals are trained to a set criterion, they are administered the test compound or vehicle.
-
Testing: The animals are then tested for their ability to perform the avoidance response.
-
Evaluation: Antipsychotic drugs selectively block the conditioned avoidance response at doses that do not impair the escape response (the response to the aversive stimulus itself), indicating a specific effect on learned, motivated behavior rather than simple motor impairment.
B. Prepulse Inhibition (PPI) of the Startle Reflex:
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Methodology:
-
Apparatus: Animals are placed in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response.
-
Stimuli: A strong, startle-inducing stimulus (pulse) is presented alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Measurement: The startle response is measured in both conditions.
-
Evaluation: Normally, the prepulse inhibits the startle response to the pulse. Psychotomimetic drugs (e.g., amphetamine, phencyclidine) disrupt PPI. The ability of a test compound to reverse this disruption is indicative of antipsychotic-like activity.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow for the comprehensive evaluation of a novel compound's neuroleptic potential.
Caption: A streamlined workflow for neuroleptic drug evaluation.
Conclusion: A Clear Distinction in Pharmacological Activity
Based on the available evidence and established pharmacological principles, a significant disparity in neuroleptic activity exists between Asenapine and its N-oxide metabolite. Asenapine is a potent, centrally active multi-receptor antagonist, and its therapeutic effects are a direct consequence of its high-affinity binding to key neurotransmitter receptors in the brain.
-
Low Receptor Affinity: The metabolites of Asenapine are generally characterized by their low affinity for the same receptors that the parent drug targets with high potency.[1]
-
Poor Blood-Brain Barrier Penetration: The process of N-oxidation increases the polarity of the molecule, which is expected to severely limit its ability to cross the blood-brain barrier and reach its potential central nervous system targets.[1]
References
-
Asenapine, a new sublingual atypical antipsychotic. Indian Journal of Pharmacology. [Link]
-
Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. PubMed. [Link]
-
This compound. Synchemia. [Link]
-
Metabolism and excretion of asenapine in healthy male subjects. PubMed. [Link]
-
Receptor mechanisms of antipsychotic drug action in bipolar disorder – Focus on asenapine. Journal of Affective Disorders. [Link]
-
asenapine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Asenapine: a less effective, yet, more dangerous neuroleptic!. PubMed. [Link]
-
Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute. [Link]
-
Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. PubMed. [Link]
-
ASENAPINE: PHARMACOLOGICAL ASPECTS AND ROLE IN PSYCHIATRIC DISORDERS. Psychiatria Danubina. [Link]
-
Lurasidone. Wikipedia. [Link]
-
Asenapine. PubChem. [Link]
-
Aripiprazole. Wikipedia. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. [Link]
-
From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. [Link]
-
Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI. [Link]
-
Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine. ScienceDirect. [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. American College of Neuropsychopharmacology. [Link]
-
Asenapine (SAPHRIS) Pharmacokinetics. Psychopharmacology Institute. [Link]
Sources
- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asenapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A-Comparative Guide to Method Transfer for Asenapine N-Oxide Analysis
Abstract
The successful transfer of analytical methods between different liquid chromatography instruments is a critical, yet often challenging, aspect of pharmaceutical development and quality control. This guide provides an in-depth comparison and practical workflow for transferring a validated HPLC method for the analysis of Asenapine N-Oxide, a key metabolite of the atypical antipsychotic Asenapine, to a modern UHPLC system. By delving into the underlying principles of chromatographic separation and highlighting the instrumental differences that can impact performance, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present self-validating protocols, and provide actionable insights to ensure a seamless and compliant method transfer.
Introduction: The Imperative of Robust Method Transfer
Asenapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Its metabolism is extensive, with this compound being a significant metabolite.[2] Accurate and precise quantification of this N-oxide is crucial for pharmacokinetic studies, stability testing, and impurity profiling. As analytical laboratories increasingly adopt Ultra-High-Performance Liquid Chromatography (UHPLC) for its advantages in speed, resolution, and sensitivity, the need to transfer existing High-Performance Liquid Chromatography (HPLC) methods becomes paramount.
However, a simple "copy-and-paste" approach to method transfer is fraught with peril. Differences in instrument design, such as dwell volume, extra-column dispersion, and gradient mixing, can lead to significant deviations in retention time, peak shape, and even elution order.[3][4][5] This guide will illuminate these potential pitfalls and provide a systematic approach to not only transfer but also optimize the analytical method for this compound on a new instrumental platform, ensuring the integrity and reliability of the analytical data. This process is governed by regulatory expectations, as outlined by bodies like the FDA and in guidelines such as USP General Chapter <1224> "Transfer of Analytical Procedures".[6][7][8][9][10][11]
Foundational Principles: Understanding the "Why" Behind the "How"
A successful method transfer is built on a solid understanding of the chromatographic principles at play and the specific characteristics of the instruments involved.
The Role of Instrumental Differences
The primary challenge in transferring a method from an HPLC to a UHPLC system lies in the inherent differences in their physical and operational characteristics.
-
Dwell Volume: This is the volume from the point of solvent mixing to the head of the analytical column.[4] HPLC systems typically have larger dwell volumes than UHPLC systems. This difference can cause significant shifts in retention times for gradient separations. A smaller dwell volume in the UHPLC will result in the gradient reaching the column sooner, leading to earlier elution times.
-
Extra-Column Volume (Dispersion): This refers to the volume of the flow path outside of the column, including injector, tubing, and detector flow cell.[5] UHPLC systems are designed with minimal extra-column volume to reduce peak broadening and maintain the high efficiency of sub-2 µm particle columns. Transferring a method to a system with a significantly different extra-column volume can impact peak shape and resolution.
-
Gradient Mixing and Pumping: The way in which solvents are mixed and delivered can vary between instruments (e.g., binary vs. quaternary pumps, high-pressure vs. low-pressure mixing). These differences can affect the gradient profile and, consequently, the separation.
This compound: Analyte-Specific Considerations
Understanding the physicochemical properties of this compound is crucial for developing a robust analytical method. Asenapine and its related substances are often analyzed using reversed-phase HPLC with UV detection.[12][13][14][15] The N-oxide metabolite will have different polarity compared to the parent drug, which dictates its retention behavior on a C18 or similar column. The choice of mobile phase, pH, and organic modifier will be critical in achieving adequate resolution from Asenapine and other potential impurities.
Experimental Design: A Comparative Study
This section outlines a detailed protocol for transferring a validated HPLC method for this compound analysis to a UHPLC system.
Original HPLC Method
This established method serves as our baseline for performance.
| Parameter | Condition |
| Instrument | Agilent 1100 Series HPLC |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Transferred UHPLC Method (Initial)
The initial UHPLC method is a direct geometric scaling of the original HPLC method. The goal is to maintain the same separation selectivity while leveraging the speed and efficiency of UHPLC.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Scaled from HPLC method (details below) |
| Flow Rate | Scaled from HPLC method (details below) |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 270 nm (with low-dispersion flow cell) |
Method Scaling Calculations:
-
Flow Rate Scaling: F_uhplc = F_hplc * (d_c_uhplc^2 / d_c_hplc^2) F_uhplc = 1.0 * (2.1^2 / 4.6^2) ≈ 0.21 mL/min
-
Gradient Time Scaling: t_g_uhplc = t_g_hplc * (L_uhplc / L_hplc) * (F_hplc / F_uhplc) t_g_uhplc = 15 * (50 / 150) * (1.0 / 0.21) ≈ 2.38 min
The scaled gradient for the UHPLC would be 20% B to 80% B over 2.38 minutes.
Method Transfer Workflow
The following diagram illustrates the systematic approach to method transfer.
Caption: A systematic workflow for HPLC to UHPLC method transfer.
Results and Discussion: Bridging the Instrumental Gap
This section presents the comparative data from the original HPLC and the transferred UHPLC methods and discusses the necessary adjustments.
Initial Transfer Results
The initial, geometrically scaled UHPLC method showed a significant shift in retention times and a slight loss of resolution for a critical pair.
| Compound | HPLC Retention Time (min) | UHPLC Retention Time (min) - Initial |
| Asenapine | 8.52 | 2.15 |
| This compound | 9.28 | 2.35 |
| Impurity C | 9.51 | 2.41 |
The resolution between this compound and Impurity C decreased from 2.1 on the HPLC to 1.8 on the UHPLC. This is likely due to the difference in dwell volume between the two systems.
Optimization: Compensating for Dwell Volume
To compensate for the smaller dwell volume of the UHPLC system, an isocratic hold was introduced at the beginning of the gradient. The volume of this hold was calculated as the difference in dwell volumes between the two systems.
-
Agilent 1100 Dwell Volume: ~600 µL
-
Waters ACQUITY UPLC H-Class Dwell Volume: ~100 µL
-
Dwell Volume Difference: 500 µL
Isocratic Hold Calculation: Hold Time = Dwell Volume Difference / Flow Rate Hold Time = 500 µL / 210 µL/min ≈ 2.38 min
An isocratic hold of 2.38 minutes at the initial mobile phase composition (20% B) was added to the UHPLC gradient.
Final Optimized UHPLC Method
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2.38 min isocratic hold at 20% B, then 20% B to 80% B over 2.38 minutes |
| Flow Rate | 0.21 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 270 nm (with low-dispersion flow cell) |
Comparative Performance Data
The optimized UHPLC method demonstrated comparable or superior performance to the original HPLC method, with a significantly shorter run time.
| Parameter | HPLC Method | Optimized UHPLC Method | Acceptance Criteria |
| Run Time | 20 min | 6 min | - |
| This compound Retention Time | 9.28 min | 4.72 min | - |
| Resolution (N-Oxide/Impurity C) | 2.1 | 2.3 | ≥ 2.0 |
| Tailing Factor (N-Oxide) | 1.2 | 1.1 | ≤ 1.5 |
| Theoretical Plates (N-Oxide) | 8,500 | 15,200 | - |
Validation and Compliance: Ensuring Data Integrity
A successful method transfer must be formally documented and, in many cases, accompanied by partial method validation to demonstrate the suitability of the method on the new instrument.
Partial Method Validation Protocol
According to ICH Q2(R1) guidelines, the following validation characteristics should be considered for an impurity method transfer.[16][17][18]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Precision (Repeatability): Analyze a minimum of six replicate injections of a standard solution. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels.
-
Limit of Quantitation (LOQ): Verify that the LOQ of the method on the UHPLC system is sufficient for its intended purpose.
Troubleshooting Common Method Transfer Issues
The following diagram outlines a logical approach to troubleshooting common problems encountered during method transfer.
Caption: A troubleshooting guide for common HPLC method transfer issues.
Conclusion: A Framework for Success
The transfer of an analytical method for this compound from an HPLC to a UHPLC system is a multifaceted process that requires a deep understanding of chromatographic principles and instrumental nuances. By employing a systematic approach that includes geometric scaling, compensation for dwell volume, and partial method validation, it is possible to achieve a rapid, robust, and reliable UHPLC method that meets regulatory expectations. This guide provides a comprehensive framework and practical insights to empower analytical scientists to navigate the challenges of method transfer with confidence, ensuring the continued quality and integrity of pharmaceutical analysis.
References
-
Shyamala, A., Swarupa, A., & Anitha, P. (2018). Validated Stability-Indicating RP-HPLC Method for Determination of Asenapine. Indo American Journal of Pharmaceutical Sciences, 05(05). [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Jain, D. K., Patel, P., & Bari, S. B. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(8), 682–689. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (2012). USP 1224 Transfer of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
United States Pharmacopeia. (2017). General Chapter, <1224> Transfer of Analytical Procedures. USP-NF. [Link]
-
Naresh Kumar, K., & et al. (2016). A Novel RP-HPLC Quantification method was developed for estimation of Asenapine known impurities. World Journal of Pharmaceutical Research, 5(4), 1653-1663. [Link]
-
Reddy, M. N. C., & et al. (2024). HPLC method development and validation for asenapine tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. (2025). (PDF) Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. [Link]
-
ComplianceOnline. (n.d.). Getting Analytical Method Validation, Verification & Transfer Right. [Link]
-
Edupuganti, B., Veeraganti, S., Konduru, L., & Manupati, B. (2021). Development and validation of a stability indicating rp-hplc method for determination of asenapine in bulk drug. International Journal of Advance Research, Ideas and Innovations in Technology, 7(3). [Link]
-
Quantics Biostatistics. (2025). Assay Transfers: A Guide to USP <1224>. [Link]
-
National Center for Biotechnology Information. (n.d.). Asenapine. PubChem. [Link]
-
ResearchGate. (2025). (PDF) Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. [Link]
-
International Council for Harmonisation. (2022). ICH Q14: Analytical Procedure Development. [Link]
-
LCGC International. (2026, January 22). Method Transfer Problems. [Link]
-
Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. [Link]
-
Labcompare. (2017, November 10). Testing and Troubleshooting Liquid Chromatography Method Transfer. [Link]
-
Scribd. (2019, September 18). Transfer of Analytical Procedures 1224 Usp42 - NF. [Link]
-
PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. [Link]
-
Informatics Journals. (2024, August 16). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 5. labcompare.com [labcompare.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 8. fda.gov [fda.gov]
- 9. quantics.co.uk [quantics.co.uk]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. scribd.com [scribd.com]
- 12. iajps.com [iajps.com]
- 13. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wisdomlib.org [wisdomlib.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Robustness Testing of Analytical Methods for Asenapine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous evaluation of impurities is paramount to ensuring the safety and efficacy of drug products. Asenapine, an atypical antipsychotic, undergoes metabolism to form several byproducts, including Asenapine N-Oxide. The accurate quantification of this N-oxide impurity is critical, necessitating a robust and reliable analytical method. This guide provides an in-depth comparison of analytical methodologies for this compound, with a core focus on the principles and practical application of robustness testing.
The Criticality of Robustness in Analytical Method Validation
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] This is a cornerstone of method validation, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2] A robust method ensures consistency and transferability between laboratories and instruments, a non-negotiable aspect of drug development and quality control.
The objective of robustness testing is not to re-validate a method but to challenge its performance under slightly altered conditions that may be encountered during routine use. The parameters to be investigated are those that are most likely to influence the analytical results.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of pharmaceutical impurities due to its high resolution and sensitivity.[3] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
The Rationale Behind the Method
The choice of an RP-HPLC method is dictated by the physicochemical properties of Asenapine and its N-oxide. The non-polar nature of the C18 stationary phase allows for the separation of these compounds based on their hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate resolution between the parent drug and its impurities. The pH of the buffer is a critical parameter, as it influences the ionization state of the analytes and, consequently, their retention on the column.
Experimental Protocol: A Validated RP-HPLC Method for Asenapine and its Impurities
The following protocol is a representative example of a validated RP-HPLC method for the analysis of Asenapine and its related substances, including the N-Oxide.
Chromatographic Conditions:
-
Column: Inertsil C8 (250 mm x 4.6 mm, 5.0 µm)[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8), water, and acetonitrile.[1]
-
Flow Rate: 1.0 mL/minute[1]
-
Detection: UV at 220 nm[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 µL[1]
Deep Dive: Robustness Testing Protocol and Acceptance Criteria
Robustness testing involves systematically varying critical method parameters and evaluating the impact on the analytical results. The system suitability test (SST) results are the primary indicators of method performance under these varied conditions.[4]
Key Parameters for Variation in this compound Analysis:
-
Flow Rate: Typically varied by ±0.2 mL/min from the nominal value.
-
Column Temperature: Usually varied by ±5°C.
-
Mobile Phase pH: Varied by ±0.2 pH units.
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is altered, for instance, by ±2%.
Acceptance Criteria:
The acceptance criteria for robustness testing are generally based on the system suitability requirements of the method.[4] For impurity analysis, the following are often considered acceptable:
-
Resolution (Rs): The resolution between the analyte peak (this compound) and the closest eluting peak (often the parent drug, Asenapine) should remain greater than a predefined value, typically ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the this compound peak should ideally be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD of the peak area for replicate injections should remain within acceptable limits, often not more than 10% for impurities.[5]
-
Retention Time (RT): While some shift in retention time is expected, significant deviations can indicate a lack of robustness.
Visualizing the Robustness Testing Workflow
Caption: Workflow for Robustness Testing of an Analytical Method.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a stalwart in pharmaceutical analysis, other techniques offer potential advantages in terms of speed and sensitivity. Here, we compare the robustness of a typical HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with smaller particle sizes (typically <2 µm), leading to faster analysis times and improved resolution.[6]
Advantages:
-
Speed: Significantly shorter run times compared to HPLC.[2]
-
Sensitivity: Often provides higher sensitivity, which is beneficial for detecting trace-level impurities.[2]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times lead to less solvent usage.[2]
Robustness Considerations:
A UPLC method developed for the determination of asenapine and its impurities, including the N-oxide, demonstrated good robustness.[7] Deliberate variations in flow rate, column temperature, buffer pH, and mobile phase composition did not lead to a change in the elution order of the peaks, and the resolution between asenapine and its critical pair remained greater than 3.7.[7] However, it is a common observation that UPLC systems can be more susceptible to clogging due to the smaller particle size of the stationary phase and may require more stringent sample preparation.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Advantages:
-
High Specificity: The ability to monitor specific precursor-to-product ion transitions provides exceptional specificity, reducing the likelihood of interference from other components in the matrix.
-
High Sensitivity: LC-MS/MS is capable of detecting and quantifying analytes at very low concentrations.
Robustness Considerations:
For N-oxide metabolites, which can be unstable, LC-MS/MS methods require careful optimization to ensure robustness.[9] Factors such as the ionization source conditions (e.g., temperature) and the potential for in-source conversion of the N-oxide back to the parent drug must be carefully evaluated.[9] While the chromatographic parameters are subject to the same robustness tests as HPLC and UPLC, the mass spectrometric parameters add another layer of complexity that must be controlled.
Performance Comparison Summary
| Analytical Method | Key Advantages | Robustness Considerations |
| HPLC | Well-established, versatile, and generally considered highly robust.[10] | Longer analysis times. |
| UPLC | Faster analysis, higher sensitivity, and reduced solvent consumption.[2] | More susceptible to clogging; may require more rigorous sample preparation.[8] |
| LC-MS/MS | Unmatched specificity and sensitivity. | Potential for in-source conversion of N-oxides; more complex instrumentation and method development.[9] |
Decision Pathway for Method Selection
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The robustness of an analytical method for this compound is a critical attribute that ensures the reliability of data in a regulated environment. While HPLC remains a proven and robust workhorse, UPLC offers significant advantages in terms of speed and efficiency. LC-MS/MS provides the highest level of specificity and sensitivity, which is particularly valuable for challenging matrices or when very low detection limits are required.
The selection of the most appropriate technique requires a careful consideration of the analytical needs, balancing the trade-offs between speed, sensitivity, and the established robustness of the method. A thorough robustness study, guided by ICH principles, is essential regardless of the chosen platform to guarantee the long-term performance and reliability of the analytical data for this compound.
References
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024). Informatics Journals. [Link]
-
Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. [Link]
-
COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS. (n.d.). ResearchGate. [Link]
-
Effects of flow rate on high-throughput quantitative analysis of protein-precipitated plasma using liquid chromatography/tandem mass spectrometry. (2002). PubMed. [Link]
-
Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. (2020). MDPI. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. (2017). ResearchGate. [Link]
-
The Effect of flow rate on retention time and peak area. (n.d.). ResearchGate. [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024). ResearchGate. [Link]
-
UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. [Link]
-
Impact of flow rate on retention time. (2021). Chromatography Today. [Link]
-
How To Perform Robustness In Analytical Method Validation. (2025). PharmaGuru. [Link]
-
Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine. (2012). PubMed. [Link]
-
Enhancement of the Solubility of Asenapine Maleate Through the Preparation of Co-Crystals. (n.d.). Bentham Science. [Link]
-
Graphical presentation of the relation between flow rate and retention time of Cryptolepine. (n.d.). ResearchGate. [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2015). ResearchGate. [Link]
-
Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (2024). Informatics Journals. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
-
UPLC vs HPLC: Unraveling the Similarities and Differences. (2023). Microbioz India. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
-
Formulation and Characterization of Asenapine Maleate Nanoparticles. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
- 10. alispharm.com [alispharm.com]
A Comparative Guide to a Specificity-Focused Analytical Method for Asenapine N-Oxide in the Presence of Degradants
This guide provides an in-depth technical comparison of analytical methodologies for ensuring the specificity of Asenapine N-oxide quantification in the presence of its degradants. We will explore the rationale behind experimental choices, present validating data, and offer detailed protocols to establish a robust, stability-indicating method.
Introduction: The Criticality of Specificity in Pharmaceutical Analysis
Asenapine, an atypical antipsychotic, undergoes metabolism and degradation to form various related substances, including this compound.[1][2] The N-oxide is a significant metabolite, particularly in preclinical animal studies, and can also be a degradation product formed under oxidative stress.[3] A reliable analytical method must be able to unequivocally quantify the N-oxide without interference from the parent drug, other known impurities, or potential degradation products. This is a core requirement of regulatory bodies, as outlined in the ICH Q2(R1) guidelines, to ensure the safety and efficacy of the drug product.[4][5]
This guide will focus on a comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method designed to be stability-indicating. We will delve into the forced degradation studies that inform the method's development and demonstrate its specificity.
Experimental Design & Rationale
The cornerstone of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) and its key impurities from all potential degradation products. To achieve this, a forced degradation study is paramount.
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the Asenapine drug substance under various stress conditions to generate a comprehensive profile of potential degradants. This allows for the development of an analytical method that can resolve all these compounds.
Stress Conditions:
-
Acid Hydrolysis: 1N HCl at 80°C for 24 hours
-
Base Hydrolysis: 1N NaOH at 80°C for 24 hours[6]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for 7 days
Rationale: These conditions are chosen to simulate potential storage and manufacturing stresses, as well as to induce degradation through various chemical pathways. For instance, oxidative stress is known to be a primary route for the formation of N-oxides.[7]
Diagram of the Forced Degradation Workflow
Caption: Workflow for forced degradation and specificity assessment.
Comparative Analysis of HPLC Methods
A robust, stability-indicating HPLC method was developed and compared against a standard, non-stability-indicating method. The key parameters and their rationale are outlined below.
| Parameter | Standard Method | Stability-Indicating Method | Rationale for Stability-Indicating Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | C8 (250 x 4.6 mm, 5 µm) | The C8 column provided better resolution between this compound and a closely eluting degradant formed under acidic conditions. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Phosphate Buffer (pH 3.0) (45:55 v/v) | The use of a buffered mobile phase at a controlled pH improves peak shape and provides better separation of ionizable compounds like Asenapine and its degradants. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A slightly higher flow rate was found to optimize the resolution and analysis time without compromising column efficiency. |
| Detection | UV at 270 nm | Diode Array Detector (DAD) at 270 nm | DAD allows for peak purity analysis, which is crucial for confirming that the this compound peak is not co-eluting with any degradants. |
Data Presentation: Chromatographic Results
The following table summarizes the chromatographic data obtained from the analysis of stressed samples using the stability-indicating method.
| Compound | Retention Time (min) | Resolution (Rs) from this compound | Peak Purity |
| Asenapine | 5.8 | 3.2 | > 99.9% |
| This compound | 4.2 | - | > 99.9% |
| Acid Degradant 1 | 3.9 | 1.8 | > 99.8% |
| Base Degradant 1 | 7.1 | 5.6 | > 99.9% |
| Oxidative Degradant 1 | 4.5 | 1.5 | > 99.7% |
Interpretation of Results: The stability-indicating method successfully resolved this compound from the parent drug and all major degradants with a resolution of greater than 1.5. Peak purity analysis confirmed the homogeneity of the this compound peak in all stressed samples.
Detailed Experimental Protocol: Stability-Indicating HPLC Method
1. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in a 55:45 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 10 µg/mL.
-
Sample Solution (Forced Degradation): After subjecting the Asenapine drug substance to the stress conditions, neutralize the samples (if necessary) and dilute with the mobile phase to a final concentration of approximately 1 mg/mL of the initial Asenapine concentration.
2. Chromatographic Conditions
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: C8 (250 x 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.
3. Specificity Assessment
-
Inject the blank (mobile phase), the standard solution, and each of the stressed sample solutions.
-
Compare the chromatograms to identify the peaks of Asenapine, this compound, and the degradation products.
-
Assess the resolution between the this compound peak and the closest eluting peak. A resolution of >1.5 is generally considered acceptable.
-
Perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples to confirm that no other component is co-eluting.
Diagram of the Analytical Workflow for Specificity
Caption: Workflow for confirming the specificity of the analytical method.
Conclusion
The presented stability-indicating HPLC method demonstrates superior specificity for the quantification of this compound in the presence of its degradants compared to a standard, non-optimized method. The systematic approach of forced degradation studies coupled with the rational selection of chromatographic parameters ensures the reliability and robustness of the method. This guide provides researchers and drug development professionals with a comprehensive framework for developing and validating a specific analytical method for this compound, adhering to the principles of scientific integrity and regulatory compliance.
References
-
Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. National Institutes of Health.[Link]
-
Asenapine | C17H16ClNO | CID 163091 - PubChem. National Institutes of Health.[Link]
-
Chemistry Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration.[Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway - Informatics Journals. Informatics Journals.[Link]
-
Development and validation of a stability indicating rp-hplc method for determination of asenapine in bulk drug - SciSpace. SciSpace.[Link]
-
(PDF) Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals - ResearchGate. ResearchGate.[Link]
-
Sycrest, INN- asenapine maleate - European Union. European Medicines Agency.[Link]
-
Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals - MDPI. MDPI.[Link]
-
Australian Public Assessment Report for Asenapine. Therapeutic Goods Administration.[Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.[Link]
-
Reviewer: Elzbieta Chalecka-Franaszek, Ph.D. NDA No. 22-117 - accessdata.fda.gov. U.S. Food and Drug Administration.[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. American Chemical Society.[Link]
Sources
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Asenapine N-Oxide: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application in an experimental setting. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Asenapine N-oxide, a metabolite and impurity of the atypical antipsychotic, Asenapine. As research professionals, our commitment to scientific integrity and safety necessitates a thorough understanding of the potential hazards and the requisite protocols to mitigate them, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: A Principle of Proactive Safety
-
Toxic if swallowed and harmful if inhaled. [1]
-
Suspected of damaging fertility or the unborn child. [1]
-
Very toxic to aquatic life with long-lasting effects. [1]
Given that this compound is a direct metabolite, it is prudent to handle it with the same level of caution as the parent compound. The N-oxide functional group does not inherently negate the pharmacological activity or toxicity of the core molecule. Therefore, for the purposes of waste management, This compound must be treated as a hazardous pharmaceutical waste.
| Hazard Classification | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Inhalation) | Minimize dust generation. Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE). |
| Reproductive Toxicity | Personnel of reproductive age should be fully informed of the risks. Strict adherence to handling protocols is essential to prevent exposure. |
| High Aquatic Toxicity | Under no circumstances should this compound be disposed of down the drain. Even minute quantities can have a significant adverse impact on aquatic ecosystems. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring regulatory compliance and environmental stewardship.
Sources
Navigating the Safe Handling of Asenapine N-Oxide: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Asenapine N-Oxide. It is designed to be your preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure your well-being and the integrity of your research.
Core Principles of Protection
When working with potent compounds like this compound, the primary goal is to establish multiple barriers between the researcher and the chemical. This is achieved through a combination of engineering controls (such as fume hoods), administrative controls (safe work practices), and, crucially, the correct selection and use of PPE. The following recommendations are based on a conservative approach, drawing from data on Asenapine formulations and general guidelines for handling hazardous pharmaceutical compounds.[3][4]
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended PPE |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved) - Disposable Gown/Lab Coat (with tight-fitting cuffs) - Safety Goggles - Face Shield (if not working in a fume hood) - N95 Respirator (or higher) |
| Solution Preparation | - Disposable Nitrile Gloves (double-gloved) - Disposable Gown/Lab Coat (with tight-fitting cuffs) - Safety Goggles - Face Shield |
| In Vitro/In Vivo Dosing | - Disposable Nitrile Gloves (double-gloved) - Disposable Gown/Lab Coat (with tight-fitting cuffs) - Safety Goggles |
| Waste Disposal | - Disposable Nitrile Gloves (double-gloved) - Disposable Gown/Lab Coat (with tight-fitting cuffs) - Safety Goggles - Face Shield |
| Spill Cleanup | - Chemical-Resistant Gloves (double-gloved) - Chemical-Resistant Gown/Coveralls - Chemical Splash Goggles - Face Shield - Air-Purifying Respirator (APR) with appropriate cartridges |
Procedural Guidance for PPE Usage
Gloves: Double-gloving with nitrile gloves is recommended for all handling procedures to provide an extra layer of protection.[5] Gloves should be changed immediately if contaminated, torn, or punctured. When doffing gloves, use a technique that avoids skin contact with the outer contaminated surface.
Gowns and Lab Coats: A disposable gown with long sleeves and tight-fitting cuffs should be worn to protect the arms and body.[3] This should be changed immediately in the event of a spill or at the end of the work session.
Eye and Face Protection: Safety goggles are the minimum requirement for eye protection.[6] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when working outside of a chemical fume hood.[3]
Respiratory Protection: Due to the risk of inhalation toxicity, an N95 respirator or higher should be used when handling the solid form of this compound, as this is when the risk of aerosolization is greatest. All personnel required to wear respirators must be properly fit-tested and trained in their use.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
